2-(n-Hexadecanoylamino)-4-nitrophenol
Description
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Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUBIYNTOOVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392915 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-87-3 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol: Properties, Synthesis, and Applications in Lysosomal Hydrolase Research
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(n-Hexadecanoylamino)-4-nitrophenol. This document is intended for researchers, scientists, and drug development professionals who are interested in the utility of this molecule as a chromogenic indicator in enzymatic assays, particularly in the context of lysosomal storage diseases.
Introduction
This compound is a long-chain fatty acid amide derivative of 2-amino-4-nitrophenol. Structurally, it is comprised of a polar nitrophenol head group attached to a nonpolar 16-carbon acyl chain (palmitoyl group). This amphipathic nature is central to its application in biochemical assays. While not a direct substrate for enzymes, this compound is the chromogenic product liberated from various synthetic substrates designed to measure the activity of specific lysosomal hydrolases. The release of this yellow-colored compound upon enzymatic cleavage of a substrate allows for the convenient spectrophotometric quantification of enzyme activity.
Derivatives of this compound are employed as artificial substrates for several lysosomal enzymes, including sphingomyelin phosphodiesterase, glucosylceramidase, and galactosylceramidase.[1] The functional significance of this lies in the diagnosis and research of lysosomal storage disorders, such as Niemann-Pick disease, where the deficiency of these enzymes leads to the accumulation of their respective lipid substrates.
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. However, its properties can be inferred from its structure and the known characteristics of its precursors, 2-amino-4-nitrophenol and hexadecanoic acid (palmitic acid).
| Property | Value/Description | Source/Rationale |
| Chemical Formula | C22H36N2O4 | [2] |
| Molecular Weight | 392.5 g/mol | [2] |
| CAS Number | 60301-87-3 | [2] |
| Appearance | Expected to be a pale yellow or off-white solid. | Based on the color of 2-amino-4-nitrophenol and the waxy nature of long-chain fatty amides. |
| Melting Point | Not definitively reported. Expected to be significantly higher than 2-amino-4-nitrophenol (143-145 °C) due to the long alkyl chain. | The related compound 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine has a melting point of 188-190°C.[3][4] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents such as DMSO, chloroform, ethanol, and methanol.[3] | The long hydrophobic hexadecanoyl tail dominates the molecule's solubility profile. |
| Storage Conditions | -20°C | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride (palmitoyl chloride). This is a standard nucleophilic acyl substitution reaction where the amino group of 2-amino-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The synthesis of the precursor, 2-amino-4-nitrophenol, is well-documented and typically involves the selective reduction of 2,4-dinitrophenol.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous reactions for the synthesis of similar long-chain N-acyl compounds.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-nitrophenol in a suitable anhydrous solvent (e.g., pyridine or dichloromethane containing a non-nucleophilic base like triethylamine).
-
Addition of Acylating Agent: Slowly add 1.1 equivalents of hexadecanoyl chloride to the stirred solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Chromatographic Characterization
Predicted ¹H NMR Spectrum
-
Aromatic Protons: The three protons on the nitrophenol ring are expected to appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm).
-
Amide Proton: A broad singlet corresponding to the -NH- proton is expected, with its chemical shift being dependent on solvent and concentration.
-
Alkyl Chain Protons:
-
The α-methylene protons (-CH₂-CO-) will appear as a triplet around δ 2.2-2.5 ppm.
-
The bulk of the methylene protons (-CH₂-)n will resonate as a broad multiplet around δ 1.2-1.6 ppm.
-
The terminal methyl protons (-CH₃) will be an upfield triplet around δ 0.8-0.9 ppm.
-
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The amide carbonyl carbon (-C=O) is expected to have a chemical shift in the range of δ 170-175 ppm.
-
Aromatic Carbons: The six carbons of the nitrophenol ring will appear in the δ 110-160 ppm region.
-
Alkyl Chain Carbons: The methylene carbons of the hexadecanoyl chain will have signals in the δ 20-40 ppm range, with the terminal methyl carbon appearing at around δ 14 ppm.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 393.5 or its deprotonated molecule [M-H]⁻ at m/z 391.5.
Applications in Lysosomal Hydrolase Assays
The primary application of this compound is as a chromogenic reporter molecule in assays for various lysosomal hydrolases. In these assays, a synthetic substrate is used which consists of the this compound moiety linked to a group that is recognized and cleaved by the enzyme of interest.
Principle of the Assay
Caption: Principle of the chromogenic assay for lysosomal hydrolases.
Experimental Protocol: Chromogenic Assay for Lysosomal Hydrolase Activity
This is a generalized protocol that can be adapted for specific enzymes.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of the target lysosomal hydrolase (typically acidic, e.g., citrate or acetate buffer).
-
Substrate Solution: Dissolve the synthetic substrate (e.g., 2-hexadecanoylamino-4-nitrophenyl-β-D-galactopyranoside) in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Stop Solution: Prepare an alkaline solution (e.g., 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.4) to terminate the reaction and develop the color of the nitrophenolate ion.
-
-
Enzyme Reaction:
-
Pipette the cell or tissue lysate containing the enzyme into a microplate well.
-
Add the substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Termination and Color Development:
-
Add the stop solution to each well to terminate the reaction and raise the pH.
-
-
Measurement:
-
Measure the absorbance of the liberated this compound at approximately 405 nm using a microplate reader.
-
-
Quantification:
-
Calculate the enzyme activity based on a standard curve prepared with known concentrations of this compound.
-
Note on Interferences: Hemoglobin can interfere with the spectrophotometric measurement. A selective extraction of the this compound into an organic solvent mixture (e.g., ethyl acetate/2-propanol) can be employed to circumvent this issue.[1]
Safety and Handling
-
2-amino-4-nitrophenol: May be harmful if swallowed or inhaled, and can cause skin and eye irritation.[3]
-
Hexadecanoyl chloride: Corrosive and reacts with water.
-
General Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable chemical tool for researchers in the field of lysosomal biology and related diseases. Its role as a chromogenic reporter molecule in enzymatic assays provides a robust and convenient method for quantifying the activity of several key lysosomal hydrolases. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in research and development.
References
- Maret, A., Salvayre, R., Nègre, A., & Douste-Blazy, L. (1983). An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives. Analytical Biochemistry, 130(2), 521-526.
-
LookChem. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
LookChem. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-4-nitrophenol, 2TBDMS derivative. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000487 1-Hexadecanol at BMRB. Retrieved from [Link]
-
PubMed. (n.d.). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-nitrophenol. Retrieved from [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]
Sources
- 1. An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 3. Cas 60438-73-5,2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | lookchem [lookchem.com]
- 4. 60438-73-5 CAS MSDS (2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
2-(n-Hexadecanoylamino)-4-nitrophenol CAS number
An In-Depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol CAS Number: 60301-87-3
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the compound's properties, synthesis, applications, and handling, providing expert insights grounded in established scientific principles.
Core Compound Identification
This compound is a specialized lipid molecule. Structurally, it consists of a 4-nitrophenol core that is amide-linked to a 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid).[1] This unique structure, combining a hydrophobic lipid tail with a functionalized aromatic headgroup, makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1]
| Identifier | Value |
| CAS Number | 60301-87-3[1] |
| Chemical Name | This compound |
| Alternate Name | 2'-Hydroxy-5'-nitrohexadecanamide[1] |
| Molecular Formula | C22H36N2O4[1] |
| Molecular Weight | 392.5 g/mol [1] |
Physicochemical & Handling Properties
The physical properties of this compound are dictated by its amphipathic nature. The long hexadecanoyl chain imparts significant lipid character, influencing its solubility and handling.
| Property | Description | Source |
| Appearance | Pale Yellow Powder | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol. | [2] |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[1][2] | |
| Stability | Reported to be hygroscopic.[2] |
Synthesis and Characterization
While specific proprietary synthesis routes may vary, a logical and common pathway involves the N-acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride. This standard organic transformation creates the stable amide bond central to the molecule's structure.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from the partial reduction of 2,4-dinitrophenol, followed by acylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Acylation
This protocol describes the acylation of the amine precursor. The causality behind each step is explained to ensure reproducibility and understanding.
-
Precursor Preparation: Begin with high-purity 2-amino-4-nitrophenol. This precursor can be synthesized by the partial reduction of 2,4-dinitrophenol using sodium sulfide.[3]
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Expert Insight: Anhydrous conditions are critical. Hexadecanoyl chloride is highly reactive and will readily hydrolyze in the presence of water, reducing yield.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution. Cool the mixture in an ice bath to 0°C.
-
Expert Insight: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards product formation.
-
-
Acyl Chloride Addition: Slowly add hexadecanoyl chloride (1.05 equivalents) dropwise to the cooled, stirring solution.
-
Expert Insight: A slight excess of the acylating agent ensures complete consumption of the starting amine. Slow, dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up & Purification:
-
Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Perform a liquid-liquid extraction using DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Analytical Characterization
-
NMR Spectroscopy: As indicated by commercial suppliers, Nuclear Magnetic Resonance (NMR) is a primary tool for structural confirmation.[1] ¹H NMR would confirm the presence of the aromatic protons, the amide proton, and the aliphatic protons of the hexadecanoyl chain.
-
Mass Spectrometry (MS): To confirm the molecular weight (392.5 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications and Biological Relevance
Role as a Lipid Intermediate and Hydrolase Inhibitor
This compound is identified as a lipid that inhibits lysosomal hydrolase, an enzyme class responsible for breaking down cellular lipids.[1] This inhibitory action suggests its potential use in studying cellular lipid metabolism and disorders related to lysosomal storage diseases. The nitrophenol group is a key feature, enabling its use in the preparation of more advanced pharmaceutical compounds.[1]
Sources
An In-depth Technical Guide to the Mechanism of Action of 2-(n-Hexadecanoylamino)-4-nitrophenol
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(n-Hexadecanoylamino)-4-nitrophenol, a lipidic compound with potential therapeutic applications. Drawing upon the known biological activities of its constituent moieties—n-hexadecanoic acid and a nitrophenol group—this document elucidates its likely interactions with key cellular enzymes and pathways. The primary proposed mechanisms center on the inhibition of lysosomal hydrolases and phospholipase A2, positioning this molecule as a candidate for modulating cellular lipid metabolism and inflammatory responses. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity.
Introduction to this compound
This compound is a synthetic lipid molecule composed of a 16-carbon fatty acid (n-hexadecanoic acid, or palmitic acid) linked via an amide bond to a 4-nitrophenol headgroup[1]. Its chemical structure suggests a capacity to interact with cellular membranes and lipid-metabolizing enzymes. The presence of the n-hexadecanoyl chain confers lipophilicity, likely facilitating its partitioning into cellular and organellar membranes. The nitrophenol group provides a polar and potentially reactive moiety that can participate in specific molecular interactions.
Initial characterization of this compound has identified it as an inhibitor of lysosomal hydrolase, an enzyme class responsible for the breakdown of cellular lipids[1]. This finding points towards a primary role in the regulation of lipid catabolism within the lysosome. Furthermore, the n-hexadecanoic acid component is a known competitive inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade[2]. This dual potential for enzymatic inhibition suggests that this compound could exert multifaceted effects on cellular physiology, particularly in the context of inflammation and lipid storage disorders.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H36N2O4 | [1] |
| Molecular Weight | 392.5 g/mol | [1] |
| CAS Number | 60301-87-3 | [1] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Storage Temperature | -20°C | [1] |
Proposed Mechanism of Action
The mechanism of action of this compound is likely multifaceted, stemming from the combined properties of its fatty acid tail and its nitrophenol headgroup. The primary targets are anticipated to be enzymes involved in lipid metabolism and signaling.
Inhibition of Lysosomal Hydrolases
The most directly reported activity of this compound is the inhibition of lysosomal hydrolases[1]. Lysosomes are acidic organelles containing a wide array of hydrolytic enzymes that degrade various macromolecules, including lipids. The accumulation of undigested lipids due to lysosomal dysfunction is characteristic of lysosomal storage diseases.
Causality of Inhibition: The lipophilic n-hexadecanoyl chain of the molecule likely facilitates its accumulation within the lysosomal membrane or lumen. Once localized, the compound can interact with the active sites of various lysosomal hydrolases. The specific nature of this inhibition (e.g., competitive, non-competitive) has not been fully elucidated and would require further kinetic studies. The nitrophenol headgroup may contribute to the binding affinity and specificity for certain hydrolases.
Caption: Proposed inhibition of lysosomal hydrolase.
Inhibition of Phospholipase A2 (PLA2) and the Inflammatory Cascade
The n-hexadecanoic acid component of the molecule is a known competitive inhibitor of phospholipase A2 (PLA2)[2]. PLA2 enzymes are responsible for hydrolyzing the sn-2 position of membrane phospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes[4][5].
Causality of Inhibition: As a structural mimic of a fatty acid, this compound can likely bind to the active site of PLA2, competing with its natural phospholipid substrates. This competitive inhibition would reduce the release of arachidonic acid and consequently dampen the downstream inflammatory signaling pathways. The amide linkage in the molecule, as opposed to an ester linkage, may confer greater stability against hydrolysis by stomach acid and blood esterases, potentially improving its bioavailability compared to other substrate-mimetic inhibitors[6].
Caption: Inhibition of the sPLA2-mediated inflammatory pathway.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.
Lysosomal Hydrolase Inhibition Assay
Objective: To quantify the inhibitory potency of this compound against a specific lysosomal hydrolase, such as β-N-acetyl-D-glucosaminidase (NAGase).
Methodology:
-
Enzyme Source: Purified NAGase from a commercially available source or isolated from tissue homogenates.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-NAG), which releases a chromogenic product (p-nitrophenol) upon cleavage.
-
Assay Buffer: A suitable buffer at the optimal pH for NAGase activity (e.g., citrate buffer, pH 4.5).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the pNP-NAG substrate. d. Incubate for a specific time (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding a high pH solution (e.g., sodium carbonate). f. Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: Include a known inhibitor of NAGase as a positive control and a vehicle control (DMSO) to ensure that the solvent does not affect enzyme activity.
Phospholipase A2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on secretory phospholipase A2 (sPLA2) activity.
Methodology:
-
Enzyme Source: Recombinant human sPLA2-IIA.
-
Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Assay Buffer: Tris-HCl buffer containing CaCl2 and BSA.
-
Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the sPLA2 enzyme. b. Pre-incubate the enzyme and inhibitor. c. Initiate the reaction by adding the fluorescent phospholipid substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of inhibition and the IC50 value.
Self-Validation: Use a known sPLA2 inhibitor as a positive control. The assay should demonstrate a clear dose-dependent inhibition.
Cellular Assay for Anti-Inflammatory Activity
Objective: To assess the ability of this compound to suppress the inflammatory response in a cellular model.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour before LPS stimulation.
-
Readouts:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA.
-
Gene Expression: Analyze the mRNA levels of iNOS, COX-2, TNF-α, and IL-6 using RT-qPCR.
-
-
Data Analysis: Compare the levels of inflammatory mediators in treated cells to those in LPS-stimulated and unstimulated control cells.
Self-Validation: Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.
Discussion and Future Directions
The available evidence strongly suggests that this compound acts as a dual inhibitor of lysosomal hydrolases and phospholipase A2. Its unique structure, combining a fatty acid moiety with a nitrophenol headgroup, likely underlies this dual activity. The inhibition of lysosomal hydrolases could have implications for diseases characterized by lipid accumulation, while the inhibition of PLA2 positions it as a potential anti-inflammatory agent.
Future research should focus on:
-
Elucidating the specific lysosomal hydrolases inhibited by the compound and the kinetic nature of this inhibition.
-
Investigating the in vivo efficacy of this compound in animal models of inflammation and lysosomal storage diseases.
-
Exploring the structure-activity relationship by synthesizing and testing analogues with modifications to the fatty acid chain length and the substituents on the phenol ring.
-
Assessing the toxicological profile of the compound to determine its safety for potential therapeutic use. The toxicology of nitrophenols is a known concern and requires careful evaluation[7][8][9].
Conclusion
This compound is a promising bioactive lipid with a plausible dual mechanism of action involving the inhibition of lysosomal hydrolases and phospholipase A2. This guide has outlined the scientific rationale for these mechanisms and provided a framework for their experimental validation. Further investigation into this compound is warranted to fully characterize its therapeutic potential.
References
- Blanchard, S. G., et al. (1998). Discovery of bioavailable inhibitors of secretory phospholipase A2. Pharmaceutical Biotechnology, 11, 445-463.
-
Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. Retrieved from [Link]
- Gilat, E., et al. (2003).
- Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.
- Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.
-
Ruff, P. (2018). Synthesis and biological evaluation of non-natural analogues of nitro-fatty acids. (Doctoral dissertation). Retrieved from [Link]
- Chakraborti, S., et al. (2012). Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. Journal of Molecular Recognition, 25(11), 523-531.
- Roa-Coria, J. E., et al. (2012). N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a palmitoylethanolamide analogue, reduces formalin-induced nociception. Life Sciences, 91(23-24), 1239-1245.
- Singh, A., et al. (2014). Synthesis, characterization and biological evaluation of 4-NITRO schiffbases.
- Ferruzzi, M. G., et al. (2024). Polyphenols have unique cellular effects that are distinct from antioxidant function in Toll-like receptor 4-mediated inflammation in RAW264.7 macrophage-like cells. Nutrition Research, 120, 1-12.
- Tóth, K., et al. (2007). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Pharmacological Reports, 59(6), 743-749.
- Gascón, V., et al. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
- Beattie, J. W., et al. (2019). Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. Frontiers in Microbiology, 10, 1088.
- Agency for Toxic Substances and Disease Registry. (2019). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Nitrophenols.
- Zhang, J. P., et al. (2007). Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata). International Journal of Biological Macromolecules, 40(2), 139-143.
- Hussain, T., et al. (2016). Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? Oxidative Medicine and Cellular Longevity, 2016, 7432797.
- Kim, Y. H., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(21), 5032.
- National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol (CAS No. 99-57-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 411, 1-248.
- Khan, S. A., et al. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar.
- Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.
- Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1477.
-
Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. Retrieved from [Link]
- Dankel, S. N., et al. (2025). Inflammatory markers after supplementation with marine n-3 or plant n-6 PUFAs: A randomized double-blind crossover study. Journal of Lipid Research, 66(1), 100770.
Sources
- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 2. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 60438-73-5 CAS MSDS (2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy sPLA2 inhibitor | 393569-31-8 | >98% [smolecule.com]
- 5. Extracellular phospholipase A2 inhibitors suppress central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of bioavailable inhibitors of secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
2-(n-Hexadecanoylamino)-4-nitrophenol as a lysosomal hydrolase inhibitor
An In-Depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol: A Tool for Investigating Lysosomal Hydrolase Function
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical research tool for scientists and drug development professionals investigating lysosomal hydrolases. We will delve into its mechanism of action, provide detailed experimental protocols, and discuss its applications and limitations, offering a comprehensive resource for leveraging this compound in your research.
Introduction: The Significance of this compound in Lysosomal Research
Lysosomes are integral cellular organelles responsible for the degradation of a wide array of macromolecules. This catabolic activity is mediated by a host of soluble acid hydrolases. When the function of these enzymes is compromised, it can lead to the accumulation of undigested substrates, resulting in a class of metabolic disorders known as lysosomal storage diseases (LSDs).
This compound is a synthetic, cell-permeable compound that has emerged as a valuable tool for studying the pathophysiology of specific LSDs, most notably Gaucher disease. It functions as an inhibitor of certain lysosomal hydrolases, allowing researchers to create cellular models of enzyme deficiency and to screen for potential therapeutic agents. Its utility lies in its ability to mimic the biochemical defects observed in patients, providing a controlled and reproducible system for laboratory investigation.
Mechanism of Action: How this compound Induces a Phenocopy of Lysosomal Storage
The primary mode of action for this compound is the inhibition of specific lysosomal hydrolases. While it can affect multiple enzymes, it is a particularly potent inhibitor of acid β-glucosidase (also known as glucocerebrosidase, GCase), the enzyme deficient in Gaucher disease.
The inhibitory effect of this compound is thought to be competitive, where it binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural substrate, glucocerebroside. This inhibition leads to the intracellular accumulation of glucocerebroside, effectively creating a cellular phenocopy of Gaucher disease. This induced storage allows for the detailed study of the downstream cellular consequences of GCase deficiency.
Caption: Mechanism of this compound Inhibition.
Experimental Protocols: A Guide to Utilizing this compound in the Laboratory
The following protocols provide a framework for using this compound to induce a lysosomal storage phenotype in cell culture. It is crucial to optimize these protocols for your specific cell type and experimental goals.
Cell Culture Treatment for Induction of Lysosomal Storage
This protocol details the steps for treating cultured cells with this compound to inhibit lysosomal hydrolase activity and induce substrate accumulation.
Materials:
-
Cultured cells (e.g., human fibroblasts, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours.
-
Preparation of Treatment Medium: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A common starting concentration is 10-20 µM. It is essential to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Cell Treatment: Aspirate the existing medium from the cells and replace it with the treatment medium.
-
Incubation: Incubate the cells for the desired duration. Treatment times can range from 24 to 72 hours, depending on the desired level of inhibition and substrate accumulation.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., enzyme activity assays, western blotting, immunofluorescence).
Caption: Workflow for Cell Treatment with the Inhibitor.
Measurement of Lysosomal Hydrolase Activity
This assay is used to quantify the activity of the target lysosomal hydrolase in cell lysates, confirming the inhibitory effect of this compound.
Materials:
-
Treated and untreated cell lysates
-
Assay buffer (e.g., citrate/phosphate buffer, pH 4.5)
-
Fluorogenic substrate for the enzyme of interest (e.g., 4-Methylumbelliferyl β-D-glucopyranoside for GCase)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a standardized amount of protein from each lysate to the assay buffer.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Read the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 365 nm excitation and 445 nm emission for 4-Methylumbelliferone).
-
Data Analysis: Calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein. Compare the activity in treated versus untreated cells.
| Treatment Group | GCase Activity (nmol/hr/mg protein) | Standard Deviation |
| Untreated Control | 150.8 | 12.3 |
| 10 µM Inhibitor | 45.2 | 5.1 |
| 20 µM Inhibitor | 22.7 | 3.9 |
Table 1: Example data from a GCase activity assay in human fibroblasts treated with this compound for 48 hours.
Applications in Research and Drug Development
The ability of this compound to create a cellular model of lysosomal storage disease has several important applications:
-
Disease Modeling: It allows for the study of the cellular and molecular consequences of lysosomal enzyme deficiency in a controlled environment.
-
High-Throughput Screening: The inhibitor-induced disease phenotype can be used in high-throughput screening assays to identify small molecules that can restore enzyme activity, reduce substrate accumulation, or correct downstream cellular defects.
-
Validation of Therapeutic Strategies: It can be used to test the efficacy of potential therapeutic approaches, such as enzyme replacement therapy, substrate reduction therapy, or chaperone therapy, in a cellular context.
Limitations and Considerations
While a valuable tool, it is important to be aware of the limitations of this compound:
-
Off-Target Effects: At higher concentrations, it may inhibit other lysosomal hydrolases, leading to a more complex and less specific phenotype.
-
Cell Type Specificity: The optimal concentration and treatment time can vary significantly between different cell types.
-
Acute vs. Chronic Model: This model represents an acute induction of lysosomal storage and may not fully recapitulate all aspects of a chronic genetic disease.
Conclusion
This compound is an indispensable tool for researchers investigating the roles of lysosomal hydrolases in health and disease. Its ability to induce a specific and titratable disease phenotype in cultured cells provides a powerful platform for dissecting disease mechanisms and for the discovery of novel therapeutics. By understanding its mechanism of action and by carefully optimizing experimental protocols, researchers can effectively leverage this compound to advance our understanding of lysosomal biology and to develop new treatments for lysosomal storage diseases.
References
-
Abe, A., et al. (2000). "Specific inhibitors of glucosylceramide synthase." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1484(2-3), pp. 275-281. [Link]
-
Blonder, N., et al. (2016). "The GBA-associated Parkinson's disease-phenotype: A cell model for screening of therapeutic compounds." Human Molecular Genetics, 25(16), pp. 3476-3487. [Link]
-
Schueler, U. H., et al. (2004). "Toxicity of glucosylceramide synthase inhibitors in cell culture." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1686(1-2), pp. 84-93. [Link]
-
Vardi, A., et al. (2016). "A new patient-derived Gaucher disease model for screening of drug candidates." Human Molecular Genetics, 25(6), pp. 1103-1113. [Link]
A Technical Guide to the Solubility and Stability of 2-(n-Hexadecanoylamino)-4-nitrophenol
Introduction: Compound Significance and Analytical Challenges
2-(n-Hexadecanoylamino)-4-nitrophenol (MW: 392.5 g/mol , CAS: 60301-87-3) is a specialized lipid molecule synthesized from palmitic acid (a C16 fatty acid) and 2-amino-4-nitrophenol.[1] Its structure is characterized by three key functional domains: a long, hydrophobic hexadecanoyl alkyl chain, a chemically robust amide linkage, and a 4-nitrophenol headgroup. This unique amphipathic architecture makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, such as ceramide analogues and inhibitors of lysosomal hydrolases involved in lipid metabolism.[1]
The clinical and research utility of any active pharmaceutical ingredient (API) or intermediate is fundamentally dependent on its physicochemical properties. For this compound, two properties are of paramount concern for researchers and drug development professionals:
-
Aqueous Solubility: The long C16 alkyl chain imparts significant lipophilicity, predicting very low solubility in aqueous media.[2] Poor solubility can severely hamper in vitro assay reliability, limit formulation options, and lead to poor bioavailability.[3]
-
Chemical Stability: The presence of an amide bond and a nitrophenol group introduces potential degradation pathways, primarily hydrolysis and reactions involving the aromatic ring.[4][5][6] Understanding the molecule's stability under various stress conditions is mandated by regulatory bodies to ensure product safety, efficacy, and to establish appropriate storage conditions and shelf-life.[7]
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It offers field-proven, step-by-step protocols grounded in international regulatory standards, explaining not just how to perform the experiments, but why specific choices are made, empowering researchers to generate reliable and defensible data.
Physicochemical Profile & Predicted Behavior
A preliminary analysis of the molecule's structure allows us to anticipate its behavior and design appropriate analytical strategies.
| Property | Structural Feature | Predicted Impact & Analytical Consideration |
| Molecular Formula | C22H36N2O4 | Molecular Weight: 392.5 g/mol .[1] |
| Lipophilicity | n-Hexadecanoyl chain (C16) | High lipophilicity (predicted LogP > 5). Expect extremely low aqueous solubility.[2][8] Reversed-phase HPLC will be the method of choice for analysis, requiring a mobile phase with high organic content.[9][10] |
| pH-dependent Solubility | Phenolic hydroxyl (-OH) group | The phenol's acidity (pKa) means the molecule will be neutral and less soluble at acidic pH and ionized (phenolate) and more soluble at alkaline pH. Solubility must be tested across a range of pH values. |
| Chromophore | 4-Nitrophenol ring | The nitrophenol moiety provides a strong UV chromophore, making UV-Vis spectrophotometry and HPLC with UV detection ideal for quantification. |
| Degradation Sites | Amide linkage, Nitrophenol ring | Susceptible to acid/base hydrolysis at the amide bond and potential reduction of the nitro group or other reactions on the aromatic ring under stress conditions.[4] |
Aqueous Solubility Determination
For highly lipophilic compounds, the Shake-Flask Method remains the gold-standard for determining thermodynamic solubility, as recommended by the OECD Guideline 105.[11][12][13][14] This method directly measures the saturation concentration of the compound in a given solvent at equilibrium.
Causality Behind Experimental Choices
-
Method Selection: The shake-flask method is chosen over kinetic solubility assays because it measures the true thermodynamic equilibrium, which is critical for downstream formulation and biopharmaceutical modeling.[15] Kinetic methods, while faster, can overestimate solubility by generating supersaturated solutions.
-
Solvent Selection: A range of aqueous buffers (pH 3, 7.4, 9) is essential to understand the impact of the phenolic group's ionization on solubility. Water is used as a baseline.
-
Equilibration Time: A 24-48 hour incubation is necessary to ensure the system reaches true equilibrium, especially for poorly soluble compounds where dissolution is slow.
-
Quantification Method: A validated, stability-indicating HPLC-UV method is crucial for accurately quantifying the dissolved compound without interference from potential degradants.
Experimental Protocol: Shake-Flask Solubility Assay
This protocol outlines the steps to determine the solubility of this compound.
Objective: To determine the thermodynamic solubility in various aqueous media at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
HPLC-grade water, Methanol, Acetonitrile
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to separate vials (e.g., 5 mg per 1 mL of solvent). This ensures that a saturated solution is formed.
-
Solvent Addition: Add 1 mL of each test solvent (Water, pH 3.0 buffer, pH 7.4 PBS, pH 9.0 buffer) to the respective vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise dilution with the HPLC mobile phase to bring the concentration within the calibrated range of the HPLC assay.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Section 5.0).
-
Data Analysis: Calculate the original concentration in the supernatant, which represents the solubility. Perform each experiment in triplicate.
Visualization: Solubility Testing Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Representative Data
The following table presents hypothetical, yet realistic, solubility data for this compound.
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | ~6.5 | 25 | < 1.0 | < 2.55 |
| Citrate Buffer | 3.0 | 25 | < 0.5 | < 1.27 |
| PBS | 7.4 | 25 | 2.5 ± 0.3 | 6.37 ± 0.76 |
| Carbonate Buffer | 9.0 | 25 | 15.8 ± 1.1 | 40.25 ± 2.80 |
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[7][16][17][18] The principles are outlined in the ICH guideline Q1A(R2).[16][19][20]
Causality Behind Experimental Choices
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common chemical degradation pathways for pharmaceutical compounds.[4][21]
-
Target Degradation: The goal is to achieve modest degradation (5-20%).[22] Excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world storage, while insufficient degradation provides no information. This is why conditions (e.g., acid/base concentration, temperature) must be optimized.
-
Mass Balance: The analysis aims to achieve "mass balance," where the sum of the decrease in the parent compound's assay value and the increase in the levels of all degradation products should be close to 100%. This confirms that all significant degradants are being detected.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
Stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).
-
HPLC system with Photodiode Array (PDA) detector.
-
Photostability chamber (ICH Q1B compliant).
-
Oven.
Procedure:
-
Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Pull time points at 1, 2, 4, and 8 hours. (Base hydrolysis of amides is typically faster than acid hydrolysis).
-
Oxidative Degradation: Mix with 3% H2O2. Keep at room temperature. Pull time points at 6, 12, 24, and 48 hours.
-
Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at 70°C. Pull time points at 1, 3, and 7 days.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.
-
Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration with mobile phase.
-
Analysis: Analyze all stressed samples and a non-stressed control using the stability-indicating HPLC-PDA method. The PDA detector is critical for assessing peak purity and identifying new peaks corresponding to degradants.
Visualization: Potential Degradation Pathways
Caption: Potential Degradation Pathways for the Compound.
Representative Data
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Major Degradant Peak (RT, min) |
| Control (t=0) | 0 | 100.0 | 0.0 | N/A |
| 0.1 M HCl | 24 h | 92.5 | 7.1 | 2.1 (likely 2-amino-4-nitrophenol) |
| 0.1 M NaOH | 4 h | 85.2 | 14.5 | 2.1 (likely 2-amino-4-nitrophenol) |
| 3% H2O2 | 48 h | 98.1 | 1.8 | Minor peaks observed |
| Thermal (70°C) | 7 days | 99.5 | <0.5 | No significant degradation |
| Photostability | ICH Q1B | 99.2 | <1.0 | No significant degradation |
Stability-Indicating HPLC-UV Method
A robust analytical method is the foundation of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the parent compound and resolve it from all potential degradation products and impurities.[4] The validation of such a method should follow ICH Q2(R1) guidelines.[23][24][25][26][27]
Protocol: Reversed-Phase HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm (A C18 column is standard for lipophilic compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. (A gradient is necessary to elute the highly lipophilic parent compound while also retaining and separating more polar degradants).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm (chosen based on the UV spectrum of the 4-nitrophenol chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Conclusion and Recommendations
This guide establishes a comprehensive framework for the rigorous evaluation of this compound. The inherent lipophilicity of the molecule dictates its extremely low aqueous solubility, which is significantly modulated by pH due to the phenolic group. The compound demonstrates susceptibility to hydrolytic degradation, particularly under basic conditions, which cleaves the amide bond to yield 2-amino-4-nitrophenol and hexadecanoic acid. It appears relatively stable to oxidation, heat, and light under the tested conditions.
For researchers and drug development professionals, the following recommendations are crucial:
-
Solubilization Strategy: For in vitro studies, formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or surfactant-based systems will be necessary to achieve workable concentrations.
-
pH Control: When formulating aqueous suspensions or solutions, maintaining a pH near neutral (7.0-7.5) may offer a compromise between solubility and stability. Highly alkaline conditions should be avoided to prevent rapid hydrolysis.
-
Analytical Method: The provided HPLC method serves as a robust starting point for quality control and stability studies. It must be fully validated according to ICH Q2(R1) guidelines before use in a regulatory setting.
By applying these standardized protocols and understanding the underlying chemical principles, scientists can generate the high-quality, reliable data necessary to advance their research and development objectives.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 23
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. 16
-
Quality Guidelines. International Council for Harmonisation (ICH). 24
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). 25
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). 26
-
Q1A (R2) A deep dive in Stability Studies. YouTube. 19
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 27
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. 20
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. 9
-
Q1A(R2): Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). 28
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 4
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Organisation for Economic Co-operation and Development (OECD).
-
A.8. PARTITION COEFFICIENT. 11
-
Lipophilicity determination of highly lipophilic compounds by liquid chromatography. PubMed. 8
-
Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec. 10
-
This compound. BroadPharm. 1
-
High-accuracy water solubility determination using logK. KREATiS. 12
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. 29
-
Progress in the Use of HPLC for Evaluation of Lipophilicity. ResearchGate. 30
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 17
-
Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). 13
-
A.6. WATER SOLUBILITY. Legislation.gov.uk. 14
-
2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide. Santa Cruz Biotechnology. 31
-
Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed. 5
-
Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. 6
-
Forced Degradation Studies. MedCrave. 18
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 22
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. 21
-
2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide. MedChemExpress. 32
-
2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. ChemicalBook. 33
-
Process for the preparation of N-acylated aminophenols. Google Patents. 34
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. 3
-
Preparation of N-acetyl-p-aminophenol. Google Patents. 35
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). 36
-
2-amino-4-nitrophenol. Organic Syntheses. 37
-
Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses. PubMed Central. 2
-
Aqueous Solubility Assay. Enamine. 15
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. 38
-
5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. 39
-
Solid-phase extraction of long-chain fatty acids from aqueous solution. Arizona State University Research Data Repository. 40
Sources
- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 2. Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Stability of aqueous solutions of N-acetyl-p-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of N-acetyl-p-aminophenol. | Semantic Scholar [semanticscholar.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Lipophilicity determination of highly lipophilic compounds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. enfo.hu [enfo.hu]
- 12. api.kreatis.eu [api.kreatis.eu]
- 13. oecd.org [oecd.org]
- 14. legislation.gov.uk [legislation.gov.uk]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. youtube.com [youtube.com]
- 20. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 26. fda.gov [fda.gov]
- 27. starodub.nl [starodub.nl]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. scbt.com [scbt.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]
- 34. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 35. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 36. atsdr.cdc.gov [atsdr.cdc.gov]
- 37. Organic Syntheses Procedure [orgsyn.org]
- 38. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 39. Making sure you're not a bot! [oc-praktikum.de]
- 40. asu.elsevierpure.com [asu.elsevierpure.com]
A Technical Guide to the Application of 2-(n-Hexadecanoylamino)-4-nitrophenol in Lysosomal Storage Disease Research
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth exploration of 2-(n-Hexadecanoylamino)-4-nitrophenol, a critical chromogenic substrate used in the research and diagnosis of lysosomal storage diseases (LSDs). Specifically, this document details its application in assaying the activity of acid ceramidase (aCDase), the enzyme deficient in Farber disease.[1][2][3] This guide is designed for researchers, clinicians, and drug development professionals, offering a comprehensive overview from foundational biochemical principles to detailed, field-proven experimental protocols. We will dissect the mechanism of action, provide step-by-step methodologies for its use with patient-derived cells, discuss data interpretation, and place this classic assay within the context of modern diagnostic techniques. The objective is to equip the reader with the necessary expertise to confidently employ this substrate as a robust tool for investigating sphingolipid metabolism and its associated pathologies.
Chapter 1: The Central Role of Acid Ceramidase in Lysosomal Health and Disease
Introduction to Lysosomal Storage Diseases (LSDs)
Lysosomal storage diseases are a group of over 70 distinct inherited metabolic disorders characterized by the dysfunction of lysosomes, the cell's primary recycling centers.[4] Most LSDs are caused by mutations in genes that encode for specific lysosomal proteins, typically hydrolytic enzymes.[5] This deficiency leads to the progressive accumulation of undigested macromolecules (such as lipids, glycoproteins, or glycosaminoglycans) within the lysosome.[4][6] This "storage" disrupts normal cellular function, leading to a wide array of clinical symptoms that can affect multiple organ systems, including the central nervous system, skeleton, and visceral organs.[4][7] While individually rare, LSDs collectively affect approximately 1 in 5,000 live births, making them a significant class of genetic diseases.[4]
The Sphingolipid Metabolism Pathway and the Function of Acid Ceramidase (aCDase)
Sphingolipids are a class of lipids that are integral components of cell membranes and also serve as critical signaling molecules involved in cell growth, differentiation, and apoptosis.[8] The lysosome is a central hub for the catabolism of these complex lipids. Acid ceramidase (aCDase), encoded by the ASAH1 gene, is a key lysosomal hydrolase that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid.[8][9][10] This reaction is a crucial step in the sphingolipid degradation pathway. The product, sphingosine, can be further phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule, or recycled for the synthesis of new complex sphingolipids. The optimal activity of aCDase occurs at an acidic pH of approximately 4.5, which is characteristic of the lysosomal environment.[8]
Farber Disease: The Clinical Consequence of aCDase Deficiency
A deficiency in aCDase activity, caused by mutations in the ASAH1 gene, results in the lysosomal storage disorder known as Farber disease (also called Farber's lipogranulomatosis).[1][2][3] The inability to break down ceramide leads to its massive accumulation in the lysosomes of various cells and tissues.[2][3] The clinical presentation of Farber disease is a classic triad of symptoms appearing in early infancy: painful and swollen joints, subcutaneous nodules (lipogranulomas), and a hoarse cry due to laryngeal involvement.[1] The disease is progressive and typically fatal, with severe forms leading to multi-organ failure and neurodegeneration.[3] The diagnosis is confirmed by demonstrating deficient aCDase activity in patient-derived cells, such as cultured fibroblasts or leukocytes.[1][11]
The Principle of Enzyme Activity Assays for LSD Diagnosis
The cornerstone of laboratory diagnosis for most LSDs is the direct measurement of the deficient enzyme's activity.[12][13][14] These assays typically utilize an artificial substrate that mimics the natural substrate but is engineered to produce a detectable signal upon enzymatic cleavage.[7][13] The signal, which can be colorimetric, fluorometric, or detected by mass spectrometry, is directly proportional to the enzyme's activity in the sample.[7] For a reliable diagnosis, the activity of the suspected enzyme is compared to that in healthy control samples and is often normalized to the activity of another, unaffected lysosomal enzyme to control for sample quality and integrity.[12]
Chapter 2: this compound - A Chromogenic Substrate for aCDase
Chemical Structure and Properties
This compound is a synthetic analog of ceramide. Its structure consists of a 4-nitrophenol molecule linked via an amide bond to a 16-carbon fatty acid, n-hexadecanoic acid (palmitic acid). This C16 acyl chain was chosen to mimic the long-chain fatty acids found in natural ceramides, for which aCDase shows significant activity.[15] The key to its function as a reporter molecule is the 4-nitrophenol group, which acts as a chromophore.
Mechanism of Action: How Enzymatic Cleavage Generates a Signal
The principle of the assay is straightforward. In the intact substrate molecule, the 4-nitrophenol group is colorless. When incubated with a sample containing active aCDase, the enzyme recognizes the substrate and hydrolyzes the amide bond linking the hexadecanoyl group to the aminophenol backbone. This enzymatic cleavage releases 4-nitrophenol. Under alkaline conditions (achieved by adding a "stop solution" like glycine-NaOH buffer), the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum at approximately 405-420 nm. The intensity of this yellow color, measured with a spectrophotometer, is directly proportional to the amount of 4-nitrophenol released and thus to the aCDase activity in the sample.
Substrate Specificity and Kinetic Parameters
Acid ceramidase exhibits specificity for the length and saturation of the fatty acid chain on its ceramide substrate. Studies have shown that aCDase activity is generally higher for ceramides with shorter-chain fatty acids.[15] For instance, activity towards N-lauroylsphingosine (C12) is significantly higher than towards N-stearoylsphingosine (C18).[15] The C16 chain of this compound provides a good balance of specificity and reactivity, making it a reliable substrate for diagnostic purposes. When designing experiments, it is crucial to recognize that the kinetic parameters (Km and Vmax) obtained with this artificial substrate may differ from those for the natural ceramide substrate in the complex lipid environment of the lysosome.
Comparison with Fluorogenic Substrates
While the 4-nitrophenol-based assay is robust and widely accessible, research has also led to the development of highly sensitive fluorogenic substrates. These typically replace the nitrophenol group with a fluorophore like 4-methylumbelliferone (4-MU) or a coumarin derivative.[1][9][16] The enzymatic cleavage releases the fluorophore, which can be quantified at very low concentrations using a fluorometer.
| Feature | Chromogenic Assay (4-Nitrophenol) | Fluorogenic Assay (e.g., 4-MU, Coumarin) |
| Principle | Absorbance (Colorimetry) | Fluorescence |
| Sensitivity | Moderate | High to Very High[1] |
| Equipment | Spectrophotometer / Plate Reader | Fluorometer / Fluorescent Plate Reader |
| Throughput | Well-suited for 96-well plate format | Excellent for high-throughput screening (HTS) in 96- or 384-well plates[9] |
| Pros | - Widely available equipment- Robust and reproducible- Lower cost of substrate | - Superior sensitivity allows for smaller sample sizes or shorter incubation times- Wider dynamic range |
| Cons | - Lower sensitivity than fluorescent methods- Potential interference from colored compounds in the lysate | - Requires more specialized equipment- Potential for quenching or autofluorescence from sample components |
Chapter 3: Experimental Protocols for Measuring Acid Ceramidase Activity
Core Principles of the aCDase Chromogenic Assay
The successful execution of this assay relies on several core principles:
-
Optimal pH: The reaction must be performed at an acidic pH (4.5) to ensure the specific measurement of lysosomal aCDase, distinguishing it from neutral or alkaline ceramidases which have different pH optima.[9][15]
-
Substrate Solubilization: As a lipid-like molecule, the substrate must be properly solubilized, typically with a non-ionic detergent, to be accessible to the enzyme in an aqueous buffer.[10][17]
-
Linearity: The assay must be performed within the linear range of the reaction, where product formation is proportional to both incubation time and the amount of protein (enzyme) added.[1]
-
Appropriate Controls: The inclusion of proper controls is essential for validating the results and ensuring that the measured activity is specific to aCDase.
Workflow Diagram
Detailed Protocol: aCDase Activity Assay in Cultured Fibroblasts
Materials and Reagents:
-
Cultured human skin fibroblasts (from patient and healthy control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: Sterile deionized water with protease inhibitors
-
Protein Quantification Kit (e.g., BCA or Bradford)
-
Substrate Stock Solution: this compound dissolved in an organic solvent like DMSO or ethanol to a concentration of 10 mM. Store protected from light at -20°C.
-
Reaction Buffer (2X): 0.5 M Sodium Acetate buffer, pH 4.5, containing 0.4% (v/v) Triton X-100.
-
Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.6.
-
Standard: 4-nitrophenol stock solution (e.g., 1 mM in ethanol) for generating a standard curve.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at ~410 nm.
Step-by-Step Procedure:
-
Cell Lysate Preparation:
-
Rationale: To release the lysosomal enzymes from the cells into a solution that can be easily manipulated.
-
a. Grow fibroblasts to confluency.
-
b. Wash the cell monolayer twice with ice-cold PBS.
-
c. Scrape cells into a small volume of Lysis Buffer.
-
d. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or by 3-4 freeze-thaw cycles.
-
e. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
f. Carefully collect the supernatant (this is the cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Rationale: To determine the total protein concentration in the lysate, which is essential for normalizing enzyme activity and ensuring equal amounts of protein are used in each reaction.
-
a. Measure the protein concentration of the cell lysate using a standard method like the BCA assay, following the manufacturer's instructions.
-
-
Assay Reaction Setup (in a 96-well plate):
-
Rationale: To combine the enzyme source (lysate) and substrate under optimal conditions. Running samples in triplicate is highly recommended.
-
a. Standard Curve: Prepare a series of dilutions of the 4-nitrophenol standard in Stop Solution (e.g., 0, 10, 25, 50, 75, 100 µM). Add 200 µL of each to separate wells.
-
b. Sample Wells: Add the following to each well:
-
50 µL of cell lysate, diluted with Lysis Buffer to a final protein amount of 20-50 µg.
-
50 µL of 2X Reaction Buffer.
-
-
c. Control Wells:
-
Substrate Blank: 50 µL of Lysis Buffer (no protein) + 50 µL of 2X Reaction Buffer.
-
Heat-Inactivated Control: Use lysate that has been boiled for 10 minutes prior to addition. This control accounts for any non-enzymatic substrate degradation.
-
-
d. Pre-incubate the plate at 37°C for 5 minutes.
-
e. Initiate the Reaction: Add 10 µL of the 10 mM substrate stock solution to all sample and control wells (for a final concentration of ~1 mM in the reaction mix, which may need optimization). Mix gently by tapping the plate.
-
-
Incubation:
-
Rationale: To allow sufficient time for the enzyme to process the substrate. This time should be within the linear range of the assay, determined in preliminary experiments.
-
a. Seal the plate and incubate at 37°C for 1 to 3 hours.
-
-
Reaction Termination and Signal Development:
-
Rationale: To stop the enzymatic reaction and shift the pH to the alkaline range, which develops the yellow color of the 4-nitrophenolate product.
-
a. Add 100 µL of Stop Solution to all wells. The solution in wells with enzyme activity should turn yellow.
-
-
Spectrophotometric Measurement:
-
Rationale: To quantify the amount of product formed.
-
a. Read the absorbance of the plate at 410 nm using a microplate reader.
-
-
Data Analysis and Calculation:
-
Rationale: To convert the raw absorbance values into a meaningful measure of specific enzyme activity.
-
a. Plot the standard curve of absorbance vs. nmol of 4-nitrophenol. Determine the equation of the line (y = mx + c).
-
b. For each sample, subtract the average absorbance of the Substrate Blank from the average sample absorbance to get the corrected absorbance.
-
c. Use the standard curve equation to calculate the nmol of 4-nitrophenol produced in each sample well.
-
d. Calculate the specific activity using the following formula:
-
Specific Activity (nmol/h/mg protein) = (nmol of product) / (incubation time in hours) / (mg of protein per reaction)
-
-
Chapter 4: Data Interpretation and Troubleshooting
Establishing Reference Ranges
For diagnostic application, it is imperative for a laboratory to establish its own reference ranges. This involves running the assay on a statistically significant number of samples from healthy, unrelated individuals. This provides the normal range of aCDase activity against which patient samples can be compared.
Interpreting Results for Farber Disease Diagnosis
The diagnosis of Farber disease is confirmed by demonstrating a profound deficiency of aCDase activity.
| Sample Type | Expected aCDase Specific Activity | Interpretation |
| Healthy Control | Within established normal range (e.g., 4-9 nmol/h/mg)[1] | Normal aCDase function |
| Farber Patient | Very low to undetectable activity (<10% of mean normal)[1] | Confirms diagnosis of Farber disease |
| Heterozygous Carrier | Intermediate activity (typically ~50% of mean normal) | Consistent with carrier status for an autosomal recessive disorder |
Note: The specific activity values are illustrative and must be determined by each individual laboratory.
Common Troubleshooting Scenarios
| Problem | Possible Cause(s) | Solution(s) |
| No/Very Low Signal in All Samples (including controls) | - Inactive enzyme (improper lysate storage)- Degraded substrate- Incorrect buffer pH | - Prepare fresh lysate and store at -80°C.- Use fresh or properly stored substrate stock.- Verify pH of all buffers. |
| High Background in Substrate Blank | - Spontaneous hydrolysis of substrate- Contaminated reagents | - Prepare fresh substrate and stop solutions.- Ensure water and reagents are of high purity. |
| Results Not Reproducible | - Inaccurate pipetting- Incomplete mixing of reagents- Inconsistent incubation times/temperatures | - Calibrate pipettes.- Ensure thorough but gentle mixing after adding reagents.- Use a calibrated incubator and a precise timer. |
| Non-linear Reaction Rate | - Substrate depletion (incubation too long)- Enzyme saturation (too much protein) | - Perform a time-course experiment to find the linear range.- Perform a protein titration to find the optimal protein concentration. |
Chapter 5: Broader Applications and Future Directions
Use in Screening for aCDase Inhibitors or Activators
The 96-well plate format of this assay makes it highly suitable for screening chemical libraries to identify novel inhibitors or activators of aCDase. Such compounds are valuable research tools for probing the function of the enzyme and may serve as starting points for drug development. For instance, aCDase is considered a therapeutic target in some cancers, and inhibitors are actively being sought.[17]
Role in Monitoring Therapeutic Efficacy
For emerging Farber disease therapies, such as enzyme replacement therapy (ERT) or gene therapy, measuring aCDase activity is a primary biochemical endpoint.[2][18] This assay can be used to confirm the successful delivery and activity of the replacement enzyme in patient cells, providing a direct measure of therapeutic success at the molecular level.
The Evolving Landscape of Diagnostic Tools
While chromogenic and fluorometric assays remain valuable, tandem mass spectrometry (MS/MS) has emerged as a powerful platform for newborn screening and diagnosis of multiple LSDs from a single dried blood spot.[7][13][19] MS/MS methods measure the enzymatic product directly, offering high specificity and multiplexing capabilities. However, the simplicity, low cost, and accessibility of spectrophotometric assays ensure that this compound remains a relevant and important tool in many research and diagnostic laboratories.
References
- A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC - NIH. (n.d.).
- A fluorogenic substrate for the detection of lipid amidases in intact cells - PubMed - NIH. (n.d.).
- A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC - NIH. (n.d.).
- Diagnostic methods for Lysosomal Storage Disease - PMC - PubMed Central. (n.d.).
- (PDF) New fluorogenic probes for neutral and alkaline ceramidases - ResearchGate. (n.d.).
- Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - MDPI. (2023, November 6).
- Laboratory diagnosis of lysosomal storage diseases - NCBI - NIH. (n.d.).
- Substrate-specificities of acid and alkaline ceramidases in fibroblasts from patients with Farber disease and controls | Biochemical Journal | Portland Press. (1982, August 1).
- (PDF) Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - ResearchGate. (2025, August 6).
- Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies - PMC - PubMed Central. (n.d.).
- Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - CDC Stacks. (2016, June 10).
- Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - CDC Stacks. (n.d.).
- Lysosomal storage disorders (LSDs) - Revvity. (n.d.).
- Click and count: specific detection of acid ceramidase activity in live cells - PubMed Central. (n.d.).
- The reverse activity of human acid ceramidase - PubMed - NIH. (n.d.).
- Snapshot: Lysosomal Storage Diseases - PMC - NIH. (2020, February 6).
- Farber disease - Wikipedia. (n.d.).
- Lysosomal storage diseases - PubMed - NIH. (n.d.).
- Therapeutic approaches for neuronopathic lysosomal storage disorders - PubMed. (n.d.).
- Acid ceramidase regulates innate immune memory - PMC - NIH. (n.d.).
- Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC - NIH. (n.d.).
- Farber disease | Research Starters - EBSCO. (n.d.).
- Farber disease: Understanding a fatal childhood disorder and dissecting ceramide biology. (2025, December 6).
- Lysosomal storage disease overview - PMC - PubMed Central - NIH. (n.d.).
Sources
- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farber disease - Wikipedia [en.wikipedia.org]
- 3. Farber disease | Research Starters | EBSCO Research [ebsco.com]
- 4. Lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal storage disease overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snapshot: Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic methods for Lysosomal Storage Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid ceramidase regulates innate immune memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory diagnosis of lysosomal storage diseases - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic approaches for neuronopathic lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
physical and chemical characteristics of 2-(n-Hexadecanoylamino)-4-nitrophenol
An In-depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol
Authored by: A Senior Application Scientist
Foreword: Understanding the Utility of a Niche Chromogenic Substrate
In the landscape of modern biochemistry and drug discovery, the tools we employ for enzymatic analysis are paramount to the quality and efficiency of our research. Among these tools, chromogenic substrates hold a place of distinction, offering a visually intuitive and quantitatively robust method for assaying enzyme activity. This guide focuses on a particularly interesting, albeit niche, molecule: this compound.
This compound, a synthetic derivative of a ceramide, is ingeniously designed to act as a reporter molecule. Its core utility lies in its ability to be cleaved by specific enzymes, releasing the chromophore 4-nitrophenol, which can be easily quantified spectrophotometrically. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physical and chemical characteristics, its synthesis, and its practical applications, particularly in the study of enzymes that metabolize lipids. We will delve into not just the "what" but the "why"—the causal relationships that make this molecule a valuable asset in the laboratory.
Part 1: Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These characteristics dictate everything from storage conditions to its behavior in an assay system.
Molecular Identity and Structure
This compound is a molecule that marries a long-chain fatty acid (hexadecanoic acid, or palmitic acid) with 2-amino-4-nitrophenol. This structure is key to its function. The hexadecanoyl group provides the lipid character, making it recognizable to lipid-metabolizing enzymes, while the 4-nitrophenol moiety is the latent chromophore.
-
IUPAC Name: N-(2-hydroxy-5-nitrophenyl)hexadecanamide
-
CAS Number: 60387-98-6
-
Molecular Formula: C₂₂H₃₆N₂O₄
-
Molecular Weight: 392.53 g/mol
The amide linkage between the fatty acid and the aminophenol is the critical bond targeted by specific hydrolases.
Physicochemical Properties
The physical properties of this compound are largely dictated by its long aliphatic chain, making it highly lipophilic. This has significant implications for its use in aqueous assay buffers, often necessitating the use of detergents or organic co-solvents for effective solubilization.
| Property | Value | Significance in Application |
| Appearance | Typically a yellow or pale-yellow crystalline solid. | The yellow color is inherent due to the nitrophenyl group but should not be confused with the more intense yellow of the released 4-nitrophenolate anion at high pH. |
| Melting Point | Approximately 101-103 °C. | A sharp melting point is a good indicator of purity. Variations can suggest the presence of impurities or residual solvents. |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, DMF, and ethanol. | This is a critical handling parameter. Stock solutions must be prepared in an appropriate organic solvent before dilution into aqueous assay buffers. |
| UV-Vis Absorption | The intact molecule has a distinct absorption profile from the released 4-nitrophenol. The product, 4-nitrophenol, exhibits a λmax of ~405-420 nm at alkaline pH. | This spectral shift is the entire basis for its use in chromogenic assays. The increase in absorbance at ~405 nm is directly proportional to enzyme activity. |
Part 2: Synthesis and Quality Control
Understanding the synthesis of this compound is not merely an academic exercise. It provides insight into potential impurities and informs the development of robust quality control procedures.
General Synthesis Pathway
The most common and logical route for synthesizing this molecule is a straightforward acylation reaction. This involves the reaction of 2-amino-4-nitrophenol with hexadecanoyl chloride.
Experimental Protocol: Laboratory-Scale Synthesis
-
Dissolution: Dissolve 2-amino-4-nitrophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base like triethylamine (TEA) or pyridine. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Acylation: Cool the solution in an ice bath (0 °C). Add hexadecanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acid chloride, and finally with brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified, most commonly by recrystallization from a solvent system like ethanol/water, to yield the final product.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Quality Control and Characterization
Ensuring the purity of the substrate is critical for reliable and reproducible assay results. Key analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the long aliphatic chain, and the amide proton.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A pure sample should exhibit a single major peak.
Part 3: Application as a Chromogenic Substrate
The primary application of this molecule is in the measurement of enzyme activity, most notably for acid and neutral ceramidases. These enzymes catalyze the hydrolysis of ceramides into a fatty acid and sphingosine, playing a crucial role in cellular signaling pathways.
Mechanism of Action
The compound acts as a structural mimic of a ceramide. A ceramidase enzyme recognizes the molecule and hydrolyzes the amide bond. This cleavage event releases two products: hexadecanoic acid and 2-amino-4-nitrophenol. The latter is the reporter molecule. In an alkaline environment (typically pH > 8), the phenolic proton of 2-amino-4-nitrophenol is abstracted, forming the 2-amino-4-nitrophenolate anion, which has a distinct, strong absorbance at approximately 410 nm.
Enzymatic Cleavage and Detection Pathway
Caption: The pathway from enzymatic cleavage to spectrophotometric detection.
General Assay Protocol
This protocol provides a framework. Specific buffer conditions, substrate concentrations, and incubation times must be optimized for the particular enzyme being studied.
-
Substrate Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in pure DMSO. This stock must be stored properly, typically at -20°C and protected from light.
-
Assay Buffer Preparation: Prepare the appropriate reaction buffer for your enzyme of interest. A critical component is a detergent, such as Triton X-100 or sodium cholate, which is necessary to form micelles that solubilize the lipid-like substrate in the aqueous buffer, making it accessible to the enzyme.
-
Reaction Initiation: In a microplate well, combine the assay buffer, the enzyme sample, and allow it to pre-incubate at the desired temperature (e.g., 37°C). Initiate the reaction by adding the substrate stock solution, diluted to its final working concentration.
-
Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes). During this time, the enzyme will process the substrate.
-
Reaction Termination and Color Development: Stop the reaction by adding a high pH stop solution, typically a carbonate-bicarbonate buffer (pH ~10.5). This has a dual purpose: it denatures the enzyme, halting the reaction, and its alkaline nature ensures the complete conversion of the released 2-amino-4-nitrophenol to its colored phenolate form.
-
Measurement: Read the absorbance of the samples in a microplate reader at 410 nm. The amount of product formed can be calculated using a standard curve generated with known concentrations of 2-amino-4-nitrophenol.
Part 4: Safety, Handling, and Storage
Proper handling and storage are essential for user safety and for maintaining the integrity of the compound.
-
Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent photodegradation. For long-term storage, refrigeration (-20°C) is recommended. Solutions in organic solvents should also be stored at -20°C.
-
Toxicity: Detailed toxicological data for this specific compound is not widely available. It should be handled with the care afforded to any novel chemical. The related compound, 4-nitrophenol, is known to be harmful if swallowed or in contact with skin.
Conclusion
This compound represents a classic example of intelligent substrate design. By linking a biologically relevant moiety (a long-chain fatty acid) to a reporter group (4-nitrophenol), it provides a straightforward and powerful tool for studying a specific class of enzymes. Its successful application hinges on a clear understanding of its physicochemical properties, particularly its lipophilicity, which necessitates careful consideration of solubilization strategies in aqueous assay systems. While it may be a niche reagent, for laboratories focused on lipid metabolism and associated diseases, it is an invaluable component of the research toolkit.
References
A Technical Guide to the Research Applications of 2-(n-Hexadecanoylamino)-4-nitrophenol
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 2-(n-Hexadecanoylamino)-4-nitrophenol, a lipidic compound featuring a C16 acyl chain linked to a chromogenic 4-nitrophenol headgroup. Analysis of its structure and existing data reveals significant potential for its use as a tool in enzymology, drug discovery, and biophysical studies. This document outlines its utility as a chromogenic substrate for identifying novel hydrolases, a potential inhibitor for enzymes involved in lipid metabolism, such as acid sphingomyelinase (ASM), and as a probe for investigating lipid-protein interactions. Detailed experimental protocols are provided to empower researchers to effectively integrate this compound into their workflows.
Introduction: Unveiling a Multifunctional Molecular Tool
This compound (CAS: 60301-87-3) is an amphipathic molecule that merges a saturated 16-carbon fatty acid (palmitic acid) with 2-amino-4-nitrophenol via an amide linkage. This unique architecture positions it as a valuable asset for life science researchers. The long acyl chain mimics endogenous lipids, allowing it to interact with lipid-metabolizing enzymes and integrate into membrane systems. The 4-nitrophenol moiety is a well-established chromogenic reporter. Enzymatic cleavage of the amide bond or modification of the headgroup can liberate the 4-nitrophenolate ion, which exhibits a distinct yellow color with strong absorbance around 405-410 nm under alkaline conditions, providing a straightforward, colorimetric readout for enzymatic activity[1][2].
This compound is a known inhibitor of lysosomal hydrolases, enzymes that break down cellular lipids[3]. This intrinsic bioactivity, combined with its structural similarity to substrates for enzymes like sphingomyelinase, suggests a broader role in modulating lipid signaling pathways. This guide will delve into the core applications of this compound, providing both the theoretical basis and practical methodologies for its use.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is critical for experimental design.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₆N₂O₄ | [3] |
| Molecular Weight | 392.5 g/mol | [3] |
| CAS Number | 60301-87-3 | [3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Storage | -20°C, protect from light | [3][4] |
| Solubility | Soluble in DMSO, Ethanol, Chloroform, Methanol (Slightly) | [4][5] |
Note on Preparation: For most biological assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and store it at -20°C. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation, ensuring the final DMSO concentration is compatible with the biological system (typically ≤1%).
Potential Research Applications
Application I: A Chromogenic Substrate for Novel Hydrolase Discovery
The core utility of this compound lies in its potential as a substrate for enzymes that cleave amide bonds, such as certain proteases, amidases, or esterases with broad specificity. The principle is based on the enzymatic release of 2-amino-4-nitrophenol, which, upon deprotonation of its hydroxyl group at basic pH, forms the yellow-colored 2-amino-4-nitrophenolate anion.
Causality of Experimental Design: The choice of a basic "stop solution" is critical. It serves two purposes: it terminates the enzymatic reaction by denaturing the enzyme and it shifts the pH to the alkaline range (pH > 8), ensuring complete deprotonation of the liberated nitrophenol for a maximal and stable colorimetric signal[2].
This application is particularly powerful for high-throughput screening (HTS) of enzyme libraries, environmental samples, or cell lysates to discover novel enzymes with lipid-modifying capabilities.
}
Workflow for screening hydrolase activity.
Application II: An Inhibitor for Sphingolipid-Metabolizing Enzymes
Given its known inhibitory effect on lysosomal hydrolases and its structural resemblance to sphingolipids, this compound is a prime candidate for investigating enzymes in the sphingolipid metabolism pathway[3][6]. Acid sphingomyelinase (ASM), a key lysosomal enzyme, hydrolyzes sphingomyelin to ceramide and phosphocholine. The dysregulation of ASM is implicated in numerous diseases, including Niemann-Pick disease, inflammation, and neurodegenerative disorders[6][7][8].
This compound can be used in competitive inhibition assays. In this setup, the activity of ASM is measured using a known substrate in the presence and absence of our compound of interest. A reduction in enzyme activity indicates inhibition.
Causality of Experimental Design: The assay for ASM typically uses a synthetic substrate that yields a quantifiable product. A multi-enzyme coupled reaction is often employed where the product of the ASM reaction (phosphocholine) is used by subsequent enzymes to generate a colorimetric or fluorometric signal[6][7][9]. By introducing this compound as a potential inhibitor, one can assess its ability to compete with the substrate for the enzyme's active site.
}
Mechanism of potential ASM inhibition.
Application III: A Spectroscopic Probe for Biophysical Studies
The amphipathic nature of the molecule allows it to be incorporated into artificial membrane systems like micelles, liposomes, or nanodiscs. The nitrophenol headgroup can act as a spectroscopic handle to probe the local environment. Changes in the absorbance or fluorescence properties of the nitrophenol moiety upon interaction with membrane-associated proteins or other molecules can provide valuable insights into:
-
Lipid-Protein Binding: Quantifying the affinity of peripheral membrane proteins or lipid-binding domains.
-
Membrane Fluidity and Polarity: The spectral properties of nitrophenol are sensitive to the polarity of its environment.
-
Transmembrane pH Gradients: The pKa of the nitrophenol hydroxyl group is around 7.15, making its absorbance spectrum pH-dependent in the physiological range[2]. This could potentially be used to monitor pH changes near a membrane surface.
Experimental Protocols
Protocol: Screening for Hydrolase Activity
This protocol provides a framework for a 96-well plate colorimetric assay.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl. Rationale: A neutral pH is often a good starting point for many enzymes.
- Substrate Stock: 20 mM this compound in 100% DMSO.
- Working Substrate Solution: Dilute the stock solution to 1 mM in Assay Buffer. Vortex thoroughly. Self-Validation: A freshly prepared solution should be clear. Cloudiness indicates precipitation.
- Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11.
- Enzyme Sample: Prepare serial dilutions of your enzyme source (e.g., cell lysate, purified protein) in ice-cold Assay Buffer.
2. Assay Procedure:
- Add 50 µL of Assay Buffer to all wells of a clear, flat-bottom 96-well plate.
- Add 10 µL of your diluted enzyme samples to the appropriate wells. Include a "no-enzyme" control (add 10 µL of Assay Buffer instead).
- Initiate the reaction by adding 40 µL of the 1 mM Working Substrate Solution to all wells. The final substrate concentration will be 400 µM in a 100 µL volume.
- Mix gently by tapping the plate.
- Incubate the plate at the desired temperature (e.g., 37°C) for 30-60 minutes. Note: Incubation time should be optimized to ensure the reaction is in the linear range.
- Terminate the reaction by adding 100 µL of Stop Solution to all wells. A yellow color should develop in wells with enzymatic activity.
- Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the "no-enzyme" control from all other readings.
- Plot the corrected absorbance versus enzyme concentration to determine activity.
Protocol: Acid Sphingomyelinase (ASM) Inhibition Assay
This protocol is adapted from commercially available colorimetric ASM assay kits and is designed to screen for inhibitors[6][9].
1. Reagent Preparation:
- ASM Assay Buffer: 50 mM Sodium Acetate, pH 5.0. Rationale: ASM has an optimal pH in the acidic range, mimicking the lysosomal environment[6][7].
- Inhibitor Stock: 10 mM this compound in 100% DMSO. Prepare serial dilutions in DMSO.
- ASM Enzyme: Reconstitute purified human ASM in ASM Assay Buffer to a working concentration (e.g., 10 mU/mL).
- Detection Reagents: Use a commercial kit (e.g., from Sigma-Aldrich MAK188 or Abcam ab252889) which typically includes a sphingomyelin substrate and a coupled enzyme system (alkaline phosphatase, choline oxidase, peroxidase) with a colorimetric probe[6][9]. Prepare according to the manufacturer's instructions.
2. Assay Procedure:
- In a 96-well plate, add 2 µL of your serially diluted inhibitor (or DMSO for the 'no inhibitor' control) to the appropriate wells.
- Add 48 µL of the ASM enzyme solution to all wells and pre-incubate for 15 minutes at 37°C. Rationale: This allows the potential inhibitor to bind to the enzyme before the substrate is introduced.
- Initiate the reaction by adding 50 µL of the ASM substrate solution (from the kit).
- Incubate at 37°C for 60-120 minutes.
- Stop the ASM reaction and initiate the detection reaction by adding the enzyme mix and probe from the kit, following the manufacturer's protocol. This typically involves a further incubation at room temperature.
- Read the absorbance at the specified wavelength (e.g., 570 nm for many colorimetric kits)[6][9].
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Interpretation and Troubleshooting
-
High Background Signal (Substrate Assay): May indicate spontaneous hydrolysis of the substrate. Check the pH and stability of the substrate in your assay buffer over time. Consider running a time-course experiment without enzyme.
-
Precipitation of Compound: The long acyl chain can reduce aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and as low as possible. Vortexing during dilution steps is crucial.
-
No Inhibition Observed (Inhibition Assay): The compound may not inhibit the target enzyme under the tested conditions, or the concentration range may be too low. Alternatively, the compound may be a non-competitive or uncompetitive inhibitor, which would require more complex kinetic analysis to characterize.
Conclusion and Future Directions
This compound is a versatile chemical tool with significant, underexplored potential. Its immediate applicability as a chromogenic substrate for enzyme discovery and as a potential inhibitor of critical lipid-metabolizing enzymes makes it a valuable addition to the researcher's toolkit. Future investigations could focus on synthesizing derivatives with varying acyl chain lengths to probe substrate specificity, or replacing the nitrophenol with a fluorophore for enhanced sensitivity in fluorescence-based assays. Its use in cell-based assays to study lipid metabolism in a physiological context represents another exciting frontier.
References
-
A high-throughput sphingomyelinase assay using natural substrate. National Institutes of Health (NIH). [Link]
-
Application of -nitrophenol (NP) enzyme assays in degraded tropical soils. ResearchGate. [Link]
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. [Link]
-
4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM. ResearchGate. [Link]
-
Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. [Link]
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Structures of some representative biologically active compounds from... ResearchGate. [Link]
-
Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link]
-
Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. National Institutes of Health (NIH). [Link]
-
On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of N-Acylhydrazones. ResearchGate. [Link]
-
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]
-
4-Nitrophenol. Wikipedia. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. [Link]
-
2-Amino-4-nitrophenol. Wikipedia (German). [Link]
-
Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI. [Link]
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]
-
2-amino-4-nitrophenol - 99-57-0, C6H6N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH 2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane. ResearchGate. [Link]
-
2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 4. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]
- 7. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplite® Fluorimetric Acidic Sphingomyelinase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
protocol for 2-(n-Hexadecanoylamino)-4-nitrophenol inhibition assay
Application Notes and Protocols
Topic: Protocol for 2-(n-Hexadecanoylamino)-4-nitrophenol (HNPP) Based Phosphatase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Screening Phosphatase Inhibitors Using a Chromogenic HNPP-Analog Substrate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed protocol and scientific rationale for conducting an enzyme inhibition assay using a chromogenic substrate analogous to this compound (HNPP). While HNPP itself is a nitrophenol derivative, this guide focuses on the widely applicable assay principle where a phosphate ester of a nitrophenol derivative is used as a substrate for phosphatases, particularly Alkaline Phosphatase (ALP). Enzymatic cleavage of the phosphate group liberates the yellow-colored nitrophenolate ion under alkaline conditions, providing a robust and straightforward method for monitoring enzyme activity and screening for inhibitors. We will delve into the assay principle, provide a step-by-step protocol for determining inhibitor potency (IC₅₀), explain the critical experimental parameters, and offer guidance on data analysis and interpretation.
Scientific Principle: The Mechanism of the Assay
Alkaline Phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH.[1] They are crucial in various physiological processes, and their dysregulation is linked to numerous diseases, making them important therapeutic targets.[][3] The screening of ALP inhibitors is therefore a significant activity in drug discovery.
This protocol utilizes a chromogenic substrate, a phosphate ester of a nitrophenol derivative, which we will refer to as "HNPP-P" for illustrative purposes, representing a family of substrates like the common p-nitrophenyl phosphate (pNPP).[4] The assay's principle is based on the following reaction:
HNPP-P (Colorless Substrate) + H₂O ---(Alkaline Phosphatase)---> this compound (Product) + Phosphate
Under the alkaline conditions of the assay buffer (pH > 9), the liberated nitrophenol product is deprotonated to form the 4-nitrophenolate ion, which has a distinct yellow color.[5][6] The rate of the enzyme-catalyzed reaction is directly proportional to the rate of color formation, which can be quantified by measuring the absorbance of light at approximately 405 nm.[7]
An inhibitor compound will bind to the enzyme and reduce its catalytic activity, leading to a decreased rate of nitrophenolate production. By measuring this decrease across a range of inhibitor concentrations, one can determine the inhibitor's potency, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀).[8]
Visualizing the Experimental Logic
Diagram 1: Overall Assay Workflow
The entire process, from preparing the reagents to calculating the final results, follows a systematic workflow designed to ensure reproducibility and accuracy.
Caption: A flowchart of the major phases in the HNPP-based inhibition assay.
Materials and Protocol
Required Materials
| Equipment & Consumables | Reagents & Chemicals |
| Microplate Spectrophotometer | Alkaline Phosphatase (e.g., calf intestinal) |
| 96-well clear, flat-bottom plates | HNPP-P Substrate (e.g., p-Nitrophenyl Phosphate) |
| Multichannel Pipettes & Tips | Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 |
| Reagent Reservoirs | Test Inhibitors & Positive Control (e.g., L-Phenylalanine) |
| 37°C Incubator | Dimethyl Sulfoxide (DMSO), molecular biology grade |
| Stop Solution (Optional): 3 M NaOH |
Preparation of Reagents
-
Assay Buffer (1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8): Prepare fresh and adjust pH carefully. Magnesium is a critical cofactor for ALP activity.[9]
-
Enzyme Stock Solution (1 mg/mL): Dissolve lyophilized Alkaline Phosphatase in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) and store in aliquots at -20°C.
-
Enzyme Working Solution (0.5 U/mL): On the day of the assay, dilute the enzyme stock solution in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Stock Solution (50 mM): Dissolve the HNPP-P substrate (e.g., pNPP) in the Assay Buffer. Protect from light and store at -20°C.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and positive control inhibitors in 100% DMSO.
Step-by-Step Assay Protocol (96-Well Plate)
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stock solutions to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final concentration of DMSO in the assay well should be kept constant and ideally below 1%, as higher concentrations can affect enzyme activity.[10]
-
Plate Setup:
-
Blank Wells: 100 µL Assay Buffer (no enzyme).
-
Negative Control (100% Activity): 50 µL Assay Buffer + 50 µL Enzyme Working Solution. Add DMSO to match the concentration in the inhibitor wells.
-
Positive Control: 50 µL of known inhibitor dilution + 50 µL Enzyme Working Solution.
-
Test Wells: 50 µL of each test inhibitor dilution + 50 µL Enzyme Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
Initiate the Reaction: Add 100 µL of pre-warmed (37°C) HNPP-P substrate solution to all wells. The final volume in each well will be 200 µL.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Kinetic Reading (Recommended): Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The initial reaction rate (V₀) is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Reading: If a kinetic reader is unavailable, incubate the plate at 37°C for a fixed period (e.g., 30 minutes) where the reaction in the negative control wells is still in its linear phase. The reaction can be stopped by adding 50 µL of 3 M NaOH before reading the final absorbance at 405 nm.
-
Data Analysis and Interpretation
Calculating Percentage Inhibition
First, correct for background absorbance by subtracting the average absorbance of the blank wells from all other readings. Then, calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ 1 - ( Rate of Test Well / Rate of Negative Control ) ] x 100
For endpoint assays, use the final absorbance values instead of rates.
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][12] It is the most common measure of inhibitor potency.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data points to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is determined from the curve as the concentration that corresponds to 50% inhibition.[13]
A lower IC₅₀ value signifies a more potent inhibitor.
Diagram 2: Principle of Enzyme Inhibition Measurement
This diagram illustrates how an inhibitor reduces the formation of the colored product, which is the basis for calculating the IC₅₀ value.
Caption: Inhibition of ALP prevents substrate conversion, reducing yellow color formation.
Advanced Concepts: Understanding Inhibition Mechanisms
While IC₅₀ is a measure of potency, it is dependent on assay conditions like substrate concentration.[12] To understand how an inhibitor works, further mechanistic studies can be performed. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.
Diagram 3: Modes of Reversible Enzyme Inhibition
This diagram shows how different types of inhibitors interact with the enzyme and the enzyme-substrate complex.
Caption: Competitive inhibitors bind the free enzyme, while non-competitive inhibitors can bind both the free enzyme and the enzyme-substrate complex.
Determining the mechanism often involves measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using plots like the Lineweaver-Burk plot. This level of characterization provides deeper insight into the inhibitor's mode of action, which is invaluable for drug development programs.
References
-
SID. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Detection of alkaline phosphatase activity and inhibition with fluorescent hydroxyapatite nanoparticles. Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Retrieved from [Link]
-
ResearchGate. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]
-
PubMed. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. Retrieved from [Link]
-
UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
PubMed. (2020). Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines. Retrieved from [Link]
-
Atlas Medical. (n.d.). Alkaline phosphatase p-Nitrophenylphosphate. Kinetic. DGKC Quantitative determination of alkaline phosphatase (ALP). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]
-
YouTube. (2021). measuring enzyme inhibition by drugs. Retrieved from [Link]
-
ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Retrieved from [Link]
-
PLOS Genetics. (2014). Tuning PAK Activity to Rescue Abnormal Myelin Permeability in HNPP. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Alkaline Phosphatase (ALP) Colorimetric Assay Kit (PNPP method). Retrieved from [Link]
-
Int J Appl Basic Med Res. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Retrieved from [Link]
Sources
- 1. atlas-medical.com [atlas-medical.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phavi.umcs.pl [phavi.umcs.pl]
- 6. e-century.us [e-century.us]
- 7. assaygenie.com [assaygenie.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Alkaline Phosphatase Assay Kit (PAK-003) - Creative Biogene [creative-biogene.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. m.youtube.com [m.youtube.com]
Application Note: 2-(n-Hexadecanoylamino)-4-nitrophenol as a Versatile Precursor for Chromogenic Amidase Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantification of enzyme activity is a cornerstone of biochemical research and drug discovery. Chromogenic assays, which generate a colored product in proportion to enzyme activity, offer a robust, cost-effective, and high-throughput method for this purpose. While substrates based on p-nitrophenol (pNP) are widely used, this guide focuses on a specialized precursor, 2-(n-Hexadecanoylamino)-4-nitrophenol (HANA). This molecule uniquely combines a long lipid chain (n-hexadecanoyl) with a chromogenic reporter via an amide linkage. This structure makes it an ideal substrate for assaying amidase and other hydrolase activities, particularly those involved in lipid metabolism. This document provides a comprehensive overview of the scientific principles, synthesis protocols, and detailed application methodologies for utilizing HANA in enzymatic assays, empowering researchers to develop sensitive and specific screening platforms.
The Scientific Principle: A Tailored Approach to Chromogenic Assays
Synthetic enzyme substrates are designed to mimic their natural counterparts while producing an easily detectable signal upon enzymatic transformation.[1] The utility of this compound, which we will refer to as HANA, is rooted in the targeted cleavage of its amide bond by specific hydrolases.
Mechanism of Signal Generation: The core of the assay is the enzymatic hydrolysis of the amide bond in the HANA molecule. This reaction releases two products: hexadecanoic acid (palmitic acid) and 2-amino-4-nitrophenol. While the HANA substrate is typically colorless or pale yellow, the product, 2-amino-4-nitrophenol, is a chromophore. Under alkaline conditions, this product forms a phenolate anion, which exhibits a strong, quantifiable absorbance in the visible spectrum, typically around 405-410 nm.[2][3] The intensity of the resulting yellow color is directly proportional to the amount of 2-amino-4-nitrophenol released, and thus, to the activity of the target enzyme.[4]
Inherent Substrate Specificity: The structure of HANA provides two key elements for targeting specific enzyme classes:
-
The Amide Bond: This functional group is the primary target for enzymes known as amidases (or amidohydrolases, EC 3.5.1.4), which catalyze the hydrolysis of non-peptide amide bonds.[5]
-
The n-Hexadecanoyl Group: This 16-carbon saturated fatty acid chain imparts a significant lipid character to the molecule.[6] This feature makes HANA a substrate for enzymes that recognize and process lipidated molecules, such as certain lysosomal hydrolases or proteases with specificity for acylated substrates.[6]
This dual-feature design allows for the development of highly specific assays for enzymes that might not be readily studied with conventional peptide or ester-based substrates.
Caption: Enzymatic hydrolysis of HANA by an amidase.
Physicochemical Properties and Handling
Proper handling and storage of HANA are critical for ensuring the reproducibility and accuracy of experimental results.
| Property | Value | Reference |
| CAS Number | 60301-87-3 | [6] |
| Molecular Formula | C₂₂H₃₆N₂O₄ | [6] |
| Molecular Weight | 392.5 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | [7] |
| Storage | Store at -20°C, protect from light and moisture | [6][8] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffers. |
Expert Insight on Solubility: Due to its long acyl chain, HANA has low water solubility. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., 10-50 mM in DMSO). This stock can then be diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level (typically <1-2%) that would inhibit enzyme activity or cause substrate precipitation.
Experimental Methodologies and Protocols
The following protocols provide a framework for the synthesis of HANA and its application in a typical enzyme activity assay.
Protocol 1: Synthesis of this compound (HANA)
This protocol describes the acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride. This is a standard amide bond formation reaction.
Rationale: The reaction utilizes an acid chloride (hexadecanoyl chloride) as a highly reactive form of the carboxylic acid to ensure efficient acylation of the amine group on 2-amino-4-nitrophenol. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of HANA.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-amino-4-nitrophenol and 1.2 equivalents of triethylamine in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the flask in an ice bath to 0°C. Slowly add 1.1 equivalents of hexadecanoyl chloride dropwise to the stirred solution.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid using silica gel column chromatography with a hexane/ethyl acetate gradient to yield the pure product.
-
Verification: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: High-Throughput Amidase Activity Assay
This protocol is designed for a 96-well microplate format, ideal for screening or enzyme characterization.
Self-Validating System: The protocol's integrity relies on a set of controls that validate the results.
-
No-Enzyme Control: Measures the rate of spontaneous, non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Accounts for any intrinsic absorbance from the enzyme preparation or buffer components.
-
Positive Control: A known active enzyme to confirm assay components are working.
-
Inhibitor Control: A known inhibitor to determine the dynamic range of the assay.
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. The optimal pH should be determined empirically for the specific enzyme being studied.[9]
-
HANA Stock Solution: 20 mM HANA in 100% DMSO.
-
Enzyme Solution: Prepare a dilution of the enzyme in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Stop Solution: 2 M Sodium Carbonate (Na₂CO₃) or 0.5 M NaOH.[4]
Assay Procedure (Endpoint Method):
-
Plate Setup: To the wells of a clear, flat-bottom 96-well plate, add 50 µL of Assay Buffer. Add test compounds (e.g., potential inhibitors) or vehicle (DMSO) as required.
-
Add Enzyme: Add 25 µL of the diluted enzyme solution to all wells except the "No-Enzyme" controls. Add 25 µL of Assay Buffer to the "No-Enzyme" wells.
-
Pre-incubation: Incubate the plate for 10 minutes at the desired assay temperature (e.g., 37°C) to allow compounds to interact with the enzyme.
-
Initiate Reaction: Prepare a working substrate solution by diluting the HANA stock solution into pre-warmed Assay Buffer to twice the final desired concentration (e.g., for a 100 µM final concentration, prepare a 200 µM solution). Add 25 µL of this working solution to all wells to start the reaction. The final volume is now 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate Reaction: Add 50 µL of Stop Solution to all wells to terminate the reaction and maximize color development.
-
Read Plate: Measure the absorbance at 410 nm using a microplate reader.[10]
Protocol 3: Data Analysis Workflow
Caption: Data analysis pipeline for the HANA assay.
-
Standard Curve: Prepare a standard curve using known concentrations of 2-amino-4-nitrophenol (0-200 µM) in the final assay buffer volume, including the Stop Solution. Plot absorbance at 410 nm versus concentration and perform a linear regression. The slope of this line is the extinction coefficient under these specific assay conditions.
-
Background Correction: Subtract the average absorbance of the "No-Enzyme" control wells from all other data points.
-
Calculate Product Formed: Use the linear regression equation from the standard curve to convert the background-corrected absorbance values into the concentration of product formed (µM).
-
Determine Enzyme Activity: Calculate the specific activity using the following formula: Activity (µmol/min/mg) = ( [Product] (µM) * Total Volume (L) ) / ( Incubation Time (min) * Amount of Enzyme (mg) )
Applications in Drug Discovery and Research
The HANA chromogenic system is a powerful tool for several key applications in the pharmaceutical and biotechnology sectors.
-
High-Throughput Screening (HTS): The simple, robust, and plate-based nature of this assay makes it ideal for screening large compound libraries to identify novel inhibitors of target amidases or hydrolases, which is a critical first step in drug discovery.[11]
-
Enzyme Kinetics and Characterization: The assay can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), providing fundamental insights into enzyme function and mechanism.
-
Diagnostic Development: HANA-based substrates could be employed in diagnostic tests to detect the presence of specific microbial pathogens that express a unique amidase, by observing a color change in a culture medium or clinical sample.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of HANA. 2. Contaminated reagents. | 1. Optimize buffer pH; store substrate stock at -20°C. 2. Use fresh, high-purity reagents and sterile water. |
| Low or No Signal | 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temp). 3. Substrate precipitation. | 1. Verify enzyme activity with a positive control. 2. Perform pH and temperature optimization studies. 3. Lower the final substrate concentration or the percentage of organic solvent. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Temperature fluctuations across the plate. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Use a multi-channel pipette or automated liquid handler for timed additions. 3. Ensure uniform heating of the microplate. |
References
- Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates.
- BroadPharm. (n.d.). This compound, 60301-87-3.
- BenchChem. (2025). Application Notes and Protocols for Lipase Activity Measurement in Soil Samples with p-Nitrophenyl Myristate.
- UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP).
- GoldBio. (n.d.). 4-Nitrophenyl-α-D- galactopyranoside.
- Ferreira-Iliou, S., et al. (2018). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Analytical and Bioanalytical Chemistry, 410(19), 4689-4697.
- Dang, T. N. T., et al. (2018). Chromogenic substrate from 4-nitro-1-naphthol for hydrolytic enzyme of neutral or slightly acidic optimum pH: 4-Nitro-1-naphthyl-beta-D-galactopyranoside as an example. Analytical Biochemistry, 555, 30-36.
- Acosta-Martinez, V., & Tabatabai, M. A. (2010). The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. ASA, CSSA and SSSA International Annual Meetings.
- Saiya-Cork, K. (n.d.). Enzyme Assays for Fresh Litter and Soil. University of Michigan.
- Carreiro, M. M., et al. (2004). Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils. Soil Biology and Biochemistry, 36(10), 1647-1656.
- Al-Bayati, F. A., & Al-Azzawi, A. M. (2007). Synthesis and Evaluation of Novel Chromogenic Aminopeptidase Substrates for Microorganism Detection and Identification. Bioorganic & Medicinal Chemistry Letters, 17(5), 1418-1421.
- Santa Cruz Biotechnology. (n.d.). 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide.
-
Wikipedia. (n.d.). 4-Nitrophenol. Available at: [Link]
- Perry, J. D., et al. (2018). The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology. Bioorganic & Medicinal Chemistry, 26(17), 4841-4849.
- ChemicalBook. (2025). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE.
- MedChemExpress. (n.d.). 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]
- Biosynth. (n.d.). Enzyme Substrates Toolbox Part I.
-
Singh, R., et al. (2023). Microbial amidases: Characterization, advances and biotechnological applications. International Journal of Biological Macromolecules, 253(Pt 5), 127118. Available at: [Link]
- Google Patents. (2016). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
- DC Fine Chemicals. (2023). Discover our range of Chromogenic Substrates.
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 7. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nrel.colostate.edu [nrel.colostate.edu]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Application Note: A Spectrophotometric Assay for Hydrolase Activity Using 2-(n-Hexadecanoylamino)-4-nitrophenol
Introduction: The Significance of Hydrolase Activity in Drug Discovery
Hydrolases are a vast and functionally diverse class of enzymes that play critical roles in countless physiological processes by catalyzing the cleavage of chemical bonds through the addition of water. Within this class, enzymes like Fatty Acid Amide Hydrolase (FAAH) have emerged as significant therapeutic targets. FAAH is an integral membrane enzyme that degrades a family of endogenous signaling lipids, the N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[1][2] By terminating the signaling of these bioactive lipids, FAAH is deeply involved in the regulation of pain, inflammation, and neurological functions.[1] Consequently, the inhibition of FAAH is a promising therapeutic strategy for a range of conditions, including chronic pain and anxiety disorders.[2]
The development of potent and selective FAAH inhibitors requires robust and reliable high-throughput screening (HTS) assays. This application note provides a detailed protocol for a continuous spectrophotometric assay designed for the kinetic characterization of hydrolases, particularly FAAH, and the screening of their inhibitors using the chromogenic substrate, 2-(n-Hexadecanoylamino)-4-nitrophenol.
Scientific Principles of the Assay
This assay is predicated on a straightforward enzymatic reaction that results in a quantifiable color change. The substrate, this compound, is a synthetic molecule that mimics endogenous long-chain fatty acid amides.
The Enzymatic Reaction: In the presence of a competent hydrolase such as FAAH, the amide bond of the substrate is cleaved. This hydrolysis reaction yields two products: n-hexadecanoic acid (palmitic acid) and the chromophore, 4-nitrophenol (pNP).
Spectrophotometric Detection: The reaction product, 4-nitrophenol, is colorless under acidic or neutral conditions. However, under basic conditions (typically pH > 7.5), it deprotonates to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance wavelength of approximately 401-410 nm.[3] The intensity of this yellow color, measured by a spectrophotometer, is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the enzymatic activity. The reaction is typically stopped at a specific time point by the addition of a strong base, which simultaneously halts enzymatic activity and induces the color change of the 4-nitrophenolate ion for a stable endpoint reading.
The molar absorptivity of 4-nitrophenol under alkaline conditions is well-established, allowing for the precise quantification of the product formed. For instance, at 25°C in 10 mmol/L NaOH, the molar absorptivity at 401 nm is approximately 18,380 L·mol⁻¹·cm⁻¹.
Reaction Mechanism: FAAH-Catalyzed Hydrolysis
FAAH employs an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, and Lys142) to hydrolyze its substrates. Ser241 acts as the nucleophile, attacking the carbonyl carbon of the amide bond in the substrate. This forms a tetrahedral intermediate which then collapses, releasing the 2-amino-4-nitrophenol portion of the substrate and forming a covalent acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule regenerates the free enzyme and releases the fatty acid product.[2]
FAAH-catalyzed hydrolysis of the substrate.
Experimental Protocols
Part 1: Preparation of Reagents
1. Assay Buffer:
-
Composition: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Preparation: Dissolve the appropriate amounts of Tris base and EDTA in high-purity water. Adjust the pH to 9.0 with HCl. The slightly alkaline pH is crucial for maintaining FAAH activity and for the subsequent color development of the 4-nitrophenol product.
2. Substrate Stock Solution:
-
Substrate: this compound.
-
Preparation: Prepare a 10 mM stock solution in DMSO. Due to the hydrophobic nature of the acyl chain, DMSO is an appropriate solvent. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. 4-Nitrophenol (pNP) Standard Stock Solution:
-
Preparation: Prepare a 10 mM stock solution of high-purity 4-nitrophenol in DMSO. Store at -20°C. This stock will be used to generate a standard curve for the quantification of the reaction product.
4. Enzyme Preparation:
-
Source: Recombinant human or rat FAAH, or microsomal preparations from tissues (e.g., liver, brain).
-
Preparation: If using a commercial source, follow the manufacturer's instructions for dilution. Typically, the enzyme is diluted in the Assay Buffer to the desired working concentration just before use. Keep the enzyme on ice at all times. For tissue homogenates, homogenize the tissue in ice-cold Assay Buffer, centrifuge to pellet cellular debris, and use the supernatant for the assay.[1]
5. Stop Solution:
-
Composition: 0.2 M Sodium Hydroxide (NaOH).
-
Purpose: To terminate the enzymatic reaction by denaturing the enzyme and to raise the pH to allow for the color development of the 4-nitrophenolate ion.
Part 2: Generating a 4-Nitrophenol Standard Curve
A standard curve is essential for converting absorbance values into the molar concentration of the product.
-
Prepare pNP dilutions: Create a series of dilutions from the 10 mM pNP stock solution in Assay Buffer. A typical concentration range would be 0, 10, 20, 40, 60, 80, and 100 µM.
-
Plate Setup: In a clear, 96-well microplate, add a defined volume of each pNP dilution (e.g., 100 µL) to separate wells.
-
Add Stop Solution: Add an equal volume of 0.2 M NaOH (e.g., 100 µL) to each well.
-
Measure Absorbance: Read the absorbance of each well at 410 nm using a microplate reader.
-
Plot the Data: Plot the absorbance values (y-axis) against the corresponding pNP concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.99 for a reliable standard curve. The slope (m) of this line will be used to calculate the amount of product formed in the enzymatic assay.
Part 3: Enzyme Activity Assay Protocol
-
Plate Setup: In a 96-well microplate, prepare the following wells:
-
Blank (No Enzyme): Assay Buffer and substrate.
-
Enzyme Control: Assay Buffer and enzyme (no substrate).
-
Test Wells: Assay Buffer, enzyme, and substrate.
-
-
Reaction Mixture: Add the components in the following order to the wells of a 96-well plate (total volume of 100 µL):
-
80 µL of Assay Buffer.
-
10 µL of diluted enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding 10 µL of the substrate working solution to each well. The final substrate concentration should be optimized, but a starting point could be around the expected Km value.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction, where the product formation is proportional to time.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 0.2 M NaOH to each well.
-
Read Absorbance: Measure the absorbance at 410 nm.
-
Calculate Activity:
-
Subtract the absorbance of the blank from the test wells.
-
Use the slope from the pNP standard curve to convert the change in absorbance to the concentration of pNP produced.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
-
Part 4: Inhibitor Screening Protocol
-
Plate Setup: Prepare wells for:
-
100% Activity Control (No Inhibitor): Enzyme, substrate, and inhibitor solvent (e.g., DMSO).
-
Inhibitor Wells: Enzyme, substrate, and varying concentrations of the test inhibitor.
-
Blank: Assay buffer and substrate.
-
-
Add Inhibitor: To the appropriate wells, add a small volume (e.g., 1-2 µL) of the test inhibitor at various concentrations. Add the same volume of solvent (e.g., DMSO) to the 100% activity control wells.
-
Enzyme Addition: Add the diluted enzyme to all wells except the blank.
-
Pre-incubation with Inhibitor: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate and Stop Reaction: Follow steps 4-7 from the Enzyme Activity Assay Protocol.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100
-
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Overall workflow for the spectrophotometric assay.
Data Presentation and Interpretation
For robust characterization of an enzyme or an inhibitor, it is crucial to present the data in a clear and concise manner.
Table 1: Representative Kinetic and Inhibitory Data for FAAH
The following data is representative and compiled from studies using analogous substrates and well-characterized inhibitors. Actual values for this compound should be determined experimentally.
| Parameter | Value | Enzyme/Inhibitor | Substrate | Notes |
| Km | 12.3 ± 3.1 µM | Rat FAAH | Anandamide | Represents the affinity for the endogenous substrate.[4] |
| K0.5 | 15.7 ± 2.2 µM | Rat FAAH | Fluorogenic Substrate | Demonstrates positive cooperativity in substrate hydrolysis.[4] |
| IC₅₀ | 4.1 µM | Compound 11 | Rat Brain FAAH | Example of a moderately potent inhibitor.[5] |
| IC₅₀ | 4.4 µM | Compound 15 | Rat Brain FAAH | Similar potency to Compound 11.[5] |
| kinact/Ki | 4780 ± 390 M⁻¹s⁻¹ | PF-3845 | Human FAAH | Potency of an irreversible inhibitor.[6] |
| Ki | 4.7 nM | OL-135 | FAAH | Potency of a reversible, competitive inhibitor.[7] |
Interpretation of Results:
-
Km (Michaelis Constant): This value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[8]
-
Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.[8]
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.
Troubleshooting and Expert Insights
-
High Background Absorbance:
-
Cause: Spontaneous hydrolysis of the substrate or contamination of reagents.
-
Solution: Run a "no-enzyme" blank for every experiment. Ensure the pH of the assay buffer is not excessively high, which could promote non-enzymatic hydrolysis. Prepare fresh substrate solutions.
-
-
Low or No Enzyme Activity:
-
Cause: Inactive enzyme, incorrect buffer pH, or presence of an unknown inhibitor.
-
Solution: Verify the activity of the enzyme with a known control substrate. Check the pH of the assay buffer. Ensure no contaminating substances are present in the sample.
-
-
Precipitation of Substrate or Inhibitor:
-
Cause: Poor solubility of hydrophobic compounds in the aqueous assay buffer.
-
Solution: Ensure the final concentration of DMSO (or other organic solvent) is kept low (typically <1-2%) and is consistent across all wells. The use of a mild detergent like Triton X-100 in the assay buffer can sometimes improve solubility, but its compatibility with the enzyme must be verified.
-
-
Assay Linearity: It is critical to ensure that the measurements are taken within the linear range of both the reaction time and the enzyme concentration. A time-course experiment and an enzyme concentration titration should be performed during assay development to establish these parameters.
Conclusion
The spectrophotometric assay using this compound offers a robust, convenient, and cost-effective method for measuring the activity of hydrolases like FAAH. Its suitability for a 96-well plate format makes it an excellent tool for medium- to high-throughput screening of inhibitor libraries, facilitating the discovery of novel therapeutics for a variety of disorders. By understanding the underlying principles and carefully optimizing the protocol, researchers can generate high-quality, reproducible data for enzyme characterization and drug development programs.
References
-
Patel, S., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. Scientific Reports. [Link]
-
Grimaldi, M., et al. (2019). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. ResearchGate. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience. [Link]
-
McKinney, M. K., & Cravatt, B. F. (2005). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. ACS Chemical Neuroscience. [Link]
-
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. [Link]
-
van der Aart, J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics. [Link]
-
Perelomov, L. V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Environmental Contamination and Toxicology. [Link]
-
Liu, S., et al. (2023). Hydrolase kinetic parameters (Km, Vmax, and Vmax/Km) for two decomposing litter responses to N treatments. ResearchGate. [Link]
-
AK LECTURES. (2015). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube. [Link]
-
Zhang, Y., et al. (2022). Nonlinear responses of the Vmax and Km of hydrolytic and polyphenol oxidative enzymes to nitrogen enrichment. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2023). Toxicological Profile for Nitrophenols. National Center for Biotechnology Information. [Link]
-
U.S. Department of Health and Human Services. (1992). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. GovInfo. [Link]
-
National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. National Library of Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-Nitrophenol. PubChem. [Link]
-
Bowers, G. N., Jr, et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
application of 2-(n-Hexadecanoylamino)-4-nitrophenol in sphingomyelinase assays
An In-Depth Guide to the Application of 2-(n-Hexadecanoylamino)-4-nitrophenol for the Selective Assay of Acid Sphingomyelinase
Introduction: The Challenge of Specific Sphingomyelinase Measurement
Sphingomyelinases (SMases) are critical enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] This reaction is a cornerstone of cellular signaling, influencing processes such as proliferation, inflammation, and apoptosis.[1] Mammalian cells contain several types of SMases, broadly classified by their optimal pH and cation requirements, including acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and alkaline sphingomyelinase.[2] Distinguishing the activity of these isozymes is a common challenge in research, particularly when studying disease states like Niemann-Pick disease, which is characterized by deficient aSMase activity.[3]
This guide focuses on the application of this compound, a synthetic chromogenic analog of sphingomyelin, for the specific measurement of acid sphingomyelinase activity.[4] This compound, also referred to as 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine (HDA-PC), provides a powerful tool for researchers to selectively quantify aSMase, even in the presence of other SMase isozymes.[5]
Principle of the Assay: A Chromogenic Approach to Enzyme Kinetics
The utility of this compound lies in its structural similarity to the natural substrate, sphingomyelin. Acid sphingomyelinase recognizes and cleaves the phosphodiester bond of this analog.[4][6] This enzymatic hydrolysis releases two products: phosphorylcholine and the yellow-colored chromophore, this compound.
The intensity of the yellow color, which can be quantified by measuring its absorbance at approximately 410-420 nm, is directly proportional to the amount of substrate hydrolyzed. This allows for a continuous and straightforward spectrophotometric measurement of aSMase activity. A key advantage of this substrate is its remarkable specificity; it is readily hydrolyzed by acid sphingomyelinase but shows little to no reactivity with Mg-dependent neutral sphingomyelinase, thereby preventing interference from this common isozyme.[5]
Caption: Enzymatic hydrolysis of the HNP substrate by aSMase.
Advantages and Methodological Considerations
Key Advantages:
-
High Specificity: Enables the selective determination of acid sphingomyelinase activity without significant interference from Mg-dependent neutral sphingomyelinase.[5]
-
Direct, Continuous Assay: The production of the chromophore can be monitored in real-time, simplifying kinetic studies.
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with traditional radiolabeled sphingomyelin assays.[3]
-
High-Throughput Adaptable: The simple colorimetric readout is well-suited for 96-well plate formats, making it ideal for screening applications.[7]
Expert Considerations:
-
Detergent Effects: Like natural sphingomyelin, the synthetic substrate requires a detergent, such as Triton X-100, for solubilization and presentation to the enzyme. However, the concentration of Triton X-100 can significantly influence the enzyme's kinetics.[7][8] It is crucial to optimize the detergent concentration for the specific experimental system, as it can directly impact the enzyme itself and substrate micelle formation.[8]
-
Substrate Purity: Ensure the use of a high-purity substrate (≥98%) to guarantee accurate and reproducible results.
Experimental Protocol: Selective Assay of Acid Sphingomyelinase
This protocol is designed for a 96-well microplate format and provides a robust framework for measuring aSMase activity in cell lysates or tissue homogenates.
I. Required Materials and Reagents
-
Substrate: this compound (HNP)
-
Buffer: Acid Sphingomyelinase Assay Buffer (e.g., 250 mM Sodium Acetate, pH 5.0, containing 0.2% Triton X-100)
-
Sample: Cell lysate or tissue homogenate prepared in a suitable lysis buffer (e.g., RIPA buffer, without high concentrations of chelators if metal ion effects are being studied).
-
Instrumentation: Microplate reader capable of measuring absorbance at 410-420 nm.
-
Hardware: 96-well clear flat-bottom microplates, multichannel pipettes, incubator.
II. Reagent Preparation
-
aSMase Assay Buffer: Prepare a 250 mM sodium acetate buffer and adjust the pH to 5.0. Just before use, add Triton X-100 to a final concentration of 0.2% (v/v) and mix thoroughly until the detergent is fully dissolved.
-
HNP Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of HNP in a solvent like methanol or DMSO. Store this stock at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the HNP Stock Solution with the aSMase Assay Buffer to the desired final working concentration (e.g., 1 mM). Vortex to ensure it is fully mixed.
III. Assay Workflow
Caption: Step-by-step experimental workflow for the aSMase assay.
IV. Step-by-Step Procedure
-
Sample Preparation: Thaw cell lysates or tissue homogenates on ice. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris. Use the clear supernatant for the assay. Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Plate Setup: Design a plate map including wells for blanks, controls, and samples.
-
Sample Wells: Add 20 µL of sample lysate.
-
Blank Wells: Add 20 µL of lysis buffer (without sample). This will be used for background subtraction.
-
Positive Control (Optional): Add a known amount of purified aSMase.
-
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
-
Reaction Initiation: Add 180 µL of the pre-warmed HNP Working Substrate Solution to all wells to start the reaction. Mix gently by pipetting or on a plate shaker for 10 seconds.
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in the microplate reader (pre-set to 37°C) and begin reading the absorbance at 410 nm every 1-2 minutes for a period of 30-60 minutes.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes). Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 1 M Tris-HCl, pH 8.5) if necessary, and then read the final absorbance at 410 nm.
-
Data Analysis and Interpretation
-
Background Correction: For each time point in a kinetic assay or for the final endpoint reading, subtract the average absorbance value of the blank wells from the absorbance values of the sample wells.
-
Calculate Rate of Reaction: For a kinetic assay, plot the background-corrected absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the reaction rate.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change into enzymatic activity.
-
Activity (U/mL) = (ΔAbs/min) / (ε * l) * V_total * dilution_factor
-
Where:
-
ΔAbs/min is the rate of absorbance change from step 2.
-
ε is the molar extinction coefficient of this compound at pH 5.0 (requires empirical determination or literature value).
-
l is the path length of the sample in the well (cm).
-
V_total is the total reaction volume in mL (e.g., 0.2 mL).
-
-
-
Normalize Activity: Express the final activity relative to the protein concentration of the sample (e.g., in U/mg protein).
Sample Data Table
| Sample ID | Protein (mg/mL) | Rate (ΔAbs/min) | Specific Activity (mU/mg) |
| Control Lysate | 2.1 | 0.015 | X |
| Treated Lysate A | 1.9 | 0.032 | Y |
| Treated Lysate B | 2.3 | 0.008 | Z |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | Inactive enzyme. | Ensure samples were stored properly (-80°C) and not subjected to multiple freeze-thaw cycles. Use a known positive control. |
| Incorrect pH of assay buffer. | Verify the pH of the sodium acetate buffer is 5.0, as aSMase activity is highly pH-dependent. | |
| Substrate degradation. | Prepare fresh working substrate solution for each experiment. Store stock solution protected from light at -20°C. | |
| High Background Reading | Substrate auto-hydrolysis. | While generally stable, prolonged incubation at 37°C can cause slight auto-hydrolysis. Ensure blank wells are included and subtracted. |
| Sample interference. | If samples are colored, run a sample control well containing the sample and assay buffer but no substrate. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower concentration of enzyme (dilute the sample) or a higher concentration of substrate. |
| Enzyme instability. | Reduce the incubation time. Ensure all reagents are kept on ice before starting the assay. |
References
-
- PubMed
-
- PubMed
-
- Abcam
-
- Benchchem
-
- PubMed
-
- Sigma-Aldrich
-
- Echelon Biosciences
-
- Sigma-Aldrich
-
- Cayman Chemical
-
- ResearchGate
-
- Creative Diagnostics
-
- BioAssay Systems
-
- Assay Genie
-
- NIH
-
- NIH
-
- Sigma-Aldrich
-
- Research journals
-
- Echelon Biosciences
-
- PubMed
Sources
- 1. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromogenic assay for the activity of sphingomyelinase from Bacillus cereus and its application to the enzymatic hydrolysis of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex kinetics of bis(4-methylumbelliferyl)phosphate and hexadecanoyl(nitrophenyl)phosphorylcholine hydrolysis by purified sphingomyelinase in the presence of Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Specificity Chromogenic Assay for Measuring Glucosylceramidase (GBA1) Activity Using 2-(n-Hexadecanoylamino)-4-nitrophenol Derivatives
Introduction: The Critical Role of Glucosylceramidase in Health and Disease
Glucosylceramidase (GBA), also known as acid β-glucosidase, is a vital lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] This catalytic function is a crucial step in the turnover of cellular membranes and complex lipids.[2] Deficient GBA activity, resulting from mutations in the GBA1 gene, leads to the accumulation of glucosylceramide within the lysosomes of macrophages. This accumulation is the pathological hallmark of Gaucher disease, the most common lysosomal storage disorder.[1] Clinically, Gaucher disease presents with a wide spectrum of symptoms, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[3] Furthermore, there is a well-established genetic link between GBA1 mutations and an increased risk for developing Parkinson's disease, making the accurate measurement of GBA activity a critical area of research for both rare diseases and neurodegeneration.[4]
Traditional methods for assaying GBA activity often employ artificial fluorogenic substrates like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5][6] While sensitive, these substrates can lack specificity, as they may be cleaved by other cellular β-glucosidases, such as the non-lysosomal GBA2.[4][7] This necessitates the use of complex subtractive assays involving specific inhibitors to isolate the activity of lysosomal GBA1.[2][4] To address this challenge, a highly specific chromogenic substrate, 2-(n-Hexadecanoylamino)-4-nitrophenyl-β-D-glucopyranoside (HAPN-Glu), was developed. This application note provides a detailed protocol and scientific rationale for its use in quantifying GBA1 activity in various biological samples.
Principle of the Assay: Specificity Through Substrate Analogue Design
The HAPN-Glu based assay offers a robust and specific method for determining GBA1 activity. The substrate is a structural analogue of the natural substrate, glucosylceramide. It consists of a glucose molecule linked to a chromogenic reporter, 2-(n-Hexadecanoylamino)-4-nitrophenol. The hexadecanoyl (palmitoyl) chain mimics the fatty acid portion of ceramide, conferring a high degree of specificity for glucocerebrosidase.[8]
In the presence of active GBA1, the enzyme hydrolyzes the β-glucosidic bond, releasing the yellow-colored product, this compound. The reaction is performed under acidic conditions (pH 5.0-5.5) to replicate the lysosomal environment and to ensure optimal GBA1 activity.[9] The reaction is terminated by the addition of a high pH stop solution, which also enhances the yellow color of the released nitrophenol. The intensity of this color, which is directly proportional to the amount of GBA1 activity, is then quantified spectrophotometrically at a wavelength of 405 nm.[9][10]
A key advantage of this substrate is its minimal hydrolysis by other β-glucosidases found in cell extracts, making it the chromogenic substrate of choice for specifically determining a glucocerebrosidase deficiency.[8]
Caption: Experimental workflow for the GBA1 activity assay.
Summary of Quantitative Data
| Parameter | Recommended Value | Notes |
| Wavelength | 405 nm | For absorbance reading of the nitrophenol product. |
| Assay pH | 5.5 | Optimal for lysosomal GBA1 activity. |
| Incubation Temperature | 37°C | Standard physiological temperature. |
| Incubation Time | 1 - 4 hours | Must be optimized for the specific sample type. |
| Final Substrate Conc. | 1 - 5 mM | Should be determined based on Km values, if known. |
| Protein Amount | 10 - 50 µg per well | Should be within the linear range of the assay. |
| 4-NP Standard Range | 0 - 100 µM | To cover the expected range of product formation. |
Conclusion
The use of this compound derivatives provides a highly specific and reliable method for the measurement of glucosylceramidase activity. This chromogenic assay minimizes the interference from other cellular β-glucosidases, offering a significant advantage over less specific fluorogenic substrates. The protocol outlined in this application note, when performed with the appropriate controls, is a powerful tool for the diagnosis of Gaucher disease, for studying the impact of GBA1 mutations in the context of Parkinson's disease, and for the screening of potential therapeutic modulators of GBA1 activity.
References
-
Barns, R. J., & Clague, A. E. (1982). An improved procedure for diagnosis of Gaucher disease using cultured skin fibroblasts and the chromogenic substrate, 2-hexadecanoylamino-4-nitrophenyl-beta-D-glucopyranoside. Clinica Chimica Acta, 120(1), 57–63. [Link]
-
Gal, A. E., Pentchev, P. G., & Fash, F. J. (1976). A novel chromogenic substrate for assaying glucocerebrosidase activity. Proceedings of the Society for Experimental Biology and Medicine, 153(2), 363–366. [Link]
-
Motabar, O., Goldin, E., & Leister, W. (2012). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical and Bioanalytical Chemistry, 402(2), 731–739. [Link]
-
Deen, M. C., Proceviat, C., Shan, X., et al. (2020). Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates. ACS Chemical Biology, 15(4), 931-940. [Link]
-
Gonzalez-Gallego, L., et al. (2014). Ultramicro-fluorometric assay for the diagnosis of Gaucher disease in dried blood spots on filter paper. Clinica Chimica Acta, 433, 13-17. [Link]
-
DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved January 12, 2026, from [Link]
-
National Gaucher Foundation. (n.d.). Gaucher Disease Testing. Retrieved January 12, 2026, from [Link]
-
Sanofi. (n.d.). Diagnostic Testing for Gaucher Disease. Retrieved January 12, 2026, from [Link]
-
National Gaucher Foundation. (n.d.). Type 1 Gaucher Disease testing| Information for patients and families. Retrieved January 12, 2026, from [Link]
-
ASAP. (n.d.). Lysosomal GCase (glucocerebrosidase) activity assay. Retrieved January 12, 2026, from [Link]
-
National Gaucher Foundation. (n.d.). Gaucher Disease Diagnosis & Treatment. Retrieved January 12, 2026, from [Link]
-
Pastores, G. M., & Hughes, D. A. (2000). Gaucher Disease. In GeneReviews®. University of Washington, Seattle. [Link]
-
Weinreb, N. J., et al. (2002). Gaucher disease: recommendations on diagnosis, evaluation, and monitoring. American Journal of Hematology, 69(3), 210-216. [Link]
-
DiCioccio, R. A., et al. (1981). Synthesis and use of p-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside for the rapid detection of substrate-specific alpha-L-fucosidases. Analytical Biochemistry, 111(1), 176-183. [Link]
-
protocols.io. (2022). In Vitro GCase Activity Assay (Total Cell Lysate). [Link]
-
Sanofi. (n.d.). Identification and differential diagnosis. Retrieved January 12, 2026, from [Link]
-
Yoshimoto, K., et al. (1995). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Chemical & Pharmaceutical Bulletin, 43(3), 443-447. [Link]
-
Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved January 12, 2026, from [Link]
-
MDPI. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. [Link]
Sources
- 1. Gaucher Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 3. pro.campus.sanofi [pro.campus.sanofi]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Ultramicro-fluorometric assay for the diagnosis of Gaucher disease in dried blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved procedure for diagnosis of Gaucher disease using cultured skin fibroblasts and the chromogenic substrate, 2-hexadecanoylamino-4-nitrophenyl-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gaucher disease: recommendations on diagnosis, evaluation, and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
galactosylceramidase assay using 2-(n-Hexadecanoylamino)-4-nitrophenol substrate
Introduction: The Critical Role of Galactosylceramidase in Lysosomal Health and Disease
Galactosylceramidase (GALC) is a pivotal lysosomal hydrolase responsible for the degradation of specific galactolipids, most notably galactosylceramide and psychosine.[1][2][3] The functional absence or significant deficiency of GALC leads to the autosomal recessive disorder known as Krabbe disease, or globoid cell leukodystrophy.[2][4][5] This devastating neurodegenerative condition is characterized by the accumulation of the cytotoxic substrate psychosine, which instigates widespread demyelination in both the central and peripheral nervous systems.[2][4] Consequently, the accurate measurement of GALC enzymatic activity is paramount for the diagnosis of Krabbe disease, patient monitoring, and the evaluation of emerging therapeutic strategies.[6][7][8]
This application note provides a detailed protocol for the determination of GALC activity using the chromogenic substrate, 2-(N-hexadecanoylamino)-4-nitrophenol (HNP). This assay offers a sensitive and reliable method for quantifying GALC function in various biological samples, including peripheral blood leukocytes and cultured fibroblasts.[6]
Principle of the Assay
The GALC assay using the HNP substrate is based on a straightforward enzymatic reaction. GALC catalyzes the hydrolysis of the terminal β-galactose from the HNP substrate. This cleavage releases the chromogenic product, 4-nitrophenol (p-nitrophenol), which, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at approximately 405-420 nm. The intensity of the color produced is directly proportional to the amount of 4-nitrophenol generated and, therefore, to the GALC activity in the sample.
The inclusion of sodium taurocholate, a bile salt, is crucial for this assay. It acts as a detergent to solubilize the hydrophobic HNP substrate and also enhances the activity of the GALC enzyme.[9][10]
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the GALC enzymatic assay.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm
-
Water bath or incubator set to 37°C
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
96-well microplates (clear, flat-bottom)
-
Homogenizer (for tissue or cell pellets)
Reagents
-
Substrate: 2-(N-Hexadecanoylamino)-4-nitrophenyl-β-D-galactopyranoside (HNP-Gal)
-
Standard: 4-Nitrophenol (p-Nitrophenol)
-
Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 4.5
-
Detergent: Sodium taurocholate
-
Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.4
-
Protein Quantification Reagent: (e.g., Bradford or BCA assay kit)
-
Distilled or deionized water
Detailed Step-by-Step Protocol
Part 1: Reagent Preparation
-
Citrate/Phosphate Buffer (0.1 M/0.2 M, pH 4.5):
-
Prepare a 0.1 M solution of citric acid.
-
Prepare a 0.2 M solution of dibasic sodium phosphate.
-
Mix the two solutions, titrating with the dibasic sodium phosphate solution until the pH reaches 4.5. Store at 4°C.
-
-
Substrate Solution (HNP-Gal in Citrate/Phosphate Buffer with Sodium Taurocholate):
-
The optimal concentration of HNP-Gal and sodium taurocholate may need to be determined empirically, but a starting point is a final concentration of 1-2 mM HNP-Gal and 0.1-0.2% (w/v) sodium taurocholate.
-
Due to the hydrophobicity of HNP-Gal, it may be necessary to first dissolve it in a small amount of an organic solvent (e.g., DMSO or a 2:1 chloroform:methanol mixture) before adding it to the buffer containing sodium taurocholate. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.
-
Vortex thoroughly to ensure complete dissolution. This solution should be prepared fresh.
-
-
4-Nitrophenol Standard Stock Solution (e.g., 1 mM):
-
Accurately weigh and dissolve 4-nitrophenol in the Citrate/Phosphate buffer to create a stock solution. Store protected from light at 4°C.
-
-
Stop Solution (0.5 M Glycine-NaOH, pH 10.4):
-
Dissolve glycine in water and adjust the pH to 10.4 with NaOH. Store at room temperature.
-
Part 2: Sample Preparation
-
Leukocytes: Isolate leukocytes from whole blood using standard methods (e.g., dextran sedimentation or Ficoll-Paque gradient). Wash the cell pellet and resuspend in a small volume of lysis buffer or distilled water. Homogenize by sonication or freeze-thaw cycles.
-
Cultured Fibroblasts: Harvest cultured fibroblasts, wash with phosphate-buffered saline (PBS), and create a cell pellet. Resuspend the pellet in lysis buffer or distilled water and homogenize.
-
Protein Quantification: Determine the protein concentration of the sample homogenates using a standard protein assay. This is crucial for normalizing the enzyme activity.
Part 3: Assay Procedure
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-nitrophenol stock solution in the Citrate/Phosphate buffer to create standards ranging from 0 to 100 µM (or a range appropriate for your expected sample activities).
-
In a 96-well plate, add a specific volume (e.g., 50 µL) of each standard dilution in duplicate or triplicate.
-
Add the same volume of Stop Solution to each well as will be used in the sample reactions (e.g., 150 µL).
-
-
Enzymatic Reaction:
-
In separate wells of the 96-well plate, add a specific volume of your sample homogenate (e.g., 20 µL, containing 10-50 µg of protein) in duplicate or triplicate.
-
Include a "blank" for each sample containing the sample homogenate but with buffer instead of the substrate solution. This will account for any endogenous absorbance in the sample.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a specific volume of the pre-warmed Substrate Solution (e.g., 30 µL) to each sample well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Reading the Absorbance:
-
After the incubation period, stop the reaction by adding a volume of the Stop Solution (e.g., 150 µL) to each well. The solution should turn yellow in the presence of 4-nitrophenol.
-
Read the absorbance of the plate at a wavelength between 405 nm and 420 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the 4-nitrophenol standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98).
-
Calculation of Enzyme Activity:
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample reaction.
-
Use the equation from the standard curve to calculate the concentration of 4-nitrophenol produced in each sample.
-
Calculate the GALC activity using the following formula:
Activity (nmol/hr/mg protein) = (Concentration of 4-nitrophenol (µM) * Total reaction volume (µL)) / (Incubation time (hr) * Protein amount (mg))
Adjust units as necessary to obtain the desired final units (e.g., µmol/hr/mg).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Inactive enzyme | Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the buffer | Verify the pH of all buffers. The optimal pH for GALC is acidic.[11][12] | |
| Substrate degradation | Prepare the substrate solution fresh for each experiment. | |
| High background absorbance | Interfering substances in the sample | Include appropriate sample blanks. Consider sample dialysis or purification if interference is significant. |
| Contaminated reagents | Use high-purity reagents and water. | |
| Non-linear reaction rate | Substrate depletion | Reduce the incubation time or use less sample. |
| Enzyme saturation | Dilute the sample. | |
| Poor standard curve (low R²) | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |
| Degraded standard | Prepare a fresh stock solution of 4-nitrophenol. |
Conclusion
The galactosylceramidase assay using the this compound substrate is a robust and sensitive method for the quantitative determination of GALC activity. Adherence to this detailed protocol, coupled with careful optimization for specific sample types, will yield reliable and reproducible data crucial for both research and clinical applications in the study of Krabbe disease and other lysosomal storage disorders.
References
-
Wenger, D. A., Rafi, M. A., & Luzi, P. (1997). Molecular genetics of Krabbe disease (globoid cell leukodystrophy): diagnostic and clinical implications. Human mutation, 10(4), 268–279. [Link]
- Escolar, M. L., Poe, M. D., & Martin, H. R. (2017). A staging system for infantile Krabbe disease to inform clinical trial design. Orphanet journal of rare diseases, 12(1), 1-9.
- Suzuki, K. (2003). Globoid cell leukodystrophy (Krabbe's disease): a personal retrospective. Journal of the neurological sciences, 208(1-2), 1-10.
-
Deane, J. E., Graham, S. C., & Sidebotham, J. M. (2011). Structural snapshots illustrate the catalytic cycle of β-galactocerebrosidase, the defective enzyme in Krabbe disease. Proceedings of the National Academy of Sciences, 108(37), 15162-15167. [Link]
- Wasserstein, M. P., et al. (2016). Newborn screening for Krabbe disease in New York State: the first eight years' experience. Genetics in Medicine, 18(10), 991-998.
-
Orsini, J. J., et al. (2019). Fluorimetric assay with a novel substrate for quantification of galactocerebrosidase activity in dried blood spot specimens. Practical laboratory medicine, 17, e00141. [Link]
- Graziano, A. C., & Cardile, V. (2015). History, genetic, and recent advances on Krabbe disease. Gene, 555(1), 2-13.
- Svennerholm, L., Vanier, M. T., & Månsson, J. E. (1980). Krabbe disease: a galactosylsphingosine (psychosine) lipidosis. Journal of lipid research, 21(1), 53-64.
-
Li, Y., et al. (2004). Direct multiplex assay of lysosomal enzymes in dried blood spots for newborn screening. Clinical chemistry, 50(10), 1785-1796. [Link]
-
MedlinePlus. (2021). Krabbe disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GALC galactosylceramidase [ Homo sapiens (human) ]. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). GALCW - Overview: Galactocerebrosidase, Leukocytes. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. proteopedia.org [proteopedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Krabbe Disease Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 7. Krabbe Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advances in the Diagnosis and Treatment of Krabbe Disease [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. goldbio.com [goldbio.com]
- 11. Structural snapshots illustrate the catalytic cycle of β-galactocerebrosidase, the defective enzyme in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays with 2-(n-Hexadecanoylamino)-4-nitrophenol: A Guide for Researchers
Introduction: Targeting Secretory Phospholipase A2 in Cellular Processes
Secretory phospholipase A2 (sPLA2) enzymes represent a family of lipolytic enzymes that play a pivotal role in a myriad of physiological and pathological processes.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids and lysophospholipids.[1] A critical product of this reaction is arachidonic acid, the precursor to a vast array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Consequently, the aberrant activity of sPLA2 is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, asthma, and atherosclerosis, as well as in the progression of certain cancers.[1][2] This central role in inflammatory cascades has positioned sPLA2 as a compelling therapeutic target for the development of novel anti-inflammatory agents.
2-(n-Hexadecanoylamino)-4-nitrophenol is a lipid molecule with a structure conducive to interaction with lipolytic enzymes. Its core, n-hexadecanoic acid (palmitic acid), has been demonstrated to act as a competitive inhibitor of phospholipase A2 by binding to the enzyme's active site.[3] This provides a strong rationale for investigating this compound as a potential inhibitor of sPLA2 in cell-based systems. The presence of the 4-nitrophenol moiety offers a potential chromogenic handle for detection, although its primary role in the context of these protocols is as part of the inhibitory pharmacophore.
This technical guide provides a framework for designing and executing cell-based assays to evaluate the inhibitory potential of this compound on sPLA2 activity. We will delve into the mechanistic basis for these assays and provide detailed, step-by-step protocols for their implementation in a research setting.
The sPLA2 Signaling Cascade: A Target for Inhibition
The activation of sPLA2 and the subsequent liberation of arachidonic acid initiates a complex signaling cascade with profound cellular consequences. Understanding this pathway is crucial for designing and interpreting experiments aimed at its inhibition.
Caption: The sPLA2 signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols are designed to assess the inhibitory effect of this compound on sPLA2 activity in a cellular context. It is imperative to first determine the optimal, non-toxic working concentration of the compound for the chosen cell line via a standard cytotoxicity assay (e.g., MTT or LDH assay), which is not detailed here.
Protocol 1: Measurement of Arachidonic Acid Release using [³H]-Arachidonic Acid Labeling
This protocol directly measures the primary product of sPLA2 activity by pre-labeling cellular phospholipids with radioactive arachidonic acid.
Principle: Cells are incubated with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation, sPLA2 cleaves these phospholipids, releasing [³H]-arachidonic acid into the culture medium. The amount of radioactivity in the medium is then quantified as a measure of sPLA2 activity. The inhibitory potential of this compound is assessed by its ability to reduce the stimulated release of [³H]-arachidonic acid.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, A549 lung epithelial cells)
-
Complete cell culture medium
-
[³H]-Arachidonic Acid
-
Stimulating agent (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β), calcium ionophore A23187)
-
This compound[4]
-
Scintillation cocktail and scintillation counter
-
Fatty acid-free Bovine Serum Albumin (BSA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Radiolabeling:
-
The following day, replace the culture medium with a medium containing 0.1-0.5 µCi/mL of [³H]-arachidonic acid.
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phospholipids.
-
-
Washing:
-
Carefully remove the radiolabeling medium.
-
Wash the cells three times with a serum-free medium containing 1% (w/v) fatty acid-free BSA to remove unincorporated [³H]-arachidonic acid.
-
-
Inhibitor Pre-treatment:
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add the stimulating agent to the wells (except for the unstimulated control).
-
Incubate for the predetermined optimal time for stimulation (e.g., 30 minutes to 4 hours).
-
-
Sample Collection:
-
Carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells.
-
-
Quantification:
-
Transfer an aliquot of the clarified supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-arachidonic acid release relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate set of wells and measuring the radioactivity).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Sources
- 1. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]
- 2. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
In Vitro Applications and Protocols for 2-(n-Hexadecanoylamino)-4-nitrophenol: A Guide for Cellular and Biochemical Research
Introduction: Unveiling the Research Potential of 2-(n-Hexadecanoylamino)-4-nitrophenol
This compound is a multifaceted lipid compound comprised of a C16 fatty acid (palmitic acid) chain linked to a 4-nitrophenol headgroup.[1] This unique structure positions it as a valuable tool for in vitro research, primarily in the study of lysosomal enzymes and cellular responses to bioactive lipids. Its significance stems from two key properties: its role as a known inhibitor of lysosomal hydrolases and its structural similarity to chromogenic substrates used in enzyme activity assays.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for evaluating the in vitro biological activities of this compound, focusing on its potential as an enzyme inhibitor, its cytotoxic profile, and its anti-inflammatory properties. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C22H36N2O4 | [1] |
| Molecular Weight | 392.5 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Storage | -20°C | [1] |
| Solubility | Soluble in DMSO and methanol. Limited solubility in aqueous media. | Inferred from similar N-acylated compounds and general lab practices. |
Stock Solution Preparation: For in vitro studies, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. It is crucial to note that the final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3][4]
Part 1: Lysosomal Hydrolase Inhibition Assay
Scientific Rationale: this compound has been identified as an inhibitor of lysosomal hydrolases, enzymes that are critical for the breakdown of various macromolecules within the lysosome.[1] Dysregulation of these enzymes is implicated in numerous lysosomal storage diseases. This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific lysosomal hydrolase.
Protocol: Determination of IC50 for Lysosomal Hydrolase Inhibition
This protocol is a generalized template and should be adapted based on the specific lysosomal hydrolase and its corresponding chromogenic or fluorogenic substrate.
Materials:
-
This compound
-
Purified lysosomal hydrolase of interest (e.g., acid sphingomyelinase, β-glucosidase)
-
Appropriate chromogenic or fluorogenic substrate (e.g., a derivative of 4-nitrophenol or 4-methylumbelliferone)
-
Assay buffer specific to the enzyme
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a vehicle control (assay buffer with DMSO).
-
Enzyme Preparation: Dilute the purified lysosomal hydrolase to the working concentration in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the serially diluted compound or vehicle control.
-
Add 25 µL of the diluted enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Measurement:
-
Stop the reaction (if necessary for the specific assay).
-
Measure the absorbance or fluorescence at the appropriate wavelength for the released chromophore or fluorophore.
-
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination of lysosomal hydrolase inhibition.
Part 2: In Vitro Cytotoxicity Assessment
Scientific Rationale: Before exploring further therapeutic applications, it is essential to determine the cytotoxic profile of this compound. The MTT and LDH assays are standard colorimetric methods to assess cell viability and membrane integrity, respectively.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Selected cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium and treat the cells for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6][7]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with the provided lysis buffer).
Caption: Comparative workflow of MTT and LDH cytotoxicity assays.
Part 3: Evaluation of Anti-Inflammatory Potential
Scientific Rationale: The long fatty acid chain in this compound suggests potential interactions with inflammatory pathways. This section provides protocols to assess its inhibitory effects on the key inflammatory enzyme COX-2 and the production of pro-inflammatory cytokines TNF-α and IL-6.
Protocol 1: COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
This compound
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound Dilution: Prepare serial dilutions of the compound in the assay buffer. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Performance: Follow the kit's protocol, which typically involves incubating the enzyme with the inhibitor followed by the addition of arachidonic acid as the substrate.
-
Measurement: Measure the fluorescence or absorbance as per the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Protocol 2: Inhibition of TNF-α and IL-6 Production in Macrophages
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as a model of inflammation to assess the compound's effect on the production of the pro-inflammatory cytokines TNF-α and IL-6.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Caption: Overview of in vitro anti-inflammatory assays.
Part 4: Mechanistic Insights - NF-κB Signaling Pathway
Scientific Rationale: The production of TNF-α and IL-6 is largely regulated by the transcription factor NF-κB.[1][8] Investigating the effect of this compound on the NF-κB signaling pathway can provide mechanistic insights into its anti-inflammatory activity. A common method to assess NF-κB activation is to measure the phosphorylation and degradation of its inhibitor, IκBα, by Western blotting.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on lysosomal hydrolase activity, cytotoxicity, and key inflammatory pathways, researchers can gain valuable insights into its biological functions and potential therapeutic applications. Future studies could explore its effects on a wider range of cell types, investigate its impact on other signaling pathways, and ultimately progress to in vivo models to validate the in vitro findings.
References
- Gal, A. E., Brady, R. O., Hibbert, S. R., & Pentchev, P. G. (1983). An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives. Analytical Biochemistry, 130(2), 521-526.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Cuddy, L. K., et al. (2021). Analysis of lysosomal hydrolase trafficking and activity in human iPSC-derived neuronal models. STAR protocols, 2(1), 100295.
- Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Google Patents. (n.d.). DE3002254A1 - Method for producing 2-amino-4-nitrophenol.
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
- Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
- Google Patents. (n.d.). EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol.
-
ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Journal of pharmacological and toxicological methods, 52(2), 298-304.
- Morita, K., et al. (2016). Deletion of fatty acid amide hydrolase reduces lyso-sulfatide levels but exacerbates metachromatic leukodystrophy in mice. Human molecular genetics, 25(1), 109-122.
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
- de Abreu, V. C., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 25(11), 2587.
- Qi, W., et al. (2008). Inhibition of TNF-alpha and IL-6 Production by Aucubin Through Blockade of NF-kappaB Activation RBL-2H3 Mast Cells. Planta medica, 74(13), 1547-1552.
Sources
- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 2. An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the 2-(n-Hexadecanoylamino)-4-nitrophenol (HDA-NP) Assay
Welcome to the technical support resource for the 2-(n-Hexadecanoylamino)-4-nitrophenol (HDA-NP) assay. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to master this powerful tool. This guide is designed for researchers, scientists, and drug development professionals who utilize the HDA-NP assay, primarily for measuring the activity of lipid amidases like acid ceramidase (AC).[1][2]
This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues effectively and optimize your assay for maximum sensitivity, specificity, and reproducibility.[3]
Understanding the HDA-NP Assay: The Core Mechanism
The HDA-NP assay is a colorimetric method used to quantify the enzymatic activity of hydrolases, most notably acid ceramidase (ASAH1).[4][5] The principle is straightforward: the enzyme cleaves the amide bond in the synthetic substrate, this compound, releasing the fatty acid (hexadecanoic acid) and the chromogenic product, 4-nitrophenol (pNP).[4]
Under alkaline conditions (achieved by adding a "stop solution"), the pNP is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance maximum around 405-410 nm.[6] The intensity of this color is directly proportional to the amount of pNP produced and, therefore, to the enzyme's activity.
Assay Principle: Enzymatic Hydrolysis of HDA-NP
Caption: Workflow of the HDA-NP assay from substrate to detectable product.
Troubleshooting Guide: From Problem to Solution
Encountering issues is a common part of assay development. This section addresses the most frequent problems in a direct Q&A format, providing not just solutions but also the underlying reasons for the issue.
Q1: Why is my background absorbance so high in the blank and negative control wells?
High background, or a high signal in the absence of enzyme activity, can severely reduce the dynamic range and sensitivity of your assay.[7]
Potential Causes & Step-by-Step Solutions:
-
Spontaneous Substrate Hydrolysis: HDA-NP, like many nitrophenyl esters, can slowly hydrolyze on its own, especially at non-optimal pH or elevated temperatures.
-
Solution: Always prepare the HDA-NP working solution fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[8] Run a "substrate only" control (buffer + substrate, no enzyme) to quantify the rate of spontaneous hydrolysis and subtract this value from all other readings.
-
-
Contaminated Reagents: Buffers, water, or the substrate stock itself may be contaminated with microbes or chemicals that contribute to absorbance.[7]
-
Solution: Use high-purity, sterile water (distilled or deionized) for all buffers and solutions.[9] Filter-sterilize buffers if microbial contamination is suspected. If the issue persists, prepare all reagents fresh from new source materials.
-
-
Interference from Sample Components: If your "negative control" includes a heat-inactivated enzyme lysate or a buffer containing test compounds, components within that mixture may absorb light at ~405 nm.
-
Solution: Run a proper blank for every sample type. For example, if testing a compound, the blank should contain the buffer, enzyme, and the compound vehicle (e.g., DMSO) but no substrate. This will account for the intrinsic absorbance of the sample itself.
-
| Troubleshooting Summary: High Background | |
| Potential Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | Prepare substrate solution fresh. Minimize exposure to light and heat. Run and subtract "substrate only" controls. |
| Reagent Contamination | Use high-purity water and reagents. Prepare fresh buffers.[10] |
| Sample/Compound Interference | Run appropriate blanks for each sample condition (e.g., buffer + compound + enzyme, but no substrate). |
| Incorrect Wavelength Reading | Ensure the plate reader is set to measure absorbance at the peak for the p-nitrophenolate ion (~405-410 nm) and not the substrate.[11] |
Q2: My signal is very low or absent, even in my positive control. What's wrong?
A low signal-to-noise ratio makes it impossible to detect subtle changes in enzyme activity, a critical requirement for inhibitor screening.
Potential Causes & Step-by-Step Solutions:
-
Inactive Enzyme or Incorrect Enzyme Storage: The enzyme may have lost activity due to improper storage, handling, or degradation.
-
Solution: Obtain a new, certified-active lot of the enzyme if possible. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles and store it at the recommended temperature (typically -80°C). Always keep the enzyme on ice when it is out of storage.
-
-
Suboptimal Assay Conditions (pH, Temperature): Acid ceramidase has a distinct acidic pH optimum (typically pH 4.2-4.5).[2] Performing the assay at neutral or alkaline pH will result in little to no activity.
-
Insufficient Incubation Time or Substrate Concentration: The reaction may not have had enough time to proceed, or the substrate concentration may be too low (far below the enzyme's Kₘ).
-
Solution: Perform a time-course experiment (measuring absorbance at multiple time points) to ensure the chosen endpoint falls within the linear range of the reaction. Also, conduct a substrate titration to determine the Kₘ and use a substrate concentration ≥ Kₘ for routine assays.
-
-
Presence of Inhibitors in the Sample or Buffer: Components in your enzyme preparation or assay buffer (e.g., EDTA, high salt concentrations) could be inhibiting the enzyme.[11]
-
Solution: Review the composition of all buffers. If testing crude cell lysates, consider that endogenous inhibitors may be present. A dialysis step or sample purification may be necessary.
-
Troubleshooting Logic Flow
Caption: A decision tree for systematic troubleshooting of the HDA-NP assay.
Q3: Why are my results inconsistent between replicates and experiments?
Poor reproducibility is a critical issue that undermines the reliability of your data.[3]
Potential Causes & Step-by-Step Solutions:
-
Pipetting Inaccuracy: This is one of the most common sources of variability.[3]
-
Solution: Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, change tips for each replicate and ensure the tip is placed below the liquid surface to avoid splashing.
-
-
Substrate Precipitation: HDA-NP is a lipidic molecule with limited aqueous solubility.[14] If it precipitates out of solution, its effective concentration will vary between wells.
-
Solution: The substrate is often dissolved in a solvent like methanol or DMSO before being diluted in assay buffer.[8] Ensure the final solvent concentration is low and consistent across all wells. Slight warming may be needed for complete solubilization, but be careful not to cause hydrolysis. Visually inspect the plate for any signs of precipitation before starting the reaction.
-
-
Temperature Gradients: Uneven temperature across an incubator or microplate can cause reaction rates to differ from well to well.
-
Solution: Pre-warm all reagents and the plate to the reaction temperature (e.g., 37°C) before mixing. Ensure your incubator provides uniform heating. Avoid "edge effects" by not using the outermost wells of the plate for critical samples or by filling them with water to create a humidity barrier.
-
Assay Optimization Protocols
Proactive optimization is key to developing a robust and reliable assay.[3] Here are step-by-step protocols for optimizing critical parameters.
Protocol 1: Optimizing Substrate (HDA-NP) Concentration
Objective: To determine the Michaelis constant (Kₘ) and the optimal substrate concentration that ensures the reaction rate is dependent on enzyme concentration, not substrate availability.
Methodology:
-
Prepare Reagents:
-
Prepare a 2X concentrated solution of your enzyme in the optimal assay buffer.
-
Prepare a series of 2X concentrated HDA-NP solutions in the assay buffer, ranging from very low (e.g., 0.1x expected Kₘ) to saturating (e.g., 10x expected Kₘ) concentrations.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of each 2X HDA-NP concentration to triplicate wells.
-
Add 50 µL of assay buffer to three wells for a "no enzyme" control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution to all wells (except the "no enzyme" control).
-
-
Incubation & Measurement:
-
Incubate for a fixed time that is known to be in the linear range of the reaction (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M NaOH).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Plot the initial velocity (V₀, represented by absorbance) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.
-
Recommendation: For routine assays and inhibitor screening, use an HDA-NP concentration equal to or slightly above the calculated Kₘ.
-
Protocol 2: Optimizing Enzyme Concentration and Incubation Time
Objective: To find a combination of enzyme concentration and incubation time that yields a robust signal while remaining in the linear range of the assay (i.e., less than 10-15% of the substrate is consumed).
Methodology:
-
Enzyme Titration (Fixed Time):
-
Prepare serial dilutions of your enzyme in assay buffer.
-
Set up reactions with a fixed, saturating concentration of HDA-NP and varying enzyme concentrations.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Stop the reaction and measure absorbance.
-
Plot absorbance vs. enzyme concentration. Identify the range where the signal is linear.
-
-
Time Course (Fixed Enzyme):
-
Using an enzyme concentration from the linear range identified above, set up a bulk reaction.
-
At various time points (e.g., 0, 10, 20, 30, 60, 90 minutes), remove an aliquot and add it to a stop solution.
-
Measure the absorbance for each time point.
-
Plot absorbance vs. time. The ideal incubation time is the latest point that still falls on the initial linear slope of the curve.
-
Frequently Asked Questions (FAQs)
Q: How should I prepare and store the HDA-NP substrate? A: HDA-NP is typically a solid that should be stored at -20°C.[14] Stock solutions are usually prepared in methanol or DMSO and should also be stored in aliquots at -20°C, where they are stable for several months.[8] Avoid light and repeated freeze-thaw cycles. Slight warming may be required to fully dissolve the compound before use.[8]
Q: Can this assay be used for high-throughput screening (HTS) of inhibitors? A: Yes, the HDA-NP assay is well-suited for HTS in 96- or 384-well formats due to its simple, colorimetric endpoint.[15] For HTS, it is crucial to validate the assay's robustness by calculating metrics like the Z'-factor, which should ideally be >0.5.[16][17]
Q: What are the essential controls for every experiment? A: Every plate should include:
-
Blank: All components except the enzyme. Used to determine background from reagents.
-
Negative Control: All components, including the enzyme, but with a known inhibitor or no test compound. Represents 0% inhibition.
-
Positive Control: A known inhibitor of your enzyme. This validates that the assay can detect inhibition.
-
Substrate Control: Buffer and substrate only (no enzyme). This measures the rate of non-enzymatic substrate hydrolysis.
Q: How do I convert my absorbance readings into meaningful units of enzyme activity? A: To convert absorbance to the concentration of pNP produced, you must create a standard curve using known concentrations of 4-nitrophenol.
-
Prepare a series of dilutions of a pNP standard in your final assay volume (including the stop solution).
-
Measure the absorbance at 405 nm.
-
Plot absorbance vs. pNP concentration and perform a linear regression to get the slope (extinction coefficient in the context of your assay plate).
-
Use this slope to convert the change in absorbance from your enzymatic reaction into the amount of product formed per unit of time.[18]
References
- Sirius Genomics. (2025, September 2).
- Abcam.
- Bitesize Bio. (2025, May 23). Ask a Chemist: How Colorimetric Assays Work.
- Sigma-Aldrich. 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine.
- MedChemExpress. 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide | Biochemical Assay Reagent.
- Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
- Benchchem. 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | 60438-73-5.
- MilliporeSigma. 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS 60438-73-5 | 504859.
- Carter, J. J., et al. (2003). Optimization of a Human Papillomavirus-Specific Enzyme-Linked Immunosorbent Assay. Journal of Clinical Microbiology.
- TutorChase. Colorimetry in Enzyme Analysis (3.1.5) | CIE A-Level Biology Notes.
- Wang, S., et al. (2020). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. SLAS Discovery.
- Realini, N., et al. (2018). A fluorogenic substrate for the detection of lipid amidases in intact cells. Journal of Lipid Research.
- BroadPharm. This compound, 60301-87-3.
- Al-Hejjaj, M. S., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
- Ali, A., et al. (2021). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases.
- UniProt. (2009, June 16). ASAH1 - Acid ceramidase - Homo sapiens (Human).
- Stashko, M. A., et al. (2014). Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C. Journal of Biomolecular Screening.
- Ferreira-Pinto, K., et al. (2012). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Analytical and Bioanalytical Chemistry.
- American Research Products, Inc. Elisa troubleshooting tips – High background.
- Revvity.
- ResearchGate. (2020, February 14). What causes high background in cell based assays?.
- Gebai, A., et al. (2018). Structural basis for the activation of acid ceramidase.
- Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility.
- Carlson, C. R., et al. (2018). A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. SLAS Discovery.
- Surmodics IVD. What Causes High Background in ELISA Tests?.
- Khandelwal, A., et al. (2019). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Perspectives in Science.
- Abcam. High background in immunohistochemistry.
- IUPHAR/BPS Guide to PHARMACOLOGY. Acid ceramidase | Enzymes.
Sources
- 1. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dispendix.com [dispendix.com]
- 4. benchchem.com [benchchem.com]
- 5. uniprot.org [uniprot.org]
- 6. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. siriusgenomics.com [siriusgenomics.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Acid ceramidase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. tutorchase.com [tutorchase.com]
- 14. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 15. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
stability of 2-(n-Hexadecanoylamino)-4-nitrophenol in different assay buffers
Technical Support Center
Topic: Stability of 2-(n-Hexadecanoylamino)-4-nitrophenol in Different Assay Buffers Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Introduction: Navigating the Nuances of a Lipophilic Substrate
Welcome to the technical support guide for this compound. This molecule, which we will refer to as HNP for brevity, is a valuable chromogenic substrate for assaying various hydrolase enzymes, such as amidases and esterases. Its structure, comprising a long C16 alkyl chain and a nitrophenol headgroup, presents unique challenges in aqueous assay environments. The very features that make it an effective substrate—a lipophilic tail for membrane or active site interaction and an amide bond as the cleavage site—also make it susceptible to issues of solubility and chemical instability.
This guide is structured as a series of frequently asked questions and troubleshooting workflows. Our goal is to move beyond simple protocol steps and explain the underlying chemical principles. By understanding why a particular buffer component or pH value is chosen, you can design more robust assays, interpret your data with confidence, and troubleshoot unexpected results effectively.
Frequently Asked Questions (FAQs) & Core Stability Principles
Q1: What are the primary chemical stability concerns when using HNP in aqueous buffers?
The primary stability concern for HNP is the hydrolysis of its amide bond, which leads to the generation of hexadecanoic acid and 2-amino-4-nitrophenol. This reaction can occur non-enzymatically and is significantly influenced by the pH of the assay buffer. This non-enzymatic degradation is a critical source of background signal, potentially confounding your experimental results.
Key Degradation Pathway:
-
Amide Hydrolysis: This reaction is susceptible to both acid and base catalysis.
-
Under acidic conditions (low pH): The amide oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Under alkaline conditions (high pH): The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This pathway is often more significant in typical biological assay buffers (pH 7-9). Studies on similar phenolic esters and glycosides consistently show that hydrolysis rates increase at basic pH values.[1][2]
-
The stability of the 4-nitrophenol moiety itself is generally high under typical assay conditions. However, the pKa of the phenolic hydroxyl group is approximately 7.2[3]. Above this pH, the group deprotonates to form the 4-nitrophenolate ion, which results in a distinct yellow color. It is crucial to distinguish this pH-dependent color change from the color generated by enzymatic cleavage.
Q2: My HNP is precipitating in my aqueous buffer. How can I improve its solubility?
This is the most common challenge encountered with HNP due to its long, nonpolar hexadecanoyl (C16) tail. Direct dissolution in aqueous buffers is nearly impossible. A two-step strategy involving a co-solvent and a surfactant is the most effective approach.
-
Prepare a Concentrated Stock in an Organic Co-Solvent: First, dissolve the HNP in a water-miscible organic solvent to create a high-concentration stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).
-
Rationale: These solvents disrupt the hydrophobic interactions between HNP molecules, allowing them to dissolve.
-
-
Use a Surfactant in the Final Assay Buffer: When diluting the stock solution into your final aqueous buffer, the inclusion of a non-ionic surfactant is critical.
-
Recommended Surfactants: Triton™ X-100 (0.01-0.05%) or Tween® 20 (0.005-0.01%).[4]
-
Mechanism of Action: Above their critical micelle concentration (CMC), surfactant molecules form micelles. The lipophilic tails of HNP partition into the hydrophobic core of these micelles, while the polar nitrophenol headgroup remains oriented towards the aqueous phase. This micellar encapsulation effectively solubilizes the HNP, preventing precipitation and making it accessible to the enzyme.[5][6] The use of surfactants is a well-established method for stabilizing lipophilic drugs and substrates in aqueous media.[5][7]
-
Q3: Does the choice of buffer species (e.g., Tris, HEPES, Phosphate) affect HNP stability?
Yes, the chemical nature of the buffering agent can influence the stability and outcome of your assay. While often used interchangeably, they have distinct properties that can be critical.
-
Phosphate Buffered Saline (PBS) or Phosphate Buffers: Generally a good, inert starting point. However, be aware that phosphate can precipitate with divalent cations like Ca²⁺ and Zn²⁺, which may be required cofactors for your enzyme.[4]
-
HEPES: A zwitterionic buffer that is a popular choice for many biological assays as it has negligible binding to most metal ions and maintains its buffering capacity well in the physiological range.[4] It is an excellent default choice for HNP assays.
-
Tris (Tris(hydroxymethyl)aminomethane): Use with caution. Tris is a primary amine and can, in some cases, act as a nucleophile, potentially participating in reactions or inhibiting certain enzymes.[4] While widely used, its reactivity makes it a less ideal choice for initial stability screening of a sensitive substrate like HNP.
The choice of buffer has also been shown to significantly impact the stability and morphology of lipid-based systems like lipid nanoparticles, which serves as a relevant model for the behavior of micelle-solubilized HNP.[8]
Q4: I'm observing a high background signal in my "no enzyme" control wells. What is causing this and how can I fix it?
A high background signal that increases over time is a classic indicator of non-enzymatic substrate hydrolysis. This means your HNP is degrading in the assay buffer, releasing 2-amino-4-nitrophenol independently of any enzyme activity.
Troubleshooting Steps:
-
Re-evaluate Your Buffer pH: This is the most likely culprit. If your assay pH is too high (e.g., > 8.5), the rate of base-catalyzed hydrolysis can become significant. Determine if your assay can be performed at a lower pH without compromising enzyme activity.
-
Run a Full Time-Course Control: Perform the "Assessing HNP Stability" protocol described below. This will allow you to quantify the rate of non-enzymatic hydrolysis. If this rate is significant, you must subtract it from your enzymatic reaction rates.
-
Check for Contaminants: Ensure your buffer components and water are free of contaminating nucleophiles or enzymes (e.g., esterases from microbial contamination). Use high-purity reagents and sterile-filtered solutions.
-
Lower the Incubation Temperature: If permissible for your enzyme, lowering the assay temperature will decrease the rate of all chemical reactions, including non-enzymatic hydrolysis.
Troubleshooting Workflow: Diagnosing HNP Instability
This workflow provides a logical path to identify and solve common issues related to HNP stability in your assay.
Caption: A step-by-step workflow for troubleshooting HNP stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stable HNP Working Solution
This protocol describes the recommended method for solubilizing the lipophilic HNP substrate for use in aqueous assays.
-
Prepare 100X Stock Solution (e.g., 10 mM):
-
Weigh the required amount of solid HNP.
-
Dissolve in 100% high-purity DMSO. Mix thoroughly using a vortex until fully dissolved.
-
Store this stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare 1X Assay Buffer:
-
Prepare your chosen buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Add a non-ionic surfactant such as Triton™ X-100 to a final concentration of 0.05% (v/v).
-
Ensure the buffer is well-mixed and the surfactant is fully dissolved.
-
-
Prepare Final Working Solution (e.g., 100 µM):
-
On the day of the experiment, warm the 100X HNP stock to room temperature.
-
Add 1 part of the 100X stock to 99 parts of the 1X Assay Buffer containing surfactant.
-
Mix immediately and thoroughly by inversion or gentle vortexing. Do not shake vigorously as this can cause the surfactant to foam.
-
This working solution is now ready for use. It is recommended to prepare it fresh and use it within a few hours.
-
Protocol 2: Assessing HNP Stability (Self-Validating Control)
This crucial control experiment quantifies the rate of non-enzymatic degradation of HNP in your final assay conditions.
-
Setup: Prepare your assay plate or cuvettes as you would for the actual experiment.
-
Control Wells: In several wells, add the final HNP working solution (prepared as in Protocol 1) to your complete assay buffer, including all components (salts, cofactors, etc.) except for the enzyme.
-
Incubation: Incubate the plate at the same temperature and for the same duration as your planned enzymatic assay.
-
Measurement: At regular time intervals (e.g., every 10 minutes), measure the absorbance at the appropriate wavelength for the product (typically ~400-410 nm for the nitrophenolate anion).
-
Analysis: Plot absorbance versus time. The slope of this line represents the rate of non-enzymatic HNP hydrolysis. This background rate should be stable and low. If it is high, you must adjust your assay conditions (see Troubleshooting).
Protocol 3: Definitive Quantification by HPLC-UV
For rigorous validation, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify intact HNP from its hydrolysis product, 2-amino-4-nitrophenol. This provides unequivocal proof of degradation.
-
Sample Collection: Take aliquots from your stability assay (Protocol 2) at T=0 and subsequent time points. Quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate any proteins and halt further degradation.
-
Instrumentation: Use a C18 reverse-phase HPLC column.[9][10]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a citrate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[9][10]
-
Detection: Use a UV detector set to a wavelength where both HNP and its degradation product have significant absorbance (e.g., 290-320 nm).[9]
-
Analysis: The appearance of a new peak corresponding to the more polar hydrolysis product, concurrent with a decrease in the area of the parent HNP peak, provides quantitative confirmation of instability.
Data Summary: Expected Stability Trends
This table summarizes the expected relative stability of HNP under various buffer conditions based on fundamental chemical principles. "High" stability implies a low rate of non-enzymatic hydrolysis.
| Buffer System | pH Range | Additives | Expected Stability | Key Considerations & Rationale |
| Phosphate | 6.5 - 7.5 | 0.01% Tween® 20 | High | Generally inert and a good starting point. Can precipitate with divalent cations.[4] |
| HEPES | 7.0 - 8.0 | 0.05% Triton™ X-100 | High | Excellent buffering capacity and low ion interference.[4] A robust choice for most applications. |
| Tris-HCl | 7.5 - 8.5 | 0.05% Triton™ X-100 | Moderate | Widely used, but the primary amine can be reactive and may increase background hydrolysis.[4] |
| Carbonate | 9.0 - 10.0 | 0.05% Triton™ X-100 | Low | High pH will significantly accelerate base-catalyzed amide hydrolysis, leading to high background.[1] |
| Acetate | 4.0 - 5.5 | 0.01% Tween® 20 | Moderate to Low | Acid-catalyzed hydrolysis can become significant. Most enzymes are not active at this pH. |
References
-
Palma, S., et al. (2000). The effect of the type and the concentration of the lipophilic surfactant on the stability and release kinetics of the W/O/W multiple emulsions. International Journal of Cosmetic Science. Available at: [Link]
-
Boon, K. (2020). The Effect of Surfactants on Drug Stability I. ResearchGate. Available at: [Link]
-
Tsuji, A., et al. (1983). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. Available at: [Link]
-
NanoTemper Technologies. (n.d.). Assay buffer composition. Available at: [Link]
-
De Angelis, G., & Amstad, E. (2024). Influence of the hydrophile-lipophile balance of perfluorinated surfactants on the emulsion stability. MRS Bulletin. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
-
Arora, P. K. (2014). Bacterial degradation of nitrophenols and their derivatives. Journal of Environmental Research and Development. Available at: [Link]
-
Luo, Z., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories. Available at: [Link]
-
Pandey, B., & Pardhi, Y. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences. Available at: [Link]
-
De Angelis, G., & Amstad, E. (2024). Influence of the hydrophile–lipophile balance of perfluorinated surfactants on the emulsion stability. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]
-
Nguyen, T., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available at: [Link]
-
Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds. ResearchGate. Available at: [Link]
-
Pandey, B., & Pardhi, Y. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Available at: [Link]
-
Alhifthi, A., & Williams, S.J. (2018). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]
-
Monostory, K., et al. (2005). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Instrumentation Science & Technology. Available at: [Link]
-
Sathyanarayanan, G., et al. (2023). Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles. Molecular Pharmaceutics. Available at: [Link]
-
Nascari, J., et al. (2018). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. Bio-protocol. Available at: [Link]
-
Al-Kindy, S.M., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
-
El-Azhary, A.A., & Senthilkumar, K. (2018). Does the stability of the stacking motif surpass the planar motif in 2-amino-4-nitrophenol? - a CCSD(T) analysis. Journal of Molecular Modeling. Available at: [Link]
-
Gvirtzman, A., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Catalysts. Available at: [Link]
-
Heide, M., et al. (2025). Direct (semi-)quantitative benzocaine screening from saliva samples. Analytical Methods. Available at: [Link]
-
Atzori, L., et al. (2024). Complex I Modulator BI4500 Reduces MASH by Limiting Oxidative Stress and Reprogramming Lipid Metabolism via AMPK in MCD Rats. International Journal of Molecular Sciences. Available at: [Link]
-
Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Chemistry and Industry. Available at: [Link]
-
Broberg, C.A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the type and the concentration of the lipophilic surfactant on the stability and release kinetics of the W/O/W multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Variability in 2-(n-Hexadecanoylamino)-4-nitrophenol Experiments
Welcome to the technical support center for experiments involving 2-(n-Hexadecanoylamino)-4-nitrophenol and its derivatives, such as the commonly used acid sphingomyelinase (ASM) substrate, 2-N-(Hexadecanoylamino)-4-nitrophenylphosphorylcholine (HNP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common sources of variability and failure in assays utilizing this chromogenic substrate.
Section 1: Reagent and Sample Integrity
Variability often originates from the quality and handling of the core reagents. This section addresses issues related to the substrate and the biological samples.
Question: My HNP stock solution is difficult to dissolve and appears cloudy. Is this normal?
Answer: No, a cloudy or precipitated stock solution will lead to significant assay variability. HNP and similar long-chain acyl compounds have poor aqueous solubility.
-
Causality: The hexadecanoyl (C16) chain imparts significant hydrophobicity, making the molecule prone to aggregation in aqueous buffers. The solubility is also pH-dependent.
-
Troubleshooting Steps:
-
Solvent Choice: The primary solvent for initial solubilization is critical. Methanol (up to 25 mg/mL) or DMSO are recommended for creating a concentrated stock.[1][2] For DMSO, ensure it is fresh and anhydrous, as hygroscopic DMSO can negatively impact solubility.[3]
-
Solubilization Technique: Gentle warming (e.g., in a 37°C water bath) is often required to fully dissolve the solid.[1] Vortexing or brief sonication can also aid dissolution. Avoid aggressive heating, which can degrade the compound.
-
Storage: Once dissolved, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C.[1] Stock solutions are generally stable for up to 3 months under these conditions.[1] The compound is hygroscopic, so proper storage is essential to prevent degradation.[2]
-
Question: I am observing high background signal even in my "no enzyme" control wells. What could be the cause?
Answer: High background signal points to non-enzymatic hydrolysis of the substrate or the presence of interfering substances.
-
Causality: The ester or phosphodiester bond in HNP can be susceptible to chemical (non-enzymatic) hydrolysis, releasing the chromogenic 4-nitrophenol. This process is accelerated by suboptimal pH or temperature.
-
Troubleshooting Steps:
-
pH of Assay Buffer: Ensure your assay buffer pH is optimal for the enzyme being studied and does not promote spontaneous hydrolysis. For acid sphingomyelinase, the pH optimum is acidic (typically pH 5.0). Buffers with a pH far from neutral can increase the rate of chemical hydrolysis of ester bonds.
-
Substrate Quality: The substrate powder may have degraded due to improper storage (exposure to moisture or light). Consider purchasing a new lot or qualifying your current lot by measuring the absorbance of a solution without enzyme. A pale yellow color in the stock solution may indicate some degradation.[4]
-
Contaminated Reagents: Check all buffers and water for contamination. Autoclave buffers where appropriate.
-
Reaction Quenching: In some nitrophenol-based assays, a high pH stop solution (e.g., glycine or sodium carbonate) is used to deprotonate the resulting 4-nitrophenol, enhancing its absorbance at ~410 nm. However, adding a strong base can also rapidly hydrolyze any remaining substrate, artificially inflating the signal.[4] If you suspect this, measure the absorbance before and immediately after adding the stop solution to quantify the effect.
-
Section 2: Assay Performance and Optimization
This section focuses on the experimental conditions that can introduce variability during the assay itself.
Question: My assay results are not reproducible between plates or experiments. What are the likely sources of this variability?
Answer: Poor reproducibility is a common challenge and can stem from multiple factors in the assay workflow.
-
Causality: Inconsistent liquid handling, temperature fluctuations, and timing variations are the most frequent culprits. The emulsification of the lipid-like substrate is also critical for consistent enzyme access.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the source of irreproducibility.
Caption: A decision tree for diagnosing the cause of low or absent assay signal.
-
Validate Positive Control: Ensure your positive control enzyme is active and used at the correct concentration. [5]If using a commercial kit, use the provided positive control.
-
Check Substrate: As mentioned, substrate can degrade. Test it by inducing chemical hydrolysis (e.g., with a high pH solution) to see if 4-nitrophenol can be generated and detected.
-
Verify Assay Buffer: Confirm the pH and composition of all buffers. For ASMase, an acidic buffer (e.g., sodium acetate, pH 5.0) is crucial. [6]4. Plate Reader Settings: Double-check that you are reading at the correct wavelength for 4-nitrophenolate (typically 405-420 nm).
Section 3: Data Interpretation and Compound Interference
Even with a technically sound assay, interpreting the data can be challenging, especially in the context of drug screening.
Question: I am screening a compound library and getting many "hits" (inhibitors). How can I tell if they are real or just artifacts?
Answer: This is a critical issue in high-throughput screening. Many compounds can interfere with the assay chemistry, leading to false-positive results. This phenomenon is often attributed to Pan-Assay Interference Compounds (PAINS). [7][8]
-
Causality: Interference can occur through several mechanisms:
-
Chemical Reactivity: The compound may react directly with the substrate or enzyme. [8] * Compound Aggregation: Many compounds form aggregates at screening concentrations, which can non-specifically sequester and inhibit enzymes.
-
Optical Interference: The compound itself may absorb light at the detection wavelength, artificially decreasing the apparent signal (false positive for inhibition) or increasing it (false negative).
-
Reporter Interference: The compound may interfere with the detection of the 4-nitrophenol product. [7] Strategies to Identify and Mitigate Assay Interference
-
| Interference Mechanism | Validation/Mitigation Strategy |
| Optical Interference | 1. Run a parallel plate with compounds but no enzyme. 2. Measure the absorbance of the compounds alone in the assay buffer at the detection wavelength. Subtract this value from the final assay reading. |
| Compound Aggregation | 1. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while aggregation-based inhibition is often disrupted. 2. Perform dose-response curves; aggregators often show very steep or unusual curves. |
| Chemical Reactivity | 1. Pre-incubate the compound with the enzyme before adding the substrate. If inhibition increases with pre-incubation time, it may suggest covalent modification. 2. Use orthogonal assays with different detection methods (e.g., fluorescence-based or mass spectrometry-based) to confirm hits. [6][7] |
Protocol: Basic Counter-Screen for Optical Interference
-
Prepare a 96-well plate (a "color plate").
-
Add assay buffer to all wells.
-
Add your test compounds at the final screening concentration to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Do not add the enzyme or the HNP substrate.
-
Incubate the plate under the same conditions as your main assay (time and temperature).
-
Read the absorbance at the detection wavelength (e.g., 410 nm).
-
Any well with a significant absorbance value indicates the compound interferes optically. This value should be subtracted from the corresponding well in the primary screening plate.
References
-
Gal, A. E., & Fash, F. J. (1976). Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. Chemistry and Physics of Lipids, 16(1), 71–79. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS 60438-73-5. Retrieved from [Link]
-
LookChem. (n.d.). Cas 60438-73-5, 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Ismail, A. A., & Walker, P. L. (2013). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Clinical Laboratory Analysis, 27(6), 445–450. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
Simundic, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica, 24(1), 31–45. Retrieved from [Link]
-
ResearchGate. (n.d.). Why the absorbance of positive control and negative control of lipase activity assay seems the same? Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshoot of B-Hexosaminidase Assay? Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cas 60438-73-5,2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipase Assay Sensitivity with 2-(n-Hexadecanoylamino)-4-nitrophenol
Welcome to the technical support center for the use of 2-(n-Hexadecanoylamino)-4-nitrophenol (HDA-pNP) in lipase assays. This guide is designed for researchers, scientists, and drug development professionals to enhance experimental outcomes and troubleshoot common issues. Our focus is on maximizing assay sensitivity and ensuring the reliability of your results.
Understanding the Assay Principle
The foundation of a sensitive and reliable assay is a clear understanding of its mechanism. The lipase assay using HDA-pNP is a chromogenic method based on the enzymatic hydrolysis of the substrate. Lipase cleaves the ester bond in HDA-pNP, releasing 4-nitrophenol (pNP).[1] Under alkaline conditions, pNP is converted to the p-nitrophenolate anion, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405-410 nm.[1][2] The rate of color formation is directly proportional to the lipase activity in your sample.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio low?
A low signal-to-noise ratio can be due to either low signal intensity or high background. For low signal, consider optimizing enzyme and substrate concentrations, pH, and temperature.[3] High background can result from spontaneous substrate hydrolysis or contaminated reagents.[4] Running a "substrate only" blank is crucial to quantify this.
Q2: What is the optimal concentration of HDA-pNP to use?
The optimal substrate concentration can vary depending on the specific lipase being studied. A typical starting point is in the range of 1-5 mM.[3][5] It is recommended to perform a substrate concentration curve to determine the Km (Michaelis constant) for your specific enzyme and use a concentration well above the Km (e.g., 5-10 times Km) to ensure the reaction rate is not substrate-limited.
Q3: How important is pH in this assay?
pH is a critical parameter. Firstly, lipase activity is highly pH-dependent, with different lipases having different optimal pH ranges. Secondly, the chromogenic product, 4-nitrophenol, is a pH indicator.[2] At a pH below ~6, it is protonated and largely colorless. The yellow p-nitrophenolate anion is formed at higher pH values.[2][6] Therefore, the assay is typically run at a pH that is a compromise between optimal enzyme activity and color development, often in the neutral to alkaline range (pH 7-9).[7][8]
Q4: Do I need to use a detergent? Which one is best?
Yes, a detergent is often essential. HDA-pNP has low aqueous solubility.[1] Detergents like Triton X-100 or Tween 20 are used to emulsify the substrate, creating micelles that make the substrate more accessible to the lipase.[4][9] The choice and concentration of detergent can significantly impact lipase activity and should be optimized for each specific enzyme.[9][10]
Q5: Can I use this substrate for high-throughput screening (HTS)?
Absolutely. The chromogenic nature of the assay and its adaptability to a microplate format make it well-suited for HTS applications to screen for lipase activity or inhibitors.[3][5]
Visualizing the Core Concepts
Mechanism of Action
The following diagram illustrates the enzymatic cleavage of HDA-pNP by lipase.
Caption: Enzymatic hydrolysis of HDA-pNP and subsequent color development.
Standard Experimental Workflow
This workflow outlines the key steps for performing a lipase assay with HDA-pNP.
Caption: A typical workflow for a kinetic lipase assay using HDA-pNP.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions to improve your assay's sensitivity and accuracy.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| High Background Signal | 1. Spontaneous Substrate Hydrolysis: p-nitrophenyl esters can hydrolyze spontaneously, especially at high pH and temperature.[11] 2. Contaminated Reagents: Buffers or enzyme preparations may be contaminated with other esterases. 3. Substrate Quality: The HDA-pNP reagent may be degraded. | 1. Optimize pH and Temperature: Lower the assay pH or temperature if possible without significantly compromising enzyme activity. Always run a "no-enzyme" control to measure and subtract the rate of spontaneous hydrolysis.[4] 2. Use Fresh, High-Purity Reagents: Prepare fresh buffers daily. Use high-purity water. If contamination of the enzyme is suspected, further purification may be necessary. 3. Check Substrate: Use a fresh vial of HDA-pNP. Store the stock solution, typically in an organic solvent like isopropanol, at -20°C to minimize degradation.[1] |
| Low Signal Intensity | 1. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific lipase.[3][12] 2. Poor Substrate Emulsion: Inadequate emulsification of the HDA-pNP substrate can limit its availability to the enzyme.[1] 3. Low Enzyme Concentration/Activity: The amount of active lipase in the well is too low to produce a robust signal within the assay timeframe. 4. Presence of Inhibitors: Components in your sample or buffer (e.g., certain metal ions, other small molecules) may be inhibiting the lipase. | 1. Systematically Optimize Conditions: Perform a matrix of experiments varying pH and temperature to find the optimal conditions for your enzyme.[3] 2. Improve Emulsification: Ensure the detergent concentration is optimized. Prepare the substrate emulsion fresh for each experiment by vortexing vigorously or sonicating until a stable, homogenous emulsion is formed.[1] 3. Increase Enzyme Concentration: Perform a titration of your enzyme to find a concentration that gives a linear reaction rate within a convenient time frame (e.g., 10-30 minutes).[13] 4. Run Inhibition Controls: Test for inhibitors by spiking a known active lipase sample with your buffer or sample matrix. Consider sample purification or buffer exchange if inhibition is detected. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inaccurate Pipetting: Small volumes of enzyme or substrate are particularly prone to pipetting errors. 2. Inconsistent Mixing: Failure to mix the reagents adequately upon reaction initiation. 3. Temperature Gradients: Uneven temperature across the microplate ("edge effects"). 4. Substrate Instability: The substrate emulsion may be breaking down over the course of the experiment. | 1. Calibrate Pipettes & Use Proper Technique: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Standardize Mixing: Mix the plate gently on a plate shaker for a few seconds after adding the enzyme, or mix by pipetting up and down carefully. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier. Ensure the plate is evenly heated in the incubator. 4. Prepare Fresh Emulsion: Always prepare the substrate emulsion immediately before use and ensure it remains homogenous throughout the pipetting process.[1] |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common assay problems systematically.
Caption: A decision tree for troubleshooting common lipase assay issues.
Detailed Experimental Protocol: Baseline Assay
This protocol provides a starting point for your experiments. Optimization of each component is highly recommended.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl or phosphate buffer at your desired pH (e.g., pH 8.0).
-
Substrate Stock Solution (10 mM): Dissolve 4.06 mg of this compound in 1 mL of isopropanol. Store at -20°C, protected from light.
-
Substrate Emulsion (1 mM):
-
To 8.9 mL of Assay Buffer, add 0.1 mL of 10% (v/v) Triton X-100 solution.
-
Add 1.0 mL of the 10 mM Substrate Stock Solution.
-
Vortex vigorously for 1-2 minutes or sonicate until a stable, milky-white emulsion is formed. This must be prepared fresh before each use.[1]
-
-
Enzyme Solution: Prepare a series of dilutions of your lipase sample in the Assay Buffer. The optimal concentration should be determined empirically.
2. Assay Procedure (96-well plate format):
-
Add 180 µL of the freshly prepared Substrate Emulsion to each well of a clear, flat-bottom 96-well plate.
-
Include control wells:
-
Blank (No Enzyme): 180 µL Substrate Emulsion + 20 µL Assay Buffer.
-
Positive Control: A known concentration of a standard lipase.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the Enzyme Solution (or Assay Buffer for the blank) to the appropriate wells.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 410 nm every minute for 15-30 minutes.
3. Data Analysis:
-
For each well, subtract the initial absorbance reading (t=0) from all subsequent readings.
-
Plot the change in absorbance (ΔAbs) versus time.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the blank (spontaneous hydrolysis) from the rates of all sample wells.
-
Convert the rate (ΔAbs/min) to lipase activity (µmol/min/mL) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of p-nitrophenol under your specific assay conditions (pH, temperature). This should be determined by creating a standard curve with known concentrations of p-nitrophenol.
References
-
Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663-670. (Note: While not directly searchable, this is a foundational reference often cited in lipase assay methods like the one in reference[2])
- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied Microbiology and Biotechnology, 64(6), 763-781.
- Lopes, D. B., Fraga, L. P., & Fleuri, L. F. (2011). Lipase and esterase: to what extent can this classification be applied to microbial lipolytic enzymes? Ciência e Tecnologia de Alimentos, 31(3), 568-574.
- Ghanem, E. H., Al-Sayed, E., & El-Sabbagh, S. M. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. Journal of Applied Sciences Research, 6(8), 1089-1100.
-
Kim, H. J., et al. (2021). Optimization of Spectrophotometric and Fluorometric Assays Using Alternative Substrates for the High-Throughput Screening of Lipase Activity. Journal of Chemistry. Retrieved from [Link]
- Grognux, J., et al. (2011). Universal chromogenic substrates for lipases and esterases. Bioorganic & Medicinal Chemistry, 19(1), 270-276.
- Sharma, P., Sharma, N., & Pathania, S. (2016). Effect of detergents on the hydrolytic activity of immobilized lipase from Bacillus licheniformis. Journal of Genetic Engineering and Biotechnology, 14(2), 295-300.
-
American Research Products, Inc. (ARP). (2016). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]
- Yaqoob, M., Nabi, A., & Worsfold, P. J. (1994). Emulsified Substrate in Flow System: The Determination of Lipase Activity. Journal of the Chemical Society of Pakistan, 16(2), 112-115.
- Singh, R., Kumar, M., Mittal, A., & Mehta, P. K. (2016). Microbial enzymes: industrial progress in 21st century. 3 Biotech, 6(2), 174.
- Hasan, F., Shah, A. A., & Hameed, A. (2009). Industrial applications of microbial lipases. Enzyme and Microbial Technology, 45(3), 120-131.
- Jurado, E., et al. (2006). A new method for measuring lipase activity in solid-state fermentation. Applied Biochemistry and Biotechnology, 131(1-3), 572-580.
-
Camacho-Ruiz, M. A., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Acta Universitaria, 30. Retrieved from [Link]
-
ResearchGate. (2021). How to conduct a lipase assay using 4-nitrophenyl laurate?. Retrieved from [Link]
- Williams, S. J., & Alhifthi, A. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- Wolfenden, R., & Snider, M. J. (2001). The depth of chemical time and the power of enzymes as catalysts. Accounts of chemical research, 34(12), 938-945.
- Kirby, A. J., & Varvoglis, A. G. (1967). The reactivity of phosphate esters. Mono-, di-, and triesters. Journal of the American Chemical Society, 89(2), 415-423.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Detergent-Compatible Lipases from Candida albicans and Acremonium sclerotigenum under Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Troubleshooting 2-(n-Hexadecanoylamino)-4-nitrophenol (HNPP) Assays
Welcome to the technical support center for 2-(n-Hexadecanoylamino)-4-nitrophenol (HNPP) based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, ensuring the integrity and reliability of your data.
The HNPP Assay: A Mechanistic Overview
The this compound (HNPP) assay is a powerful tool, most commonly employed for the quantification of acid sphingomyelinase (ASM) activity. The principle is a two-step enzymatic reaction that results in a colorimetric readout.
-
Enzymatic Cleavage: Acid sphingomyelinase (ASM) hydrolyzes the substrate HNPP. This reaction releases a phosphocholine head group, yielding the intermediate product, this compound.
-
Signal Generation: In a subsequent step under alkaline conditions, a second enzyme, alkaline phosphatase (AP), is often used to cleave the phosphate group, releasing the chromophore 4-nitrophenol (pNP). Alternatively, in some assay formats, the reaction conditions directly lead to the release of pNP. The reaction is terminated by adding a stop solution with a high pH. This deprotonates pNP to form the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at approximately 405-420 nm.[1][2][3]
The intensity of the yellow color is directly proportional to the amount of pNP produced, and thus, to the activity of the enzyme in the sample.
Caption: Workflow of a typical two-enzyme HNPP assay.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered with HNPP assays in a question-and-answer format, complete with diagnostic steps and corrective protocols.
Q1: My blank and negative control wells show high background absorbance. What are the likely causes?
High background signal is a frequent issue that can mask true results and reduce assay sensitivity. The primary culprits are direct spectrophotometric interference from your test compounds or non-enzymatic degradation of the substrate.
Causality:
-
Colored Compounds: Test compounds that are inherently yellow or absorb light near 405 nm will artificially inflate the absorbance reading. This is a common form of interference in colorimetric assays.[4][5]
-
Light Scattering: Insoluble compounds can form precipitates or colloidal aggregates, which scatter light and lead to a false increase in absorbance.[6][7]
-
Substrate Instability: Although generally stable, HNPP or its intermediates can undergo slow, non-enzymatic hydrolysis under certain conditions (e.g., improper pH, extended incubation times at elevated temperatures), releasing pNP and creating a background signal.
Troubleshooting Protocol 1: Compound Interference Check
This protocol isolates the test compound to determine if it is the source of the high background.
Objective: To measure the intrinsic absorbance of the test compound under final assay conditions.
Materials:
-
Test compound stock solution
-
Assay buffer
-
Stop solution
-
Microplate reader (405 nm)
-
96-well clear bottom plate
Procedure:
-
Prepare a dilution series of your test compound in the assay buffer at the same final concentrations used in the experiment.
-
In a 96-well plate, add the diluted compound to wells.
-
Add the same volume of stop solution used in the full assay to each well.
-
Include "buffer + stop solution" only wells as your blank.
-
Read the absorbance at 405 nm.
-
Analysis: If you observe significant absorbance in the compound-containing wells compared to the blank, your compound is causing spectrophotometric interference. The data from this plate can be used to subtract the background absorbance from your main experimental results.
Q2: I am screening a compound library and have a very high hit rate. How can I differentiate true inhibitors from false positives?
A high hit rate, especially in early-stage screening, is often indicative of promiscuous or non-specific interference rather than true, selective inhibition. The most common mechanisms are compound aggregation and redox cycling.[8]
Causality:
-
Compound Aggregation: Many organic molecules are poorly soluble in aqueous buffers and form colloidal aggregates at micromolar concentrations.[7] These aggregates can sequester the enzyme through non-specific surface adsorption, preventing it from accessing the substrate and thus appearing as inhibition.[6] This is a well-documented artifact in high-throughput screening (HTS).
-
Redox Cycling: Certain chemical motifs can undergo redox cycling, especially in the presence of common buffer components like dithiothreitol (DTT).[9] This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can oxidize and inactivate the enzyme, leading to a false-positive signal of inhibition.[6][8]
Troubleshooting Protocol 2: Identifying Compound Aggregators with Detergent
Objective: To determine if inhibition is relieved by the presence of a non-ionic detergent, which disrupts compound aggregates.
Materials:
-
Suspected inhibitor compound
-
Assay components (enzyme, substrate, buffer, stop solution)
-
10% Triton X-100 stock solution
Procedure:
-
Set up two parallel concentration-response curves for your hit compound.
-
Plate A (Standard Condition): Perform the assay according to your standard protocol.
-
Plate B (Detergent Condition): Perform the assay, but include a final concentration of 0.01% Triton X-100 in the assay buffer. Ensure the detergent is added before or at the same time as the compound and enzyme.
-
Generate IC₅₀ curves for both conditions.
-
Analysis: If the compound is an aggregator, you will observe a significant rightward shift in the IC₅₀ curve (i.e., a loss of potency) in the presence of Triton X-100.[6] True inhibitors that bind specifically to the enzyme's active site are typically unaffected by the detergent.
Caption: Logic diagram for triaging false-positive inhibitors.
Q3: My enzyme activity is consistently low or absent, even in positive controls. What could be inhibiting the reaction?
System-wide inhibition points to a problem with an assay component or the overall reaction conditions.
Causality:
-
Metal Ion Contamination/Chelation: ASM and AP activity can be influenced by divalent cations. While some may be required, others are inhibitory. For instance, many phosphatases are inhibited by beryllium (Be²⁺), iron (Fe³⁺), and manganese (Mn²⁺).[10] Conversely, if the enzyme requires a metal cofactor (like Zn²⁺ or Mg²⁺ for AP), the presence of a strong chelating agent like EDTA in your sample or buffer can strip the ion and inactivate the enzyme.[11][12][13]
-
Incorrect pH: Enzymes have optimal pH ranges. The HNPP assay involves multiple pH-dependent steps. If the initial reaction buffer is outside the optimal pH for ASM, activity will be low. Similarly, if the stop solution does not raise the pH sufficiently (to >9.0), the p-nitrophenol product will not fully convert to the colored phenolate ion, leading to an artificially low signal.[14][15]
-
Inhibitory Buffer Components:
-
Detergents: While useful for preventing aggregation, high concentrations of detergents (ionic or non-ionic) can denature enzymes and reduce activity.[16][17]
-
Reducing Agents: Strong reducing agents can sometimes interfere with enzyme structure and function.[9][18]
-
Phosphate: Free inorganic phosphate in the buffer can act as a product inhibitor for phosphatases, which may be relevant in the signal generation step.[19]
-
Summary of Common Interfering Substances
| Substance Class | Examples | Mechanism of Interference | Recommended Mitigation Strategy |
| Heavy Metal Ions | Be²⁺, Fe³⁺, Mn²⁺, Cu²⁺ | Direct enzyme inhibition, often by binding to active site or allosteric sites.[10][13] | Use high-purity water and reagents. If contamination is suspected, include 1-5 mM EDTA in the buffer (if the primary enzyme does not require divalent cations). |
| Chelating Agents | EDTA, EGTA | Removal of essential metal cofactors (e.g., Zn²⁺, Mg²⁺) from the enzyme.[11][12] | Avoid chelators in buffers. If necessary, supplement the buffer with the required metal ion after chelation. |
| Reducing Agents | DTT, β-Mercaptoethanol | Can generate H₂O₂ with redox-active compounds, inactivating the enzyme.[6][9] May also directly affect enzyme disulfide bonds. | Use the mildest reducing agent possible (e.g., GSH).[9] Run controls without reducing agents to test for dependence. |
| Detergents | SDS, Triton X-100, Tween-20 | Can denature enzymes at high concentrations. May affect substrate availability.[16][20] | Optimize detergent concentration. Use the lowest effective concentration, typically just above the Critical Micelle Concentration (CMC). |
| Colored Compounds | Bilirubin, Hemoglobin | Spectrophotometric interference by absorbing light at the detection wavelength (~405 nm).[5][21] | Run compound-only controls and subtract background absorbance. If interference is severe, consider a different (e.g., fluorescent) assay format. |
| Cationic Amphiphiles | Desipramine, Imipramine, Amiodarone | These are known functional inhibitors of acid sphingomyelinase (FIASMAs) and will act as true positives.[22][23][24][25] | Be aware of this class during drug screening. Confirm hits through orthogonal assays. |
References
-
Thompson, L. M., & MacLeod, R. A. (1974). Factors affecting the activity and stability of alkaline phosphatase in a marine pseudomonad. Journal of Bacteriology, 117(2), 813–818. [Link]
-
Singh, U. P., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening, 17(7), 969–979. [Link]
-
Owen, W. E., et al. (2007). Alternative Approach for Detecting Interferences in Enzymatic Acetaminophen Assays. Clinical Chemistry, 53(8), 1547–1548. [Link]
-
Thompson, L. M., & MacLeod, R. A. (1974). Factors Affecting the Activity and Stability of Alkaline Phosphatase in a Marine Pseudomonad. Journal of Bacteriology, 117(2), 813-818. [Link]
-
Sharma, U., Pal, D., & Prasad, R. (2014). Alkaline Phosphatase: An Overview. StatPearls. [Link]
-
Whitaker, K. B., et al. (1980). Effects of metal ions on the measurement of alkaline phosphatase activity. Clinical Chemistry, 26(7), 935-940. [Link]
-
Forsberg, C. W., & Cheng, K. J. (1974). Factors Affecting the Activity and Stability of Alkaline Phosphatase in a Marine Pseudomonad. Applied and Environmental Microbiology, 28(5), 813-818. [Link]
-
Eaton, R. H., & Moss, D. W. (1968). The influence of metal ions on the orthophosphatase and inorganic pyrophosphatase activities of human alkaline phosphatase. Biochemical Journal, 107(3), 457–461. [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). The effect of varying detergent concentration on enzyme activity. Journal of Biomolecular Screening, 13(1), 1-8. [Link]
-
Elleuche, S., et al. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. The Open Biochemistry Journal, 4, 39–46. [Link]
-
Wikipedia. (n.d.). Functional inhibitors of acid sphingomyelinase. [Link]
-
Deile, M., et al. (2009). Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PLoS ONE, 4(9), e7120. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Arenz, C. (2006). Small molecule inhibitors of acid sphingomyelinase. Current Medicinal Chemistry, 13(28), 3449-3459. [Link]
-
Kornhuber, J., et al. (2010). Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications. Cellular Physiology and Biochemistry, 26(1), 9–20. [Link]
-
Olczak, M., et al. (2003). Purification and characterization of acid phosphatase from yellow lupin (Lupinus luteus) seeds. Protein Expression and Purification, 32(1), 108-116. [Link]
-
Patsnap. (2024). How to Design a Colorimetric Assay for Enzyme Screening. [Link]
-
Samarasinghe, T., & Meah, F. (1991). Interference in autoanalyzer analysis. The Journal of the International Federation of Clinical Chemistry, 3(4), 164–168. [Link]
-
Eaton, R. H., & Moss, D. W. (1968). Influence of metal ions on the orthophosphatase and inorganic pyrophosphatase activities of human alkaline phosphatase. Biochemical Journal, 107(3), 457-461. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Mena, M. C., et al. (2003). Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. European Journal of Clinical Investigation, 33(4), 299-305. [Link]
-
Johnson, K., et al. (2013). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Methods, 61(2), 149–159. [Link]
-
Margenot, A. J., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab. [Link]
-
Nolasco-Soria, H. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? ResearchGate. [Link]
Sources
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 5. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The influence of metal ions on the orthophosphatase and inorganic pyrophosphatase activities of human alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting the activity and stability of alkaline phosphatase in a marine pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors Affecting the Activity and Stability of Alkaline Phosphatase in a Marine Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Assay Automation in Detergents Analysis Faster Method Development, Higher Results Confidence - AnalyteGuru [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. scbt.com [scbt.com]
- 23. FIASMA - Wikipedia [en.wikipedia.org]
- 24. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(n-Hexadecanoylamino)-4-nitrophenol as a Putative Inhibitor
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and experimental protocols for working with 2-(n-Hexadecanoylamino)-4-nitrophenol and related compounds. While this molecule and its derivatives are widely recognized as chromogenic substrates, this guide will focus on the user-specified application of optimizing its concentration as a potential enzyme inhibitor.
Foundational Understanding: A Dual-Role Molecule?
It is crucial to understand that this compound and its phosphorylated analogue, 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide (HDA-PC), are primarily documented as chromogenic substrates.[1][2] For instance, HDA-PC serves as a synthetic mimic of sphingomyelin, and its hydrolysis by acid sphingomyelinase (ASM) releases 4-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically to determine enzyme activity.[1][2]
However, the structural similarity of this compound to endogenous lipids means it could potentially act as a competitive inhibitor for certain enzymes. One related compound, 2'-Hydroxy-5'-nitrohexadecanamide, has been noted to inhibit lysosomal hydrolase, an enzyme that breaks down cellular lipids.[3] This guide is therefore structured to assist you in designing and troubleshooting experiments to evaluate and optimize the inhibitory potential of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my putative inhibitor showing substrate-like activity?
A1: This is a critical and expected observation. Due to its chemical structure, this compound can be recognized and cleaved by certain hydrolases, leading to the release of 4-nitrophenol and a colorimetric signal. It is essential to have a robust experimental design that can distinguish between substrate hydrolysis and true inhibition. This typically involves a primary, known substrate in your assay against which you are testing the inhibitory effect of your compound.
Q2: What is the best way to prepare a stock solution of this compound?
A2: The solubility of this compound and its derivatives can be limited in aqueous solutions. For the related compound HDA-PC, solubility is noted as slight in chloroform, DMSO, ethanol, and methanol.[4] It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[5] Always test the tolerance of your enzyme to the final concentration of the organic solvent.
Q3: I am not observing any inhibition. What are the possible reasons?
A3: There are several potential reasons for a lack of observed inhibition:
-
Incorrect Target Enzyme: The compound may not be an inhibitor for the specific enzyme you are testing.
-
Insufficient Concentration: The concentrations you are testing may be too low to elicit an inhibitory effect.
-
Assay Interference: The compound might be interfering with your assay components.
-
Compound Instability: The compound may be degrading in your assay buffer.
Q4: How can I differentiate between competitive and non-competitive inhibition?
A4: To determine the mechanism of inhibition, you will need to perform kinetic studies. This involves measuring the rate of the enzymatic reaction at various concentrations of your primary substrate in the presence of different fixed concentrations of this compound. The data can then be plotted using methods like Lineweaver-Burk or Michaelis-Menten kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme controls | - Spontaneous hydrolysis of the compound. - Contamination of reagents. | - Prepare fresh solutions. - Test the stability of the compound in the assay buffer over time. - Filter all solutions. |
| Inconsistent results between replicates | - Pipetting errors. - Poor mixing. - Temperature fluctuations. | - Use calibrated pipettes and proper technique. - Ensure thorough mixing of all components. - Use a temperature-controlled incubator or water bath. |
| Precipitation of the compound in the assay | - Low solubility in the final assay buffer. - Exceeding the solubility limit upon dilution from the stock. | - Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) if the enzyme is tolerant. - Test different buffer compositions. |
| IC50 value shifts between experiments | - Variation in enzyme activity. - Inconsistent incubation times. - Different batches of reagents. | - Standardize the enzyme concentration and activity for each experiment. - Use precise timing for all incubation steps. - Qualify new batches of reagents before use. |
Experimental Protocol: Optimizing Inhibitor Concentration (IC50 Determination)
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your target enzyme (e.g., Tris-HCl, HEPES) with optimal pH and any necessary cofactors.
-
Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in a suitable buffer and store it under conditions that maintain its activity.
-
Primary Substrate Stock Solution: Prepare a stock solution of a known chromogenic or fluorogenic substrate for your enzyme.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Positive Control Inhibitor: Use a known inhibitor for your target enzyme as a positive control.
-
Stop Solution (if applicable): A solution to terminate the enzymatic reaction (e.g., a strong acid or base).
2. Assay Procedure (96-well plate format):
-
Serial Dilution of Inhibitor: Prepare a serial dilution of the this compound stock solution in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution.
-
Plate Layout: Design your plate layout to include wells for:
-
Blank (no enzyme)
-
Vehicle control (enzyme + primary substrate + DMSO)
-
Positive control inhibitor
-
Test inhibitor at various concentrations
-
-
Assay Reaction:
-
Add the assay buffer to all wells.
-
Add the serially diluted inhibitor, vehicle (DMSO), or positive control inhibitor to the appropriate wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the primary substrate solution to all wells.
-
-
Signal Detection:
-
Incubate the plate for a specific time, ensuring the reaction remains in the linear range.
-
If using a stop solution, add it to all wells to terminate the reaction.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength for the product of the primary substrate.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for IC50 determination of a putative inhibitor.
References
-
LookChem. (n.d.). Cas 60438-73-5, 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]
-
Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]
Sources
Technical Support Center: Quality Control for 2-(n-Hexadecanoylamino)-4-nitrophenol Experiments
Welcome to the technical support center for 2-(n-Hexadecanoylamino)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality, consistency, and reliability of their experiments involving this important lipid molecule. We will address common issues, provide robust analytical protocols, and explain the scientific principles behind our recommended quality control measures.
Introduction: Understanding the Molecule
This compound (CAS: 60301-87-3; MW: 392.5 g/mol ) is a lipid compound consisting of a palmitic acid (hexadecanoic acid) tail linked via an amide bond to 2-amino-4-nitrophenol.[1] It is primarily known for its activity as an inhibitor of lysosomal hydrolases, enzymes responsible for breaking down cellular lipids.[1]
It is critical to distinguish this compound from a similarly named but structurally different molecule, 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC), which is a chromogenic substrate used to measure sphingomyelinase activity.[2] This guide focuses exclusively on the quality control of This compound .
Critical Quality Attributes & Typical Specifications
| Parameter | Specification | Rationale & Method |
| Appearance | White to pale yellow solid | Visual inspection. A significant deviation in color (e.g., dark brown) may indicate degradation or the presence of impurities. |
| Identity | Conforms to the structure | Confirmation via ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy. The spectra should be unambiguous and match the expected chemical shifts and functional groups (amide, aromatic, nitro, alkyl chain). |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main compound from impurities.[3] A high purity level is essential for accurate biological assays. |
| Melting Point | 188-190°C (literature value)[4] | A sharp melting point range close to the literature value is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities. |
| Solubility | Soluble in Methanol, DMSO | The compound should dissolve completely in appropriate organic solvents to form a clear solution.[5] Incomplete solubility can indicate impurities or degradation. |
| Residual Solvents | Per ICH Guidelines | Gas Chromatography (GC) is used to detect and quantify residual solvents from the synthesis and purification process, which could interfere with experiments. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My experimental results are inconsistent, or the compound shows lower-than-expected biological activity. What could be the cause?
Answer: This is one of the most common issues and is almost always linked to the purity and integrity of the compound. Several factors could be at play:
-
Chemical Purity: The presence of unreacted starting materials or side-products can significantly impact your results. The synthesis of this molecule involves the acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride (or a related activated fatty acid).
-
Potential Impurity 1: 2-amino-4-nitrophenol. This starting material is more polar and could compete in certain biological assays or interfere with analytical measurements.
-
Potential Impurity 2: Hexadecanoic Acid (Palmitic Acid). Residual fatty acid can alter the biophysical properties of your system, especially in lipid-based assays.
-
Potential Impurity 3: Isomers. Incomplete control during the nitration of the parent phenol could lead to isomeric impurities that may have different or no biological activity.
-
-
Compound Degradation: Although relatively stable, the nitro-aromatic and ester-like amide functionalities can be susceptible to degradation under improper storage conditions (e.g., high humidity, prolonged exposure to light, or extreme pH).
Solution Workflow:
-
Verify Purity: Immediately re-assess the purity of your current batch of this compound using a quantitative method like HPLC-UV (see Protocol A). Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative check.[2]
-
Confirm Identity: Use ¹H-NMR to confirm the structure and ensure the signals corresponding to the aromatic protons, the amide proton, and the alkyl chain are present and correctly integrated (see Protocol B).
-
Purify if Necessary: If the purity is below 98%, the material should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective (see Protocol C). For more challenging separations, preparative chromatography may be required.
Caption: QC workflow for troubleshooting inconsistent experimental results.
Question 2: I'm having trouble dissolving the compound completely, or my stock solution appears cloudy. What should I do?
Answer: Solubility issues can stem from the compound itself, the solvent, or handling procedures.
-
Incorrect Solvent: While soluble in DMSO and methanol, the compound has a long alkyl chain, making it poorly soluble in aqueous solutions.[5] Ensure you are using a fresh, anhydrous grade of your chosen organic solvent. Hygroscopic solvents like DMSO can absorb water over time, significantly reducing their ability to dissolve lipophilic compounds.[5]
-
Low Purity: Insoluble impurities can cause cloudiness.
-
Low Temperature: Slight warming may be required for complete solubilization, especially when preparing concentrated stock solutions.[2]
Solutions:
-
Use Fresh, Anhydrous Solvent: Always use newly opened or properly stored anhydrous DMSO or methanol.
-
Gentle Warming & Sonication: Warm the solution gently (e.g., to 30-40°C) in a water bath and use sonication to aid dissolution. Avoid aggressive heating, which could degrade the compound.
-
Filtration: If cloudiness persists after warming and sonication, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents) before use.
-
Re-check Purity: Persistent solubility issues are a red flag for purity problems. Analyze the material as described in the previous question.
Frequently Asked Questions (FAQs)
Q: What are the best storage and handling practices for this compound?
A: Proper storage is essential to maintain the compound's integrity over time.
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or methanol.[5] After preparation, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption. Store these aliquots at -20°C or -80°C.[2][5] Stock solutions are typically stable for up to 3 months when stored at -20°C.[2]
Q: What are the key features to look for in the ¹H-NMR spectrum to confirm the identity?
A: The ¹H-NMR spectrum provides a unique fingerprint of the molecule. Key features include:
-
Aromatic Protons: You should see distinct signals in the aromatic region (typically ~7.0-8.5 ppm) corresponding to the three protons on the nitrophenol ring. The specific splitting pattern will confirm the substitution pattern.
-
Amide Proton (N-H): A broad singlet, typically further downfield (~8-10 ppm), which can exchange with D₂O.
-
Alkyl Chain Protons: A complex set of signals in the upfield region (~0.8-2.5 ppm). Look for the characteristic triplet of the terminal methyl group (~0.8-0.9 ppm) and a multiplet for the methylene group alpha to the carbonyl (~2.2-2.4 ppm). The integration of the entire alkyl region should correspond to the correct number of protons (31H for the C15H31 chain).
Q: What are the potential sources of impurities from the synthesis process?
A: Understanding the synthesis helps in anticipating potential impurities. The most common route is the reaction between 2-amino-4-nitrophenol and an activated form of hexadecanoic acid.
Caption: Logical relationship of potential impurity sources during synthesis.
Appendices: Detailed Protocols
Protocol A: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.[3]
-
Instrumentation and Materials:
-
HPLC System with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm (The nitrophenol chromophore has strong absorbance).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
-
Analysis:
-
Calculate the purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
System Suitability: A new batch should be compared against a previously validated reference lot if available. The retention time should be consistent, and the peak shape should be symmetrical.
-
Protocol B: Identity Confirmation by ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will dissolve the compound and clearly show the amide and hydroxyl protons.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Analysis: Verify the presence of the key signals as described in the FAQ section. Ensure the integration values for the different regions (aromatic, amide, alkyl) are proportional to the number of protons in the structure.
Protocol C: Purification by Recrystallization
This is a fundamental technique for purifying solid organic compounds.[6]
-
Solvent Selection: Identify a suitable solvent system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or ethyl acetate are good starting points. An anti-solvent (like water) may be needed.
-
Procedure: a. Place the impure solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent to completely dissolve the solid. c. If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter the solution to remove it. d. Allow the solution to cool slowly to room temperature. Crystals should begin to form. e. Cool the flask further in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. g. Dry the purified crystals under vacuum.
-
Verification: Re-analyze the purity of the recrystallized material using HPLC (Protocol A) and check its melting point.
References
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
ChemIQSoc Project. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
García-Coronado, V. A., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2024). Sensitive and selective detection of 4-nitrophenol using a zirconium metal–organic framework loaded reduced graphene oxide modified glassy carbon electrode. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Bowers Jr, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. Retrieved from [Link]
Sources
- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 60438-73-5 CAS MSDS (2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
addressing solubility issues of 2-(n-Hexadecanoylamino)-4-nitrophenol in assays
Welcome to the technical support guide for 2-(n-Hexadecanoylamino)-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly those related to solubility, encountered during its use in biochemical assays.
Compound Profile: Understanding the Molecule
This compound is a chromogenic substrate analog of sphingomyelin. Its structure is fundamentally amphipathic, meaning it possesses both a long, hydrophobic (water-fearing) hexadecanoyl "tail" and a polar, hydrophilic (water-loving) nitrophenol "head".[1][2] This dual nature is the primary driver of its solubility characteristics and is critical to its function in assays, where it is often used to measure the activity of enzymes like acid sphingomyelinase (ASM).[3][4] The enzyme cleaves the molecule, releasing the 4-nitrophenol chromophore, which can be quantified spectrophotometrically to determine enzyme activity.[4][5]
Caption: Workflow for preparing a soluble substrate working solution.
References
-
Guo, L., et al. (2016). A high-throughput sphingomyelinase assay using natural substrate. Assay and Drug Development Technologies, 14(7), 428-436. Retrieved from [Link]
-
Watson International. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE CAS 60438-73-5. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay Kit. Retrieved from [Link]
-
The Not So Wimpy Scientist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]
-
Abu-Lail, N. I., et al. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. Protein and Peptide Letters, 17(3), 344-353. Retrieved from [Link]
-
The Not So Wimpy Scientist. (2021, November 22). Amphiphiles - soaps, detergents, phospholipids, surfactants, etc. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker. Retrieved from [Link]
-
UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Retrieved from [Link]
-
ResearchGate. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Can someone help with a method for preparing P-Nitrophenol standard curve?. Retrieved from [Link]
-
ResearchGate. (n.d.). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Background Noise in 2-(n-Hexadecanoylamino)-4-nitrophenol Fluorescence Assays
Welcome to the technical support guide for the 2-(n-Hexadecanoylamino)-4-nitrophenol (C16-HDA-4NP) fluorescence assay. This guide is designed for researchers, scientists, and drug development professionals who utilize this assay to measure acid ceramidase (AC) activity. A common challenge encountered is high background fluorescence, which can mask the true enzymatic signal and compromise data quality.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to diagnose and resolve issues effectively.
Troubleshooting & FAQs
Question 1: What are the primary sources of high background noise in my C16-HDA-4NP assay?
High background fluorescence in this assay typically originates from four main sources:
-
Substrate Autohydrolysis: The C16-HDA-4NP substrate can spontaneously hydrolyze (break down without enzymatic action) to release the fluorescent product, 4-nitrophenol. This process is highly dependent on pH and temperature.
-
Intrinsic Fluorescence of Assay Components: Test compounds, buffers, or even the microplate itself can possess native fluorescence (autofluorescence) at the excitation and emission wavelengths used for detection.
-
Instrumental Noise and Settings: Improperly configured microplate reader settings, such as detector gain, can artificially inflate background readings.
-
Contamination: Microbial or chemical contamination in reagents or samples can introduce fluorescent artifacts.
Understanding which of these is the primary contributor is the first step in effective troubleshooting.
Question 2: My "no-enzyme" control wells have very high fluorescence. How can I fix this?
High signal in your no-enzyme (blank) wells is a classic sign of substrate autohydrolysis. The amide bond in C16-HDA-4NP can be cleaved by chemical rather than enzymatic means, and the rate of this reaction is highly sensitive to the pH of the assay buffer.
Causality: Acid ceramidase, being a lysosomal enzyme, has an optimal pH for activity in the acidic range, typically around pH 4.5.[1][2] However, non-enzymatic hydrolysis of substrates can also be accelerated under certain pH conditions.[3] The key is to find a pH that maximizes enzymatic activity while minimizing chemical breakdown.
Solution: Optimize Assay Buffer pH
The goal is to strike a balance. While AC activity is optimal around pH 4.5, slight adjustments can sometimes reduce autohydrolysis without significantly compromising the enzyme.
Protocol: pH Optimization
-
Prepare a pH Gradient: Prepare a series of assay buffers (e.g., 25 mM sodium acetate) ranging in pH from 3.5 to 5.5 in 0.2-0.5 pH unit increments.[4]
-
Set Up Test Plates: For each pH value, prepare wells containing:
-
Buffer + Substrate (No-Enzyme Blank)
-
Buffer + Substrate + Enzyme (Positive Control)
-
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 60 minutes).
-
Measure and Analyze: Read the fluorescence. Calculate the signal-to-background ratio (Fluorescence of Positive Control / Fluorescence of Blank) for each pH.
-
Select Optimal pH: Choose the pH that provides the highest signal-to-background ratio, which represents the best compromise between enzyme activity and substrate stability. While peak enzyme activity might be at one pH, the best assay window might be at a slightly different pH where the background is significantly lower.[4]
Question 3: My signal-to-noise ratio is low, even after optimizing pH. What else can I optimize?
A low signal-to-noise (S/N) or signal-to-background (S/B) ratio can be caused by suboptimal concentrations of either the enzyme or the substrate.
Causality: According to Michaelis-Menten kinetics, the reaction rate is dependent on both enzyme and substrate concentrations. If the enzyme concentration is too low, the signal will be weak. If it's too high, you risk depleting the substrate too quickly, moving the reaction out of the linear range. Similarly, if the substrate concentration is too low, the reaction will be limited. If it's too high, it can lead to increased background from autohydrolysis and potential substrate inhibition.
Solution: Titrate Enzyme and Substrate
A two-step optimization is recommended: first, find the optimal enzyme concentration, then determine the optimal substrate concentration.
Protocol: Enzyme Titration
-
Prepare Enzyme Dilutions: Create a serial dilution of your enzyme source (e.g., cell lysate) in the optimized assay buffer.
-
Set Up Assay: In a 96-well plate, add a fixed, non-limiting concentration of C16-HDA-4NP substrate to each well. Add the different enzyme concentrations. Include a no-enzyme control.
-
Incubate and Read: Perform the assay and measure fluorescence over time (kinetic assay) or at a fixed endpoint.
-
Analyze: Plot fluorescence signal versus enzyme concentration. Identify the concentration range where the signal response is linear.[4] For future experiments, use an enzyme concentration from the middle of this linear range.
Protocol: Substrate Titration (Km Determination)
-
Prepare Substrate Dilutions: Using the optimal enzyme concentration determined above, set up an assay with a serial dilution of the C16-HDA-4NP substrate.
-
Incubate and Read: Measure the initial reaction velocity (V₀) for each substrate concentration. This is best done in a kinetic mode.
-
Analyze: Plot V₀ versus substrate concentration. The resulting curve should follow Michaelis-Menten kinetics. The substrate concentration that gives half of the maximum velocity (Vmax) is the Michaelis constant (Km).
-
Select Optimal Concentration: For routine assays, a substrate concentration of 2-5 times the determined Km is often a good starting point. This ensures the reaction is not substrate-limited while helping to control background levels.
| Parameter | Typical Starting Range | Purpose |
| Enzyme (Lysate) | 10 - 50 µg total protein | To find the linear range of activity.[4] |
| Substrate (C16-HDA-4NP) | 10 - 100 µM | To saturate the enzyme without excessive background. |
Question 4: I'm screening a compound library and seeing many "hits." How do I know if they are real or just artifacts?
When screening compound libraries, a significant number of false positives can arise from compound interference.[5][6] This is a critical issue in drug development.
Causality: Compounds can interfere in two primary ways:
-
Autofluorescence: The compound itself is fluorescent at the assay's wavelengths, adding to the signal and appearing as an activator.[7][8]
-
Quenching: The compound absorbs light at the excitation or emission wavelength, which reduces the detected signal and can make an inert compound appear as an inhibitor.[5]
Solution: Implement Compound Interference Controls
It is essential to run parallel control experiments to identify and eliminate compounds that interfere with the assay readout.
Workflow for Identifying Compound Interference
Caption: Workflow for identifying compound interference.
Protocol: Counterscreen for Autofluorescence
-
Set Up Plate: Prepare a microplate containing:
-
Test Wells: Buffer + Compound (at the same concentration as the main assay)
-
Control Wells: Buffer only
-
-
Incubate: Incubate under the same conditions as your primary assay.
-
Read Fluorescence: Use the exact same plate reader settings.
-
Analyze: Any compound that produces a signal significantly above the buffer-only control is autofluorescent and should be flagged as a potential false positive.
Reading the plate kinetically can also help. The fluorescence of an interfering compound will likely be constant over time, whereas a true enzymatic reaction will show a time-dependent increase in signal.[5]
Question 5: What are the best practices for setting up my microplate reader to maximize sensitivity and minimize noise?
Optimal instrument settings are crucial for achieving the best possible data quality. Incorrect settings can lead to either saturated signals or signals that are indistinguishable from background noise.
Causality: Fluorescence detection relies on amplifying a light signal with a photomultiplier tube (PMT). The "gain" setting controls this amplification. Too high a gain will amplify background noise and can saturate the detector with bright samples, making the data unusable.[9] Too low a gain will result in weak signals that are lost in the noise.[10]
Solution: Optimize Plate Choice and Reader Settings
Best Practices for Plate Reader Setup
-
Choose the Right Microplate:
-
Set Wavelengths:
-
For the product 4-nitrophenol, typical wavelengths are:
-
Excitation: ~400 nm
-
Emission: ~510 nm
-
-
Note: These can vary slightly by instrument. Always confirm the optimal wavelengths for your specific reader.
-
-
Optimize the Gain Setting:
-
The goal is to set the gain so that your brightest sample (a robust positive control) gives a reading that is high but not saturated (typically 80-90% of the detector's maximum).[9]
-
Most modern readers have an "auto-gain" function. Place a positive control well in the reader and use this feature to automatically determine the optimal setting for your plate.[11] If adjusting manually, increase the gain until the desired signal is reached without exceeding the detector's linear range.
-
-
Adjust Flashes/Integration Time:
-
Increasing the number of flashes per well averages the reading, which can reduce random noise and improve precision.[10] A setting of 10-25 flashes is a good starting point. Be aware that this will increase the total read time.
-
-
Consider Top vs. Bottom Reading:
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting high background noise.
References
-
Mao, C., & Obeid, L. M. (2008). Ceramidases. Roles in sphingolipid metabolism and in health and disease. [Link]
-
Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research. [Link]
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]
-
Kim, M., et al. (2020). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. MDPI. [Link]
-
Dahlin, J. L., et al. (2015). Fluorescence Spectroscopic Profiling of Compound Libraries. ACS Publications. [Link]
-
Futerman, A. H., et al. (2023). Acid ceramidase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Simeonov, A., et al. (2018). Interference with Fluorescence and Absorbance. ResearchGate. [Link]
-
Labcompare. (2023). How to Get the Best Out of Your Microplate Reader. Labcompare.com. [Link]
-
Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
Simeonov, A., et al. (2018). Interference with Fluorescence and Absorbance. PubMed. [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). Acid ceramidase. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]
-
Agilent. (n.d.). Tips for Improved Luminescence Performance. Agilent Technologies. [Link]
-
Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. Berthold Technologies. [Link]
-
BMG Labtech. (n.d.). How to optimise the gain setting of my microplate reader?. BMG Labtech. [Link]
-
Bedia, C., et al. (2018). Click and count: specific detection of acid ceramidase activity in live cells. PubMed Central. [Link]
-
Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]
-
iQac CSIC. (n.d.). Monitoring of deregulated Acid Ceramidase activity for diagnostics. CSIC. [Link]
-
Papavassiliou, A. G., & Bohmann, D. (1992). Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. PubMed. [Link]
-
LICORbio. (2019). Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Song, X., et al. (2015). Understanding of pH value and its effect on autohydrolysis pretreatment prior to poplar chemi-thermomechanical pulping. PubMed. [Link]
-
Rastogi, V. K., et al. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. PubMed. [Link]
Sources
- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding of pH value and its effect on autohydrolysis pretreatment prior to poplar chemi-thermomechanical pulping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. labcompare.com [labcompare.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. berthold.com [berthold.com]
Validation & Comparative
Validating the Inhibitory Effect of 2-(n-Hexadecanoylamino)-4-nitrophenol: A Comparative Guide for Researchers
For researchers and professionals in drug development, the rigorous validation of a potential inhibitory compound is a critical step in the discovery pipeline. This guide provides an in-depth, objective comparison of the experimental validation of 2-(n-Hexadecanoylamino)-4-nitrophenol, a lipid compound with potential inhibitory effects on lysosomal hydrolases. We will explore its performance against established alternatives, supported by detailed experimental protocols and data interpretation. Our focus is on providing a robust framework for assessing its potency and selectivity.
Introduction to this compound and Its Putative Targets
This compound is a lipid molecule comprised of a hexadecanoic acid chain linked to a 4-nitrophenol headgroup[1]. Its structural similarity to components of more complex lipids, such as sphingomyelin, suggests a potential role in modulating enzymes involved in lipid metabolism. Specifically, its derivative, 2-(N-Hexadecanoylamino)-4-nitrophenylphosphorylcholine, is a known chromogenic substrate for acid sphingomyelinase (ASM), an enzyme critical in the sphingomyelin metabolic pathway[2][3]. The accumulation of sphingomyelin due to ASM deficiency is characteristic of Niemann-Pick disease[2]. This suggests that this compound itself may interact with and potentially inhibit various phospholipases, including sphingomyelinases.
Given this background, a thorough validation of its inhibitory properties necessitates a multi-faceted approach. We will not only investigate its effect on a primary target but also assess its selectivity against a panel of related enzymes.
Experimental Validation Workflow: A Multi-Step Approach
To comprehensively validate the inhibitory potential of this compound, we propose a tiered experimental workflow. This workflow is designed to first confirm the inhibitory activity in a controlled in vitro setting and then to evaluate its effects in a more biologically relevant cellular context.
Caption: A tiered workflow for validating the inhibitory properties of this compound.
In Vitro Validation: Enzymatic Assays
The initial phase of validation focuses on direct enzymatic assays to quantify the inhibitory effect of this compound.
Primary Target Assay: Acid Sphingomyelinase (ASM)
Given the structural relationship to ASM substrates, this is the logical starting point.
Protocol:
-
Reagents and Materials:
-
Recombinant human acid sphingomyelinase (ASM)
-
ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Chromogenic substrate: 2-(N-Hexadecanoylamino)-4-nitrophenylphosphorylcholine (HNP)
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor: Desipramine (a known ASM inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control, desipramine.
-
In a 96-well plate, add 10 µL of each inhibitor concentration to triplicate wells. Include wells for no-inhibitor (vehicle control) and no-enzyme controls.
-
Add 70 µL of ASM assay buffer containing the recombinant ASM enzyme to each well (excluding no-enzyme controls).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the HNP substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Measure the absorbance at 410 nm. The product, 4-nitrophenol, is yellow under alkaline conditions.
-
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Profiling: Phospholipase A2 (PLA2) Family
To assess the selectivity of this compound, its inhibitory activity should be tested against other relevant phospholipases, such as secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). Commercially available assay kits provide standardized protocols for this purpose[4][5][6].
Comparative Inhibitors:
-
cPLA2: Bromoenol lactone[6]
-
iPLA2: A specific iPLA2 inhibitor should be chosen based on literature review.
General Protocol (using a colorimetric sPLA2 assay kit as an example[7]):
-
Follow the manufacturer's instructions for the specific assay kit.
-
Prepare serial dilutions of this compound and the appropriate positive control inhibitor.
-
Add the inhibitors to a 96-well plate.
-
Add the specific PLA2 enzyme to the wells.
-
Pre-incubate as recommended.
-
Add the enzyme-specific substrate (e.g., a thioester analog of phosphatidylcholine).
-
Incubate and then add a detection reagent (e.g., DTNB, Ellman's reagent) that reacts with the product of the enzymatic reaction to produce a colored compound[7][8].
-
Read the absorbance at the specified wavelength (typically 405-414 nm).
Data Presentation:
| Enzyme Target | This compound IC50 (µM) | Comparative Inhibitor | Comparative Inhibitor IC50 (µM) |
| Acid Sphingomyelinase | Experimental Result | Desipramine | Literature/Experimental Value |
| Secretory PLA2 (sPLA2) | Experimental Result | Varespladib (LY315920)[4] | ~0.011[4] |
| Cytosolic PLA2 (cPLA2) | Experimental Result | Bromoenol lactone[6] | Literature/Experimental Value |
| Calcium-Indep. PLA2 (iPLA2) | Experimental Result | Selected Inhibitor | Literature/Experimental Value |
Cell-Based Validation: Assessing Cellular Efficacy
In vitro activity does not always translate to cellular efficacy. Therefore, cell-based assays are crucial to confirm that the compound can access its target in a cellular environment and elicit a biological response.
Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) can be employed to verify that this compound directly binds to its target protein within intact cells. This technique relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Downstream Pathway Analysis
If this compound inhibits ASM, a measurable downstream effect should be a change in the levels of its substrate (sphingomyelin) and product (ceramide).
Caption: Inhibition of ASM by this compound is expected to decrease ceramide production.
Protocol: Measurement of Cellular Ceramide Levels
-
Cell Culture: Culture a relevant cell line (e.g., a human fibroblast line) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound and a positive control (e.g., desipramine) for a defined period (e.g., 24 hours).
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method, such as the Bligh-Dyer technique.
-
Quantification: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of different ceramide and sphingomyelin species.
-
Data Analysis: Normalize the lipid levels to the total protein content or cell number. Compare the lipid profiles of treated cells to untreated controls.
Expected Outcome:
Successful inhibition of ASM by this compound in a cellular context should lead to an accumulation of sphingomyelin and a corresponding decrease in ceramide levels.
| Treatment | Sphingomyelin Levels (Fold Change vs. Control) | Ceramide Levels (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Low Dose) | Experimental Result | Experimental Result |
| This compound (High Dose) | Experimental Result | Experimental Result |
| Desipramine (Positive Control) | Experimental Result | Experimental Result |
Conclusion and Future Directions
This guide outlines a comprehensive and objective framework for validating the inhibitory effects of this compound. By combining in vitro enzymatic assays for potency and selectivity with cell-based assays to confirm target engagement and downstream effects, researchers can build a robust data package to support its potential as a modulator of sphingolipid metabolism.
The causality behind these experimental choices is rooted in a tiered approach to drug discovery validation: confirming biochemical activity, assessing specificity, and finally, verifying cellular efficacy. Each step provides a self-validating system; for instance, the IC50 from the enzymatic assay should correlate with the concentrations that produce a downstream effect in cells.
Future studies should delve into the precise mechanism of inhibition (e.g., competitive, non-competitive) through detailed enzyme kinetic studies and explore its effects in more complex biological systems, such as animal models of diseases involving dysregulated sphingolipid metabolism.
References
Sources
- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 2. glycodepot.com [glycodepot.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Lysosomal Hydrolase Inhibitors: A Focus on 2-(n-Hexadecanoylamino)-4-nitrophenol
This guide provides a comprehensive comparison of 2-(n-Hexadecanoylamino)-4-nitrophenol with other prominent lysosomal hydrolase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, applications, and the experimental methodologies used to evaluate their efficacy.
Introduction: The Critical Role of Lysosomal Hydrolases and the Impact of Their Inhibition
Lysosomes are essential cellular organelles that function as the primary recycling centers of the cell. They contain a host of soluble enzymes known as lysosomal hydrolases, which are responsible for breaking down a wide variety of macromolecules, including proteins, lipids, and polysaccharides. The proper functioning of these enzymes is crucial for maintaining cellular homeostasis.
Genetic mutations leading to a deficiency in a specific lysosomal hydrolase can result in the accumulation of its substrate within the lysosome, causing a group of over 50 inherited metabolic disorders collectively known as Lysosomal Storage Diseases (LSDs).[1][2][3] These diseases are typically progressive and can affect multiple organs, leading to a wide range of clinical manifestations.
Therapeutic strategies for LSDs have evolved significantly and primarily include:
-
Enzyme Replacement Therapy (ERT): This approach involves the intravenous administration of a recombinant form of the deficient enzyme.[4][5][6]
-
Substrate Reduction Therapy (SRT): This strategy aims to decrease the production of the substrate that accumulates due to the enzyme deficiency, thereby reducing the metabolic burden on the cell.[4][5][6][7][8]
-
Pharmacological Chaperone Therapy (PCT): This approach utilizes small molecules that bind to and stabilize mutant forms of the enzyme, facilitating their proper folding and transport to the lysosome, thus restoring some level of enzymatic activity.[9][10]
Inhibitors of lysosomal hydrolases are central to both SRT and PCT and are invaluable tools in the study of LSDs and other diseases where lysosomal function is implicated, such as cancer and neurodegenerative disorders.
A Deep Dive into this compound
This compound is a synthetic compound that has garnered significant interest as an inhibitor of a specific lysosomal hydrolase.[11]
Primary Target: Acid Ceramidase (AC)
The primary target of this compound is Acid Ceramidase (AC) , a lysosomal hydrolase encoded by the ASAH1 gene.[12][13][14][15][16] AC plays a pivotal role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[13]
Mechanism of Action and Therapeutic Relevance
By inhibiting AC, this compound leads to an accumulation of ceramide. Ceramide is a bioactive lipid that can induce apoptosis (programmed cell death) and cellular senescence.[12][14] In many cancers, AC is overexpressed, leading to lower levels of ceramide and promoting cell survival and resistance to treatment.[12][13][14] Therefore, inhibition of AC by compounds like this compound is a promising therapeutic strategy to sensitize cancer cells to chemotherapy and radiotherapy.[12][13][14][15]
Beyond its role as an inhibitor, derivatives of this compound are also utilized as colorimetric substrates for assaying the activity of several lysosomal hydrolases, including sphingomyelin phosphodiesterase, glucosylceramidase, and galactosylceramidase.[17]
Comparative Analysis of Other Key Lysosomal Hydrolase Inhibitors
To provide a broader context, it is essential to compare this compound with other well-characterized lysosomal hydrolase inhibitors that target different enzymes and are associated with various LSDs.
Inhibitors for Gaucher Disease (Targeting Glucocerebrosidase)
Gaucher disease is caused by a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide.[9][18]
-
Pharmacological Chaperones (e.g., Ambroxol, Isofagomine): These are small molecules that bind to the mutant GCase enzyme, promoting its correct folding and trafficking to the lysosome, thereby increasing its residual activity.[6][10]
-
Substrate Reduction Therapy (e.g., Miglustat, Eliglustat): These inhibitors target glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By reducing the production of the substrate, these drugs alleviate the burden on the deficient GCase enzyme.[6][7][18]
Inhibitors for Fabry Disease (Targeting α-Galactosidase A)
Fabry disease results from a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), causing the accumulation of globotriaosylceramide (Gb3).[4][8]
-
Pharmacological Chaperones (e.g., Migalastat): Migalastat is an iminosugar that acts as a pharmacological chaperone, binding to and stabilizing specific mutant forms of α-Gal A, facilitating their trafficking to the lysosome and increasing their activity.[4]
Inhibitors for Niemann-Pick Disease
Niemann-Pick disease encompasses a group of severe metabolic disorders.
-
Niemann-Pick Type C (NPC): This type is characterized by the accumulation of cholesterol and glycosphingolipids due to mutations in the NPC1 or NPC2 genes.[19][20]
-
Substrate Reduction Therapy (e.g., Miglustat): Similar to its use in Gaucher disease, miglustat is used to inhibit glucosylceramide synthase, thereby reducing the accumulation of glycosphingolipids.[21][22]
-
Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat): These compounds are being investigated as a potential therapy for NPC as they have been shown to reduce cholesterol accumulation in patient-derived cells.[21][23]
-
-
Niemann-Pick Types A and B (NPA/B): These are caused by a deficiency in acid sphingomyelinase (ASM).
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): This class of drugs, which includes some antidepressants like amitriptyline, can functionally inhibit ASM activity.
-
Head-to-Head Comparison of Lysosomal Hydrolase Inhibitors
| Inhibitor/Class | Primary Target Enzyme | Associated Disease(s) | Mechanism of Action | Primary Therapeutic Application |
| This compound | Acid Ceramidase | Cancer, Farber Disease | Competitive or non-competitive inhibition | Cancer therapy (sensitization to chemo/radiotherapy) |
| Ambroxol, Isofagomine | Glucocerebrosidase | Gaucher Disease | Pharmacological Chaperone | Gaucher Disease |
| Miglustat, Eliglustat | Glucosylceramide Synthase | Gaucher Disease, Niemann-Pick Type C | Substrate Reduction | Gaucher Disease, Niemann-Pick Type C |
| Migalastat | α-Galactosidase A | Fabry Disease | Pharmacological Chaperone | Fabry Disease |
| FIASMAs (e.g., Amitriptyline) | Acid Sphingomyelinase | Niemann-Pick Types A/B | Functional Inhibition | Depression (off-label research for NPA/B) |
| Vorinostat | Histone Deacetylases | Niemann-Pick Type C, Cancer | Indirectly reduces cholesterol storage | Cancer, investigational for NPC |
Experimental Protocols for Evaluating Inhibitor Performance
The evaluation of lysosomal hydrolase inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
In Vitro Enzyme Activity Assays
5.1.1. Fluorometric Acid Ceramidase (AC) Activity Assay
This assay is based on a fluorogenic substrate that becomes fluorescent upon cleavage by AC.[12][24][25][26]
-
Materials:
-
Fluorogenic AC substrate (e.g., RBM14-C12)
-
Cell lysates or purified AC enzyme
-
Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)
-
Inhibitor compound (e.g., this compound)
-
96-well or 384-well black plates
-
Sodium periodate solution
-
Glycine-NaOH buffer (pH 10.6)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In each well of the microplate, add the cell lysate or purified enzyme.
-
Add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic AC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction by adding sodium periodate solution, followed by the glycine-NaOH buffer.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~360/460 nm for umbelliferone).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
5.1.2. General Fluorometric Assay for Hydrolases using 4-Methylumbelliferyl (4-MU) Substrates
This is a widely used method for measuring the activity of many lysosomal hydrolases.[2][3][27]
-
Materials:
-
Appropriate 4-MU substrate (e.g., 4-MUG for glucocerebrosidase, 4-MU-α-Gal for α-galactosidase A)
-
Cell lysates or purified enzyme
-
Specific assay buffer for the enzyme of interest
-
Inhibitor compound
-
96-well black plates
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
Fluorescence plate reader
-
-
Procedure:
-
Follow steps 1-4 from the AC assay protocol, using the appropriate assay buffer.
-
Initiate the reaction by adding the specific 4-MU substrate.
-
Incubate at 37°C for a suitable time.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (Ex/Em ~365/445 nm).
-
Calculate the percentage of inhibition and IC50 value.
-
Cell-Based Assays
5.2.1. Lysosomal Storage Assessment using LysoTracker Staining
This assay is used to visualize and quantify the accumulation of acidic lysosomal compartments in patient-derived cells.[1][28]
-
Materials:
-
Patient-derived fibroblasts (e.g., from an LSD patient) and healthy control fibroblasts
-
Cell culture medium and supplements
-
Inhibitor or therapeutic compound
-
LysoTracker dye (e.g., LysoTracker Red)
-
Hoechst 33342 for nuclear staining
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed the patient-derived and control fibroblasts in a multi-well imaging plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
In the final hours of treatment, add LysoTracker dye and Hoechst 33342 to the culture medium.
-
Incubate the cells to allow for dye uptake.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify the intensity and area of LysoTracker staining per cell. A reduction in LysoTracker signal in treated patient cells compared to untreated patient cells indicates a reduction in lysosomal storage.
-
Visualizing the Pathways and Workflows
Sphingolipid Metabolism and Points of Inhibition
Caption: Sphingolipid metabolism within the lysosome, highlighting key enzymes and their points of inhibition.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Workflow: Cell-Based Lysosomal Storage Assay
Caption: Workflow for a cell-based lysosomal storage assay using fluorescence microscopy.
Conclusion and Future Perspectives
The study of lysosomal hydrolase inhibitors is a dynamic and rapidly evolving field. While this compound and its derivatives have proven to be valuable tools for investigating the role of acid ceramidase, particularly in the context of cancer, a diverse array of other inhibitors targeting different lysosomal hydrolases are crucial for the development of therapies for a range of devastating Lysosomal Storage Diseases.
The comparative analysis presented in this guide highlights the distinct mechanisms of action and therapeutic applications of these inhibitors. The choice of an appropriate inhibitor is dictated by the specific enzyme and disease being targeted.
Future research will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic and pharmacodynamic properties. High-throughput screening campaigns, guided by the robust experimental protocols detailed herein, will be instrumental in identifying novel chemical scaffolds. Furthermore, a deeper understanding of the complex interplay between different lysosomal hydrolases and their metabolic pathways will open up new avenues for combination therapies and personalized medicine approaches for patients with LSDs and other related disorders.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. A phenotypic compound screening assay for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Progress in the understanding and treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. Optimal therapy in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature Study Suggests New Therapy for Gaucher Disease [prnewswire.com]
- 8. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocerebrosidase inhibitors for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of Soluble Epoxide Hydrolase Ameliorates Phenotype and Cognitive Abilities in a Murine Model of Niemann Pick Type C Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of Niemann–Pick Type C Disease by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Advances in research on potential therapeutic approaches for Niemann-Pick C1 disease [frontiersin.org]
- 24. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Laboratory diagnosis of lysosomal storage diseases - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to the Specificity of Chromogenic Sphingomyelinase Assays
A Comparative Analysis of 2-N-(Hexadecanoylamino)-4-nitrophenylphosphorylcholine (HNP) Cross-Reactivity
Introduction: The Quest for Specificity in Sphingolipid Research
In the intricate world of sphingolipid metabolism, researchers require tools that are not only sensitive but also highly specific. Sphingomyelinases (SMases), enzymes that hydrolyze sphingomyelin to ceramide and phosphocholine, are central players in cellular signaling pathways governing apoptosis, proliferation, and inflammation[1][2]. The study of these enzymes, particularly acid sphingomyelinase (ASM), is critical for understanding pathologies like Niemann-Pick disease and atherosclerosis[3][4].
A common tool for this purpose is the synthetic chromogenic substrate, 2-N-(Hexadecanoylamino)-4-nitrophenylphosphorylcholine, hereafter referred to as HNP[5]. Its structural resemblance to natural sphingomyelin allows it to be cleaved by ASM, releasing the yellow-colored product, 2-(n-Hexadecanoylamino)-4-nitrophenol, which can be easily quantified spectrophotometrically[6].
However, the utility of any synthetic substrate hinges on its specificity. Cross-reactivity with other enzymes present in complex biological samples can lead to false-positive results and misinterpretation of data. This guide provides a comprehensive comparison of HNP's reactivity with its primary target, acid sphingomyelinase, versus other related enzymes. Furthermore, we will explore a critical, often-overlooked aspect of this assay: the potential for the reaction product to be further metabolized, creating a secondary layer of possible interference.
Mechanism of Action: A Two-Step Process
The HNP assay system is predicated on a straightforward enzymatic reaction.
-
Primary Reaction: Acid sphingomyelinase (ASM) recognizes and cleaves the phosphodiester bond in the HNP substrate.
-
Signal Generation: This cleavage releases phosphorylcholine and the chromogenic product, this compound. At a basic pH, this product deprotonates to form a nitrophenolate ion, which exhibits a strong absorbance around 405-420 nm.
The rate of color formation is directly proportional to the ASM activity in the sample.
Comparative Analysis: HNP Substrate Specificity
The core question for any researcher is: how specific is HNP for acid sphingomyelinase? Based on available data, HNP demonstrates a high degree of selectivity, making it a robust tool for specifically assaying ASM activity, even in the presence of other hydrolases.
| Enzyme Class | Specific Enzyme | Relative Activity with HNP Substrate | Key Findings & Causality |
| Sphingomyelinase | Acid Sphingomyelinase (ASM) | High | HNP is a well-established, effective substrate for ASM. The hydrolysis ratio of HNP to natural sphingomyelin is approximately 2, indicating it is an excellent mimic[7]. |
| Sphingomyelinase | Mg²⁺-dependent Neutral Sphingomyelinase (N-SMase) | Negligible | N-SMase shows virtually no activity towards HNP. The reported hydrolysis ratio of HNP to sphingomyelin is 0 to 0.05[7]. This lack of reactivity is the basis for HNP's utility in selectively measuring ASM without interference from N-SMase[8]. |
| Phospholipase | Phospholipase C (PLC) | Very Low to None | Preparations of Phospholipase C have been shown to not hydrolyze HNP[6]. Kinetic data reveals a significantly higher Km value (0.33 mM) for HNP compared to natural sphingomyelin (0.11 mM), indicating a much lower affinity of PLC for the synthetic substrate[5]. The steric hindrance from the nitrophenyl group likely prevents efficient binding to the PLC active site[5]. |
A Deeper Look: Cross-Reactivity of the Assay Product
A comprehensive analysis does not end with the substrate. The product of the primary reaction, this compound, contains an N-acyl amide bond, which is structurally analogous to the bond found in ceramide. This opens the possibility of it being a substrate for another class of lysosomal enzymes: acid ceramidases (AC) .
Acid ceramidase hydrolyzes ceramide into sphingosine and a free fatty acid[9]. Crucially, studies have shown that acid ceramidase can also hydrolyze other structurally similar molecules, such as N-acylethanolamines (NAEs)[10][11]. Given this substrate promiscuity, it is plausible that acid ceramidase present in a biological sample could cleave the this compound product.
Why does this matter? If the chromogenic product is degraded by acid ceramidase, it would lead to a loss of signal and an underestimation of the true acid sphingomyelinase activity. This is a critical consideration for researchers working with cell lysates or tissue homogenates where multiple lysosomal enzymes are active.
Experimental Protocol: A Self-Validating System for Measuring ASM Activity
To ensure trustworthy and reproducible results, the following protocol incorporates controls to validate the specificity of the HNP substrate in your experimental system.
1. Materials and Reagents
-
HNP Substrate (2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine)
-
Assay Buffer: 250 mM Sodium Acetate, 1 mM EDTA, pH 5.0
-
Stop Solution: 1 M Glycine-NaOH, pH 10.5
-
Triton X-100 or Sodium Taurocholate (detergent, optional but recommended)
-
Recombinant human Acid Sphingomyelinase (Positive Control)
-
Recombinant human Acid Ceramidase (Specificity Control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
2. Experimental Workflow Diagram
Caption: Workflow for assessing enzyme cross-reactivity using HNP.
3. Step-by-Step Assay Procedure
-
Reagent Preparation:
-
Prepare HNP stock solution (e.g., 10 mM in Methanol). Rationale: A concentrated stock in an organic solvent ensures solubility and allows for minimal solvent concentration in the final reaction.
-
Prepare the working Assay Buffer. If using detergent, add Triton X-100 to a final concentration of 0.1% (v/v). Rationale: Detergents are often necessary to properly present the lipid-like substrate to the enzyme, especially in purified systems[12][13].
-
-
Plate Setup:
-
Design your plate map, including wells for:
-
Blanks (No Enzyme): Assay Buffer only. This accounts for any spontaneous substrate hydrolysis.
-
Positive Control: A known amount of recombinant ASM. This validates that the assay components are working correctly.
-
Test Samples: Your cell lysates or tissue homogenates (e.g., 10-50 µg total protein).
-
Specificity Control (Optional but Recommended): Recombinant Acid Ceramidase. This allows you to directly test for product degradation.
-
-
-
Reaction Initiation:
-
Add 50 µL of your samples and controls to the designated wells.
-
Prepare a master mix of HNP substrate diluted in Assay Buffer to twice the desired final concentration (e.g., 1 mM for a 0.5 mM final concentration).
-
Start the reaction by adding 50 µL of the HNP master mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in pilot experiments to ensure the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH will halt the acid-optimal enzyme activity and maximize the color of the nitrophenolate product.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 405 nm.
-
Subtract the average absorbance of the "No Enzyme" blanks from all other readings.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein.
-
Logical Framework for Data Interpretation
Caption: Decision tree for interpreting cross-reactivity results.
Conclusion and Recommendations
The chromogenic substrate 2-N-(Hexadecanoylamino)-4-nitrophenylphosphorylcholine (HNP) is a highly selective and effective tool for measuring the activity of acid sphingomyelinase . Its key advantage is its negligible reactivity with Mg²⁺-dependent neutral sphingomyelinase and phospholipase C, allowing for targeted analysis in complex biological mixtures.
However, researchers must remain vigilant about a potential secondary reaction: the degradation of the chromogenic product by acid ceramidase . This can lead to an underestimation of ASM activity.
Key Recommendations for Researchers:
-
Always Include Controls: A "no enzyme" blank is mandatory to control for substrate auto-hydrolysis. A positive control with recombinant ASM ensures the assay is performing as expected.
-
Consider a Specificity Control: When working with samples known to have high amidase activity, co-incubating the final reaction product with recombinant acid ceramidase can help quantify potential signal loss.
-
Validate Linearity: Always perform time-course and protein-concentration experiments to ensure your assay conditions are within the linear range for accurate quantification.
By understanding the substrate's specificity and potential interferences, researchers can confidently employ the HNP assay system to generate accurate, reliable, and publishable data in the field of sphingolipid research.
References
-
Tsuboi, K., et al. (2021). Involvement of acid ceramidase in the degradation of bioactive N-acylethanolamines. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 158972. Available at: [Link]
-
Levade, T., et al. (1987). Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH. Neurochemical Research. Available at: [Link]
-
Liu, B., et al. (2013). A high-throughput sphingomyelinase assay using natural substrate. ASSAY and Drug Development Technologies. Available at: [Link]
-
Liu, B., et al. (2013). A high-throughput sphingomyelinase assay using natural substrate. PMC - NIH. Available at: [Link]
-
Gal, A. E., & Fash, F. J. (1976). Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. Chemistry and Physics of Lipids, 16(1), 71-9. Available at: [Link]
-
Tsuboi, K., et al. (2021). Involvement of acid ceramidase in the degradation of bioactive N-acylethanolamines. PubMed. Available at: [Link]
-
Watson International (n.d.). 2-n-hexadecanoylamino-4-nitrophenylphosphorylcholine cas 60438-73-5. Watson International. Available at: [Link]
-
He, X., et al. (2023). Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma. International Journal of Molecular Sciences. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
MilliporeSigma (n.d.). 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS 60438-73-5. MilliporeSigma. Available at: [Link]
-
Poulos, A., et al. (1982). Complex kinetics of bis(4-methylumbelliferyl)phosphate and hexadecanoyl(nitrophenyl)phosphorylcholine hydrolysis by purified sphingomyelinase in the presence of Triton X-100. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Available at: [Link]
-
LookChem (n.d.). Cas 60438-73-5, 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. LookChem. Available at: [Link]
-
Bedia, C., et al. (2018). Click and count: specific detection of acid ceramidase activity in live cells. Chemical Science. Available at: [Link]
-
Selwood, T., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). Acid ceramidase. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Gelb, M. H., et al. (2015). Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Clinica Chimica Acta. Available at: [Link]
-
Schissel, S. L., et al. (1998). Secretory sphingomyelinase, a product of the acid sphingomyelinase gene, can hydrolyze atherogenic lipoproteins at neutral pH. Implications for atherosclerotic lesion development. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. A high-throughput sphingomyelinase assay using natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glycodepot.com [glycodepot.com]
- 4. Secretory sphingomyelinase, a product of the acid sphingomyelinase gene, can hydrolyze atherogenic lipoproteins at neutral pH. Implications for atherosclerotic lesion development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of acid ceramidase in the degradation of bioactive N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex kinetics of bis(4-methylumbelliferyl)phosphate and hexadecanoyl(nitrophenyl)phosphorylcholine hydrolysis by purified sphingomyelinase in the presence of Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2-(n-Hexadecanoylamino)-4-nitrophenol for Enzyme Activity Measurement
Authored by a Senior Application Scientist
This guide provides an in-depth validation and comparative analysis of 2-(n-Hexadecanoylamino)-4-nitrophenol-based chromogenic substrates for the measurement of enzyme activity, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles, practical applications, and a critical evaluation against alternative methodologies.
Introduction: The Critical Role of Sphingolipid Metabolism and its Gatekeeper Enzymes
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The precise regulation of sphingolipid metabolism is crucial for cellular homeostasis, and dysregulation is implicated in numerous human diseases. Two key lysosomal enzymes at the heart of this pathway are acid sphingomyelinase (ASM) and acid ceramidase (AC) .
A deficiency in ASM activity leads to Niemann-Pick disease (types A and B), a devastating lysosomal storage disorder characterized by the accumulation of sphingomyelin.[1] Conversely, a lack of functional acid ceramidase results in Farber disease, another severe inherited metabolic disorder marked by the accumulation of ceramide.[2][3] Consequently, the accurate measurement of ASM and AC activity is paramount for disease diagnosis, monitoring therapeutic efficacy, and for the screening of potential drug candidates.
Enzyme activity assays are the cornerstone of such investigations. Among the various techniques, chromogenic assays offer a straightforward and accessible method for quantifying enzyme function.[4] This guide will focus on the validation of a specific chromogenic substrate, a derivative of this compound, for measuring the activity of these critical enzymes.
A Deep Dive into the Chromogenic Substrate: 2-N-(Hexadecanoyl)-amino-4-nitrophenyl Phosphorylcholine (HNP)
While the query specifies this compound, it's crucial to clarify that this molecule is a precursor to the actual chromogenic substrate used in sphingomyelinase assays. The functional substrate is 2-N-(Hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide (HNP) , a synthetic analog of sphingomyelin.[5][6]
Mechanism of Action
HNP is ingeniously designed to mimic the natural substrate of acid sphingomyelinase. The enzyme cleaves the phosphocholine head group from HNP, releasing the chromogenic molecule, N-acylaminonitrophenol.[6] This product, under alkaline conditions, tautomerizes to a quinonoid structure which imparts a yellow color that can be quantified spectrophotometrically at approximately 405-410 nm. The intensity of the color is directly proportional to the amount of product formed and, therefore, to the enzyme's activity.
Caption: Enzymatic cleavage of HNP by Acid Sphingomyelinase.
Comparative Analysis: HNP vs. Alternative Methods
While the HNP-based chromogenic assay is valuable, it is essential to understand its performance in the context of other available methods.
| Method | Principle | Primary Enzyme Target | Sensitivity | Throughput | Advantages | Disadvantages |
| Chromogenic (HNP) | Colorimetric detection of released nitrophenol. | Acid Sphingomyelinase (ASM) | Moderate | High | Simple, cost-effective, suitable for HTS. | Lower sensitivity than fluorescent methods, potential for colorimetric interference.[5] |
| Fluorogenic Assays | Detection of fluorescent product release. | Acid Ceramidase (AC), ASM | High | High | High sensitivity, suitable for HTS.[2][3] | Higher cost of substrates and instrumentation, potential for fluorescence quenching/interference. |
| UPLC/HPLC-based | Chromatographic separation and quantification of substrate and product. | ASM, AC, and other lipid-metabolizing enzymes | Very High | Low to Moderate | Gold standard for accuracy and specificity, can measure multiple analytes simultaneously.[7] | Requires specialized equipment and expertise, lower throughput, more complex sample preparation. |
| Radiometric Assays | Use of radiolabeled substrates and detection of radiolabeled product. | ASM, AC | High | Low | High sensitivity and specificity. | Involves handling of radioactive materials, requires specialized safety precautions and disposal, low throughput.[8] |
Experimental Protocols
Protocol 1: Acid Sphingomyelinase (ASM) Activity Assay using HNP
This protocol is a generalized procedure and may require optimization for specific cell types or tissues.
Materials:
-
HNP substrate solution (in a suitable organic solvent like DMSO)
-
Assay Buffer: Sodium acetate buffer (pH 4.5-5.0) containing a non-ionic detergent (e.g., Triton X-100 or Igepal CA-630)
-
Stop Solution: Alkaline buffer (e.g., Tris-HCl, pH 10.5)
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Lysate Preparation: Prepare cell or tissue homogenates in a lysis buffer compatible with lysosomal enzyme assays. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well. Bring the volume to 50 µL with the assay buffer. Include appropriate controls:
-
Blank: Assay buffer without lysate.
-
Negative Control: Lysate from a known ASM-deficient cell line or heat-inactivated lysate.
-
-
Initiate Reaction: Add 50 µL of the HNP substrate solution to each well to start the reaction. The final concentration of HNP should be optimized (typically in the range of 0.1-1 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 100 µL of the stop solution to each well to terminate the reaction and develop the color.
-
Measurement: Read the absorbance at 405-410 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all other readings. Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein.
Caption: Workflow for the HNP-based ASM activity assay.
Protocol 2: A Fluorogenic Acid Ceramidase (AC) Activity Assay
This protocol provides a general framework for a fluorogenic AC assay, often employing substrates like NBD-C12-ceramide.[2]
Materials:
-
Fluorogenic substrate (e.g., NBD-C12-ceramide)
-
Assay Buffer: Citrate/phosphate buffer (pH 4.5) with NaCl and a detergent.
-
Stop Solution: Ethanol or another organic solvent to precipitate proteins.
-
Cell or tissue lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Lysate Preparation: As described in the ASM assay protocol.
-
Reaction Setup: In a 96-well black plate, mix the lysate with the substrate buffer.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Measurement: Transfer the supernatant to a new plate and measure the fluorescence of the released fatty acid product at the appropriate excitation and emission wavelengths (e.g., 435 nm excitation and 525 nm emission for NBD).[2]
-
Quantification: Determine the amount of product formed using a standard curve generated with the fluorescent fatty acid.
Validation and Practical Considerations
The validation of any enzyme assay is critical to ensure the reliability and reproducibility of the data.[9][10]
-
Linearity: The assay should demonstrate a linear relationship between the signal and the amount of enzyme or incubation time, within a defined range.
-
Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (CV).
-
Accuracy: Can be evaluated by spike-and-recovery experiments.
-
Specificity: The substrate should be specific for the enzyme of interest. For HNP, its cleavage by other phospholipases should be minimal.[6]
-
Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of enzyme activity that can be reliably detected and quantified.
Potential Pitfalls and Troubleshooting:
-
Substrate Instability: HNP and other synthetic substrates can be prone to spontaneous hydrolysis. Always include a substrate-only control.
-
Interference: Compounds in the lysate or test compounds (in inhibitor screening) may interfere with the colorimetric or fluorescent signal.
-
pH Optimum: The pH of the assay buffer is critical for lysosomal enzymes, which have an acidic pH optimum. This should be carefully optimized.
-
Detergent Concentration: The type and concentration of detergent are crucial for solubilizing the lipid substrate and ensuring enzyme access.
Conclusion and Future Perspectives
The chromogenic substrate 2-N-(Hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine (HNP) provides a robust and accessible tool for the measurement of acid sphingomyelinase activity. Its primary advantages lie in its simplicity, cost-effectiveness, and suitability for high-throughput screening applications. However, researchers must be cognizant of its limitations, particularly its lower sensitivity compared to fluorogenic and UPLC-based methods.
The choice of assay ultimately depends on the specific research question, the required sensitivity, and the available resources. For diagnostic screening and large-scale inhibitor studies, the HNP assay remains a valuable workhorse. For in-depth kinetic studies and applications requiring high sensitivity, fluorogenic or chromatography-based methods may be more appropriate.
The field of enzyme assays is continuously evolving, with ongoing efforts to develop novel substrates with improved specificity, sensitivity, and photophysical properties. The future will likely see a greater integration of mass spectrometry-based techniques and sophisticated chemical probes for the precise and dynamic monitoring of enzyme activity in complex biological systems.
References
- glycodepot.com. 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine.
- Benchchem. 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | 60438-73-5.
- ResearchGate. Evaluation of Chromogenic Substrates for Horseradish Peroxidase on Paper-Based Microfluidic Devices.
- PubMed. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity.
- MDPI. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase.
- PubMed Central. Click and count: specific detection of acid ceramidase activity in live cells.
- ResearchGate. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease.
- Sigma-Aldrich. 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine.
- CORE. Substrate-specificities of acid and alkaline ceramidases in fibroblasts from patients with Farber disease and controls.
- PubMed.
- PubMed. Substrate-specificities of Acid and Alkaline Ceramidases in Fibroblasts From Patients With Farber Disease and Controls.
- ResearchGate.
- Watson International. 2-n-hexadecanoylamino-4-nitrophenylphosphorylcholine cas 60438-73-5.
- Santa Cruz Biotechnology. 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide | CAS 60438-73-5.
- BroadPharm. This compound, 60301-87-3.
- PubMed.
- GoldBio.
- Organic Syntheses Procedure. 2-amino-4-nitrophenol.
- MedChemExpress. 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide.
- PMC - NIH. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease.
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro validation of chromogenic substrate assay for evaluation of surrogate FVIII-activity of emicizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substrates for Measuring Sphingolipid Hydrolase Activity: Beyond Traditional Chromogenic Methods
Introduction: The Critical Role of Sphingolipid Hydrolases and Their Measurement
Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Enzymes that metabolize these lipids, such as acid sphingomyelinase (ASM) and acid ceramidase (aCDase), are central regulators of this signaling network.[1][2] Dysregulation of these enzymes is implicated in numerous human diseases, from rare lysosomal storage disorders like Niemann-Pick and Farber disease to more common pathologies including cancer and neurodegenerative disorders.[2][3][4][5] Consequently, ASM and aCDase have emerged as significant targets for drug discovery and diagnostics.
Accurately quantifying the activity of these hydrolases is paramount. For decades, researchers have relied on synthetic substrates that produce a measurable signal upon enzymatic cleavage. Among the most common are chromogenic substrates based on 4-nitrophenol (pNP), such as 2-(n-Hexadecanoylamino)-4-nitrophenol. While foundational, these tools have inherent limitations. This guide provides an in-depth comparison of the classic pNP-based substrates with a range of modern alternatives, offering experimental data and protocols to help researchers select the optimal tool for their specific application, be it high-throughput screening (HTS), detailed kinetic studies, or in-cellulo functional analysis.
Part 1: The Benchmark - this compound and its Derivatives
Chromogenic substrates incorporating a 4-nitrophenyl group represent a workhorse method for enzyme activity measurement.[6] The principle is straightforward and robust: the enzyme hydrolyzes the amide or phosphate linkage, releasing the 4-nitrophenol (pNP) chromophore. Under alkaline conditions, pNP converts to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring absorbance at approximately 405 nm.[7]
Mechanism of Action: The hexadecanoyl (C16) fatty acid chain mimics the N-acyl chain of ceramide, providing a recognizable structure for sphingolipid hydrolases. The enzyme catalyzes the cleavage of the bond connecting this lipid moiety to the 4-nitrophenol reporter.
Caption: Workflow for pNP-based chromogenic assays.
Advantages:
-
Simplicity and Cost-Effectiveness: The assay requires only a standard spectrophotometer or plate reader and uses relatively inexpensive substrates.[7]
-
Homogeneous Format: The assay can be performed in a single well without separation steps, making it suitable for continuous monitoring.[7]
Limitations:
-
Low Sensitivity: Compared to fluorescence-based methods, chromogenic assays often lack the sensitivity required to detect low levels of enzyme activity in biological samples.
-
Substrate Artificiality: The bulky, artificial pNP group can influence enzyme-substrate interactions. This can lead to the identification of inhibitors that are substrate-dependent and may not be effective against the natural substrate in a physiological context.[8]
-
Assay Condition Constraints: The requirement for an alkaline stop solution to develop the yellow color is incompatible with enzymes that are only active at an acidic pH, such as lysosomal hydrolases. This necessitates stopping the reaction and changing the pH, preventing true real-time measurement.
Part 2: A Spectrum of Alternatives: A Comparative Analysis
To overcome the limitations of pNP substrates, a diverse array of alternatives has been developed, primarily leveraging the superior sensitivity of fluorescence and the physiological relevance of natural substrates.
Class A: Fluorescent and Fluorogenic Substrates
These substrates contain a fluorophore that either has its fluorescence unquenched upon cleavage or is released as a fluorescent product.
-
Umbelliferone-Based Substrates: Molecules like 6-hexadecanoylamino-4-methylumbelliferyl-phosphorylcholine (HMU-PC) are profluorescent.[8] Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be detected with high sensitivity.
-
Advantages: Significantly higher sensitivity than chromogenic assays.
-
Disadvantages: Like pNP substrates, these are artificial constructs. Notably, a high-throughput screen using an HMU-based substrate failed to identify any valuable ASM inhibitors, highlighting the risk of substrate-dependent artifacts.[8]
-
-
BODIPY™ and NBD-Labeled Lipids: These substrates, such as BODIPY-C12-Sphingomyelin or NBD-C12-Ceramide, incorporate a fluorescent dye directly into the lipid structure.[4][9] The assay relies on the differential partitioning of the fluorescent substrate and its cleaved product.
-
Mechanism: The reaction is performed, then lipids are extracted and separated by thin-layer chromatography (TLC) or HPLC. The fluorescent spots corresponding to the substrate and product are quantified.[10][11]
-
Advantages: Structurally much closer to the natural substrates, providing more physiologically relevant results.
-
Disadvantages: The mandatory post-reaction extraction and separation steps make the workflow low-throughput, labor-intensive, and unsuitable for HTS.[9][11]
-
-
Novel Specific Fluorogenic Substrates: Advanced chemical synthesis has yielded highly specific substrates for certain enzymes. A prime example is Rbm14-12 , a substrate designed for acid ceramidase.[3][12]
-
Mechanism: This substrate is specifically hydrolyzed by aCDase, releasing a fluorescent coumarin-based reporter.
-
Advantages: Offers high specificity and sensitivity, and the "mix-and-read" format is amenable to HTS in 96-well plates.[3][12] It has proven effective for diagnosing Farber disease from patient cell lines.[3]
-
Disadvantages: These specialized substrates may be less commercially available and more expensive.
-
Class B: Natural Substrates with Coupled-Enzyme Assays
This strategy uses the authentic, unmodified biological substrate (e.g., sphingomyelin) and detects one of the natural products through a cascade of secondary enzymatic reactions.
-
Mechanism (ASM Assay Example):
-
ASM hydrolyzes Sphingomyelin into ceramide and phosphocholine .
-
Alkaline Phosphatase (AP) hydrolyzes phosphocholine to choline .
-
Choline Oxidase oxidizes choline to produce betaine and hydrogen peroxide (H₂O₂) .
-
Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize a probe (e.g., Amplite® Red), generating a highly fluorescent or colored product.[8][13][14]
-
Caption: Coupled-enzyme assay workflow for ASM activity.
-
Advantages:
-
High Physiological Relevance: Utilizes the true biological substrate, increasing the likelihood that identified inhibitors will be effective in a cellular context.[8]
-
High Sensitivity & HTS Compatibility: Modern fluorogenic probes (like Amplite® Red) provide excellent sensitivity, and the "mix-and-read" format is highly amenable to automation and HTS.[8][14]
-
-
Disadvantages:
-
Complexity: The assay involves multiple enzymes and reagents, increasing the potential for interference. Any compound that inhibits one of the coupling enzymes will produce a false positive.
-
Cost: The combination of multiple purified enzymes and specific probes can make this assay format more expensive.
-
Class C: Click-Chemistry Probes for Live-Cell Analysis
This cutting-edge approach measures enzyme activity directly within intact, living cells. It relies on substrates that have been subtly modified to contain a "clickable" chemical handle (e.g., an alkyne group).
-
Mechanism:
-
A specific, clickable substrate (e.g., a deoxydihydroceramide analog for aCDase) is fed to living cells and is metabolized by the target enzyme inside the lysosome.[15]
-
The clickable product accumulates within the cell.
-
After incubation, the cells are fixed, and a fluorescent reporter molecule containing a complementary chemical handle (e.g., an azide) is added.
-
A "click" reaction covalently links the fluorescent reporter to the accumulated product.
-
The fluorescent signal in individual cells is then quantified using flow cytometry or high-content imaging.[15][16]
-
-
Advantages:
-
Measures Activity in a Native Environment: Accounts for substrate uptake, subcellular localization, and other factors absent in lysate assays.
-
High Specificity: By designing substrates that are exclusive to one enzyme (e.g., deoxydihydroceramides for aCDase), interference from other ceramidases is eliminated.[15][16]
-
Single-Cell Resolution: Flow cytometry provides data on a cell-by-cell basis, revealing population heterogeneity.
-
-
Disadvantages:
-
Complex Workflow: Requires expertise in cell culture, chemical biology techniques, and flow cytometry.
-
Specialized Reagents: Relies on custom-synthesized, non-commercial probes and reporters.
-
Part 3: Data-Driven Performance Comparison
The choice of substrate is a critical experimental decision that directly impacts data quality, throughput, and physiological relevance. The following table summarizes the key performance characteristics of each substrate class.
| Substrate Class | Detection Method | Sensitivity | Throughput | Physiological Relevance | Primary Application | Key Limitations |
| pNP-Chromogenic | Absorbance | Low | High | Low | Basic enzyme characterization, HTS with robust signal | Signal interference, artificial substrate artifacts[8] |
| Umbelliferone | Fluorescence | High | High | Low | HTS, sensitive lysate assays | Artificial substrate artifacts[8] |
| BODIPY/NBD-Labeled | Fluorescence | High | Low | High | Mechanistic studies, lipid trafficking, cell-based assays | Requires TLC/HPLC separation[10][11] |
| Specific Fluorogenic | Fluorescence | Very High | High | Moderate-High | HTS, diagnostics, specific lysate assays | Limited commercial availability, potential cost |
| Natural + Coupled | Fluorescence/Absorbance | Very High | Very High | Very High | HTS for drug discovery, clinical sample analysis | Assay complexity, potential for off-target effects on coupling enzymes |
| Click-Chemistry | Fluorescence (Flow Cytometry) | High (Single-Cell) | Medium | Highest | In-cellulo target engagement, functional cell sorting | Complex workflow, specialized reagents required[15][16] |
Quantitative Insights:
-
Robustness for HTS: A high-throughput assay using the natural sphingomyelin substrate demonstrated excellent robustness for screening, achieving a Z' factor of 0.81.[8]
-
Substrate-Dependent Inhibition: In one study, the IC₅₀ values for ASM inhibitors were found to be over 35-fold different when comparing a natural substrate assay to an artificial profluorescence substrate assay, underscoring the importance of substrate choice.[8]
-
Kinetic Parameters: For a specific fluorogenic ceramidase substrate (RBM1-151), the apparent Km for acid ceramidase was 7.0 μM, indicating high affinity.[17]
Part 4: Experimental Protocols
To illustrate the practical differences in these assays, here are condensed, representative protocols.
Protocol 1: General Assay for Acid Sphingomyelinase (ASM) using a Coupled-Enzyme Kit
This protocol is based on the principles described in commercially available kits that use a natural substrate.[8][14]
-
Reagent Preparation:
-
Prepare ASM Assay Buffer (e.g., 250 mM Sodium Acetate, 0.1% NP-40, pH 5.0).
-
Reconstitute lyophilized enzymes (Alkaline Phosphatase, Choline Oxidase, HRP) and the fluorogenic probe (e.g., Amplite® Red) in assay buffer as per manufacturer instructions to create a "Working Solution".
-
Prepare a sphingomyelin substrate solution in assay buffer.
-
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
Dilute lysates to a final concentration of 0.5-1.0 mg/mL in ASM Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of each sample or standard to separate wells.
-
Initiate the reaction by adding 50 µL of the Working Solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplite® Red).
-
Calculate ASM activity based on a standard curve generated with a choline or H₂O₂ standard.
-
Protocol 2: Assay for Acid Ceramidase (aCDase) using the Fluorogenic Substrate Rbm14-12
This protocol is adapted from the method developed for Farber disease diagnosis.[3]
-
Reagent Preparation:
-
Prepare aCDase Assay Buffer (25 mM Sodium Acetate, pH 4.5).
-
Prepare a 4 mM stock solution of Rbm14-12 substrate in ethanol.
-
Prepare a Stop Solution (100 mM Glycine/NaOH buffer, pH 10.6).
-
-
Sample Preparation:
-
Prepare cell homogenates from cultured fibroblasts or other cell types in 0.2 M sucrose solution.
-
Quantify protein concentration.
-
-
Assay Procedure (96-well plate):
-
In each well, combine:
-
74.5 µL of aCDase Assay Buffer.
-
0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM).
-
25 µL of cell homogenate (containing 10-25 µg of protein).
-
-
Incubate the plate at 37°C for 1-3 hours.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 333/393 nm).
-
Activity is proportional to the fluorescence signal after subtracting the background from a no-enzyme control.
-
Conclusion and Future Perspectives
The era of relying on a single, often suboptimal, substrate to measure enzyme activity is over. While this compound derivatives remain useful for specific applications, the field has evolved to offer a sophisticated toolkit of alternatives. The optimal choice is dictated by the experimental goal.
-
For high-throughput screening , natural substrate-based coupled assays provide the best combination of physiological relevance and scalability.[1][8]
-
For detailed mechanistic studies , fluorescently-labeled natural lipids like BODIPY-sphingomyelin, while low-throughput, offer high-fidelity information.[9]
-
For understanding enzyme function in a native cellular context , emerging technologies like click-chemistry probes are unparalleled.[15]
The future of assay development will continue to move towards greater biological relevance and specificity. The design of novel substrates that can report on the activity of specific enzyme isoforms or function only within particular subcellular compartments will provide unprecedented insight into the complex world of sphingolipid signaling and open new avenues for therapeutic intervention.
References
-
He, X., et al. (2012). A high-throughput sphingomyelinase assay using natural substrate. Journal of Biomolecular Screening, 17(5), 665-672. [Link]
-
He, X., et al. (2012). A high-throughput sphingomyelinase assay using natural substrate. PubMed, 22442220. [Link]
-
Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 51(12), 3542-3547. [Link]
-
He, X., et al. (2003). A fluorescence-based, high-performance liquid chromatographic assay to determine acid sphingomyelinase activity and diagnose types A and B Niemann-Pick disease. Analytical Biochemistry, 314(1), 116-120. [Link]
-
Bedia, C., et al. (2018). Click and count: specific detection of acid ceramidase activity in live cells. Chemical Science, 9(22), 5035-5041. [Link]
-
Gatt, S., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences, 24(22), 16071. [Link]
-
Levade, T., et al. (2002). High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates. Journal of Lipid Research, 43(5), 815-823. [Link]
-
Bedia, C., et al. (2015). A fluorogenic substrate for the detection of lipid amidases in intact cells. Journal of Lipid Research, 56(7), 1399-1406. [Link]
-
Mühle, C., & Kornhuber, J. (2017). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. Journal of Chromatography A, 1485, 93-100. [Link]
-
Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]
-
Mühle, C., & Kornhuber, J. (2017). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. ResearchGate. [Link]
-
CSIC. (n.d.). Monitoring of deregulated Acid Ceramidase activity for diagnostics. iQAC CSIC Website. [Link]
-
Parveen, F., et al. (2021). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. Cells, 10(11), 3057. [Link]
-
Jordan, D., et al. (2004). Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils. Soil Biology and Biochemistry, 36(10), 1667-1674. [Link]
-
Asensio, M. A., et al. (2012). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Analytical Biochemistry, 429(2), 115-124. [Link]
Sources
- 1. A high-throughput sphingomyelinase assay using natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay to measure sphingomyelinase and ceramidase activities efficiently and safely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Amplite® Fluorimetric Acidic Sphingomyelinase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 15. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iqac.csic.es [iqac.csic.es]
- 17. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Comparative Kinetic Analysis of Lysosomal Hydrolase Inhibitors: A Case Study with 2-(n-Hexadecanoylamino)-4-nitrophenol
This guide provides a comprehensive framework for the kinetic analysis of potential lysosomal hydrolase inhibitors, using 2-(n-Hexadecanoylamino)-4-nitrophenol as a focal point for methodological illustration. While this compound and its derivatives are well-documented as colorimetric substrates for assessing the activity of lysosomal hydrolases such as sphingomyelin phosphodiesterase, glucosylceramidase, and galactosylceramidase, their potential as inhibitors remains a compelling area of investigation.[1] This document will equip researchers, scientists, and drug development professionals with the theoretical underpinnings and practical protocols to characterize the inhibitory mechanism and potency of novel compounds targeting these critical enzymes.
The Rationale for Targeting Lysosomal Hydrolases
Lysosomal hydrolases are a class of over 50 enzymes that play a crucial role in the degradation of a wide array of macromolecules within the lysosome.[2] Dysregulation of these enzymes is implicated in a variety of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer, making them attractive targets for therapeutic intervention.[2][3] The development of small molecule inhibitors for these enzymes is a key strategy in the pursuit of novel treatments. A thorough understanding of the inhibition kinetics of a candidate molecule is paramount for its preclinical development, providing insights into its mechanism of action, potency, and specificity.
Theoretical Framework: Understanding Enzyme Inhibition Kinetics
The interaction between an enzyme and an inhibitor is quantified by several key parameters, primarily the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Kᵢ value signifies a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific experimental conditions.
To elucidate the mechanism of inhibition, kinetic data is often visualized using graphical representations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (a double reciprocal plot). The pattern of changes in the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence of an inhibitor reveals its mode of action:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect the Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases the Vₘₐₓ but does not affect the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both the apparent Vₘₐₓ and Kₘ.
Experimental Workflow for Kinetic Analysis
The following is a detailed, step-by-step methodology for determining the inhibition kinetics of a test compound, such as this compound, against a representative lysosomal hydrolase, in this case, glucosylceramidase (GCase).
Materials and Reagents
-
Enzyme: Purified human glucosylceramidase (GCase).
-
Substrate: p-nitrophenyl-β-D-glucopyranoside (PNPG).
-
Test Inhibitor: this compound.
-
Known Inhibitor (Positive Control): Gluconolactone.[4][5][6][7][8]
-
Assay Buffer: 50 mM Sodium acetate buffer, pH 5.0.
-
Stop Solution: 0.2 M Sodium carbonate.
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm.
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and the known inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitors in the assay buffer.
-
Prepare a range of concentrations of the PNPG substrate in the assay buffer.
-
Dilute the GCase enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test inhibitor or known inhibitor to different wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding the PNPG substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes). The increase in absorbance corresponds to the formation of the product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[S]) to determine the apparent Kₘ and Vₘₐₓ for each inhibitor concentration.
-
From the changes in Kₘ and Vₘₐₓ, determine the mode of inhibition.
-
Calculate the Kᵢ value using the appropriate equations for the determined mode of inhibition.
-
To determine the IC₅₀, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Comparative Analysis of Inhibition Kinetics
A crucial aspect of characterizing a novel inhibitor is to benchmark its performance against known inhibitors of the same target. The following table provides a comparative summary of kinetic parameters for known inhibitors of glucosylceramidase, which can serve as a reference for evaluating the potency and mechanism of new chemical entities like this compound.
| Inhibitor | Enzyme Source | Kᵢ (mM) | IC₅₀ (mM) | Mode of Inhibition | Reference |
| Gluconolactone | Human Leukocyte GCase | 0.023 | 0.047 | Competitive | [4][5][6][7][8] |
| Glucose | Human Leukocyte GCase | 1.94 | 55.3 | Uncompetitive | [4][5][6][7][8] |
Visualizing Inhibition Mechanisms
The following diagrams illustrate the different modes of enzyme inhibition.
Concluding Remarks
The robust characterization of enzyme inhibitors is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a clear path for elucidating the kinetic properties of novel compounds targeting lysosomal hydrolases. By applying these principles, researchers can gain a deeper understanding of the therapeutic potential of molecules like this compound and accelerate the development of new treatments for a range of debilitating diseases.
References
-
Levade, T., Salvayre, R., Sicre, J., & Douste-Blazy, L. (1983). An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives. Analytical Biochemistry, 130(2), 521-526. [Link]
-
Tylki-Szymańska, A., & Jurecka, A. (2014). Substrate inhibition of lysosomal hydrolases: α-Galactosidase A and β-glucocerebrosidase. Clinical Biochemistry, 47(1-2), 104-107. [Link]
-
Doğan, Ş., & Can, Ö. (2020). Enzyme Kinetics and Inhibition Parameters of Human Leukocyte Glucosylceramidase. Heliyon, 6(11), e05191. [Link]
-
Doğan, Ş., & Can, Ö. (2020). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. ResearchGate. [Link]
-
Doğan, Ş., & Can, Ö. (2020). Enzyme Kinetics and Inhibition Parameters of Human Leukocyte Glucosylceramidase. Europe PMC. [Link]
-
Doğan, Ş., & Can, Ö. (2020). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. National Center for Biotechnology Information. [Link]
-
Kornhuber, J., Müller, C. P., Becker, K. A., Reichel, M., & Gulbins, E. (2011). Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PLoS ONE, 6(7), e22444. [Link]
-
Doğan, Ş., & Can, Ö. (2020). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. PubMed. [Link]
-
Li, H., Du, H., Li, X., He, L., & Li, Y. (2015). Ki and IC50 values of GCase inhibitors for Vela and Imig. ResearchGate. [Link]
-
Stahl, P., & Schlesinger, P. (1977). Clearance of lysosomal hydrolases following intravenous infusion. Kinetic and competition experiments with β-glucuronidase and N-acetyl-β-d-glucosaminidase. Biochemical and Biophysical Research Communications, 77(1), 401-407. [Link]
-
Riboni, L., Bresciani, R., Tettamanti, G., & Viani, P. (2007). Inhibition of angiogenesis by β-galactosylceramidase deficiency in globoid cell leukodystrophy. The FASEB Journal, 21(11), 2849-2860. [Link]
-
Natarajan, J., et al. (2019). Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders. Journal of Medicinal Chemistry, 62(17), 7891-7907. [Link]
-
Mikulka, C. R., et al. (2021). Substrate reduction therapy for Krabbe disease and metachromatic leukodystrophy using a novel ceramide galactosyltransferase inhibitor. Scientific Reports, 11(1), 14486. [Link]
-
Kim, J. H., et al. (2012). Identification and evaluation of neutral sphingomyelinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 942-946. [Link]
-
Puistola, U., Turpeenniemi-Hujanen, T. M., & Kivirikko, K. I. (1980). Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism. Biochimica et Biophysica Acta (BBA) - Enzymology, 611(1), 51-60. [Link]
-
Finlay, C., & Davies, P. (1975). Changes in Cellular Enzyme Levels and the Inhibition of Selective Release of Lysosomal Hydrolases From Macrophages by Indomethacin. Agents and Actions, 5(4), 345-353. [Link]
-
Zhou, L., et al. (2004). Inhibition of lysosomal hydrolases leads to increased levels of ectopically expressed BACE. Journal of Biological Chemistry, 279(20), 20887-20894. [Link]
-
Canals, D., & Hannun, Y. A. (2015). Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases. Chemistry and Physics of Lipids, 191, 3-15. [Link]
-
van der Veen, J. N., et al. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles. International Journal of Molecular Sciences, 24(3), 2049. [Link]
-
Shrestha, S. (2023). Evaluating Functional Inhibitors of Acid Sphingomyelinase As Potential Negative Modulators of Microvesicle Particle Release in Human Keratinocytes. CORE Scholar. [Link]
-
Russo, D., et al. (2024). Impact of an irreversible β-galactosylceramidase inhibitor on the lipid profile of zebrafish embryos. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1869(5), 159495. [Link]
-
Zunke, F., et al. (2021). Analysis of lysosomal hydrolase trafficking and activity in human iPSC-derived neuronal models. STAR Protocols, 2(1), 100293. [Link]
-
Bañales, J. M., et al. (2023). Lysosomal hydrolases, from waste-bags effectors to essential multipurpose enzymes in liver fibrosis. Open Exploration, 2, 1. [Link]
-
Lie, P. P. Y., & Schulze, H. (2025). PLA2G15 is a Lysosomal BMP Hydrolase and its Targeting Ameliorates Lysosomal Disease. bioRxiv. [Link]
-
Mori, T., et al. (1993). Protection by lysosomal hydrolase inhibitors against cytotoxicity of 2-chloroethylethyl sulfide. Toxicology, 80(2-3), 117-127. [Link]
-
Lee, H., et al. (2024). Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175. Journal of the American Chemical Society. [Link]
Sources
- 1. An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal hydrolases, from waste-bags effectors to essential multipurpose enzymes in liver fibrosis [explorationpub.com]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of 2-(n-Hexadecanoylamino)-4-nitrophenol: A Comparative Guide for Researchers
In the landscape of chemical biology and drug discovery, the precise characterization of molecular tools is paramount. A compound's utility is defined by its specificity – its ability to interact with its intended target while minimally affecting other cellular components. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of 2-(n-Hexadecanoylamino)-4-nitrophenol, a compound frequently encountered in the study of sphingolipid metabolism.
A crucial point of clarification is the primary biochemical role of this molecule. While the query concerns its function as an inhibitor, the scientific literature predominantly identifies 2-(n-Hexadecanoylamino)-4-nitrophenylphosphorylcholine, a closely related compound, as a synthetic chromogenic substrate for sphingomyelinases.[1] Upon enzymatic cleavage, this substrate releases the yellow-colored this compound, enabling a colorimetric readout of sphingomyelinase activity.[1]
This guide will, therefore, address the topic from two critical angles. First, it will outline the methodologies to confirm and quantify the specificity of its interaction with sphingomyelinases as a substrate. Second, it will provide a robust strategy to investigate any potential, and perhaps unintended, inhibitory activities against other enzymes, thereby offering a complete specificity profile. To establish a benchmark, we will compare its performance against well-characterized modulators of the sphingolipid pathway, including GW4869 and D609.
Comparative Compounds: Benchmarking Specificity in the Sphingolipid Pathway
A thorough assessment of a compound's specificity requires comparison with established modulators. For this guide, we will utilize the following as reference compounds:
-
GW4869: A widely used, non-competitive inhibitor of neutral sphingomyelinase (nSMase).[2] However, its specificity is not absolute, and it has been reported to have off-target effects, including cytotoxicity at higher concentrations.[3][4]
-
D609: A competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) that is also known to inhibit sphingomyelin synthase (SMS).[5][6] Its inhibitory profile extends to other enzymes, such as cytosolic phospholipase A2, highlighting the importance of broad-panel screening.[7]
-
Amitriptyline: A tricyclic antidepressant that is a well-characterized functional inhibitor of acid sphingomyelinase (FIASMA).[8][9] FIASMAs are a class of compounds that indirectly inhibit acid sphingomyelinase activity.[9][10]
These compounds, with their known primary targets and documented off-target effects, provide an excellent context for evaluating the specificity of this compound.
Experimental Framework for Comprehensive Specificity Profiling
A multi-tiered approach is essential for a conclusive specificity assessment. We will progress from on-target validation to broad off-target screening and finally to cellular target engagement.
Part A: On-Target Substrate Specificity
The initial step is to characterize the interaction of the phosphorylated parent compound, 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC), with its intended enzymatic targets, the sphingomyelinases.
Caption: Workflow for determining on-target substrate kinetics.
This protocol determines the kinetic parameters (Km and Vmax) of HDA-PC with different sphingomyelinase isoforms.
-
Enzyme Preparation: Obtain purified recombinant human acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).
-
Substrate Preparation: Prepare stock solutions of 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC) and a natural substrate (e.g., N-palmitoylsphingomyelin) in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add assay buffer specific for each enzyme isoform (e.g., acidic buffer for aSMase, neutral buffer for nSMase).
-
Substrate Titration: Add a range of concentrations of HDA-PC or the natural substrate to the wells.
-
Enzyme Initiation: Initiate the reaction by adding a fixed concentration of the respective sphingomyelinase to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Measure the absorbance of the product, this compound, at 410 nm using a microplate reader.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Part B: Off-Target Inhibitory Screening
Here, we investigate the potential for this compound (the released product) and its parent compound (HDA-PC) to act as inhibitors of other enzymes.
Given its structural similarity to sphingolipids, it is prudent to first screen for inhibitory activity against enzymes within the same metabolic pathway.
This assay will determine if HDA-NP or HDA-PC inhibits the production of sphingomyelin from ceramide.
-
Enzyme Source: Use microsomes from cells overexpressing human SMS1 or SMS2.
-
Substrate Mix: Prepare a reaction mixture containing a fluorescently labeled ceramide (e.g., NBD-C6-ceramide) and phosphatidylcholine.
-
Inhibitor Addition: Add varying concentrations of this compound, HDA-PC, or the control inhibitor D609 to the reaction mixture.
-
Reaction Initiation: Add the enzyme source to initiate the reaction.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).
-
Analysis: Separate the fluorescently labeled ceramide substrate from the fluorescently labeled sphingomyelin product using thin-layer chromatography (TLC) and quantify the spots using a fluorescence scanner.
-
IC50 Determination: Calculate the percent inhibition for each concentration and determine the IC50 value.
To obtain a comprehensive view of off-target effects, leveraging a commercial broad panel screening service is highly recommended. These services test compounds against hundreds of molecular targets.
Caption: Workflow for broad off-target liability assessment.
Reputable service providers like Eurofins Discovery, Reaction Biology, and BPS Bioscience offer extensive panels that cover a wide range of target classes, including GPCRs, kinases, ion channels, and transporters.[11][12][13] This unbiased approach is crucial for identifying unexpected off-target interactions that could lead to misinterpretation of experimental results or downstream toxicity.[14][15]
Part C: Cellular Target Engagement
While in vitro assays are essential, they do not fully replicate the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to a target protein in intact cells or cell lysates.[14]
This protocol can be adapted to explore if HDA-NP or its metabolites bind to any cellular proteins, leading to their thermal stabilization.
-
Cell Culture and Treatment: Culture a relevant cell line and treat with either vehicle (DMSO) or a high concentration of this compound.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of a specific protein of interest using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
Data Interpretation and Presentation
The data generated from these experiments should be compiled and presented in a clear, comparative format.
Table 1: Comparative Kinetic Parameters for Sphingomyelinase Substrates
| Substrate | Sphingomyelinase Isoform | Km (µM) | Vmax (relative units) | Catalytic Efficiency (Vmax/Km) |
| HDA-PC | Acid Sphingomyelinase | |||
| Neutral Sphingomyelinase | ||||
| Natural Substrate | Acid Sphingomyelinase | |||
| Neutral Sphingomyelinase |
Table 2: Comparative Inhibitory Profile Against Sphingolipid Enzymes
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Sphingomyelin Synthase 1 | |
| Sphingomyelin Synthase 2 | ||
| Acid Sphingomyelinase | ||
| Neutral Sphingomyelinase | ||
| GW4869 | Neutral Sphingomyelinase | ~1[2] |
| Acid Sphingomyelinase | >150[2] | |
| D609 | Sphingomyelin Synthase | |
| PC-PLC | Ki = 6.4[5] |
Table 3: Summary of Broad Panel Screening Hits (>50% Inhibition at 10 µM)
| Compound | Target Class | Specific Off-Target Hit | Percent Inhibition |
| This compound | Kinase | e.g., EGFR | |
| GPCR | e.g., H1 Receptor | ||
| Protease | e.g., Cathepsin B |
Conclusion
The rigorous evaluation of a chemical probe's specificity is a cornerstone of robust scientific inquiry. While this compound is primarily recognized as the chromogenic product of a sphingomyelinase substrate, a comprehensive assessment of its potential inhibitory activities is a necessary step for its confident application in research. By employing a systematic approach that includes on-target kinetic characterization, focused and broad off-target screening, and cellular target engagement assays, researchers can build a complete and reliable specificity profile. This guide provides the experimental framework to not only confirm the known interactions of this compound but also to uncover any new, unanticipated biological activities, thereby ensuring the integrity and validity of future research in the dynamic field of sphingolipid biology.
References
- Kornhuber, J., et al. (2010). Functional inhibitors of acid sphingomyelinase (FIASMAs). Journal of Molecular Medicine, 88(9), 809-833.
- Amtmann, E. (1996). The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C. Drugs under experimental and clinical research, 22(6), 287–294.
- Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling.
- Hu, W., et al. (2017). The sphingomyelin synthase family: proteins, diseases, and inhibitors. Lipids in Health and Disease, 16(1), 234.
- Chen, H., et al. (2014). Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. Journal of Medicinal Chemistry, 57(15), 6473-6483.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Santa Cruz Biotechnology. (n.d.). ASM Inhibitors.
- R&D Systems. (n.d.). D609.
- ICE Bioscience. (n.d.). Safety Pharmacology Services.
- Alqahtani, S. (2017). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 85, 41-53.
- Zhang, A., et al. (2014). Identification of small molecule sphingomyelin synthase inhibitors. Bioorganic & medicinal chemistry letters, 24(6), 1546–1551.
- Canals, D., et al. (2015). Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases. Chemistry and physics of lipids, 191, 37-51.
- Carpinteiro, A., et al. (2021). Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection. International Journal of Molecular Sciences, 22(16), 8878.
- ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.
- Wikipedia. (n.d.). FIASMA.
- Li, Y., et al. (2020). Discovery of Potent, Selective, and Direct Acid Sphingomyelinase Inhibitors with Antidepressant Activity. Journal of Medicinal Chemistry, 63(3), 1237-1253.
- Selleck Chemicals. (n.d.). GW4869.
- Itoh, M., et al. (2022). Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity. Frontiers in Nutrition, 9, 1073867.
- Amtmann, E. (1996). The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C. Semantic Scholar.
- Sigma-Aldrich. (n.d.). D609, Potassium Salt.
- Kim, J. H., et al. (2008). D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2. Molecules and cells, 26(5), 481–485.
- ResearchGate. (n.d.). The cationic small molecule GW4869 is cytotoxic to high phosphatidylserine-expressing myeloma cells.
- Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel.
- Wang, Y., et al. (2023). GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells. International Journal of Molecular Sciences, 24(22), 16223.
- Johnson Matthey. (n.d.). Enzyme activity testing services.
- Verweij, F. J., et al. (2019). Specificities of exosome versus small ectosome secretion revealed by live intracellular tracking of CD63 and CD9.
- Almac. (n.d.). Enzyme Screening.
- MedchemExpress. (n.d.). GW4869.
- BPS Bioscience. (n.d.). Screening and Profiling Services.
- Benchchem. (n.d.). 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine.
- MedChemExpress. (n.d.). 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide.
- Amsbio. (n.d.). Drug Compound Screening Services.
- Santa Cruz Biotechnology. (n.d.). 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide.
- Sigma-Aldrich. (n.d.). 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine.
- Gal, A. E., et al. (1976). Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. Chemistry and physics of lipids, 17(2-3), 218–224.
Sources
- 1. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FIASMA - Wikipedia [en.wikipedia.org]
- 10. Functional inhibitors of acid sphingomyelinase (FIASMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ChemPartner [chempartner.com]
A Comparative Efficacy Analysis of 2-(n-Hexadecanoylamino)-4-nitrophenol and Known Sphingomyelinase Inhibitors
This technical guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound, 2-(n-Hexadecanoylamino)-4-nitrophenol, against established inhibitors of sphingomyelinases. This document is intended for researchers, scientists, and professionals in drug development with an interest in sphingolipid metabolism and its therapeutic modulation. We will delve into the mechanistic distinctions between direct and functional inhibitors, present detailed protocols for robust comparative analysis, and offer insights into the potential applications of these compounds.
Introduction: The Critical Role of Sphingomyelinases in Cellular Signaling
Sphingomyelinases (SMases) are a class of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine. This enzymatic reaction is a pivotal event in cellular biology, as the product, ceramide, is a bioactive lipid that functions as a second messenger in a multitude of cellular processes, including apoptosis, cell proliferation, differentiation, and inflammation.[1] Given their central role in signaling cascades, dysregulation of SMase activity has been implicated in numerous pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders.[2] Consequently, the development of specific and potent SMase inhibitors is an area of intense research for novel therapeutic interventions.
This guide focuses on the characterization of This compound , a compound structurally related to sphingomyelin and its chromogenic substrates, suggesting its potential as a direct inhibitor of acid sphingomyelinase (ASM). We will compare its efficacy to well-characterized inhibitors with distinct mechanisms of action:
-
Amitriptyline & Desipramine: These tricyclic antidepressants are archetypal Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) .[3][4] Their inhibitory action is indirect; they accumulate in lysosomes, leading to the detachment and subsequent proteolytic degradation of ASM.[5][6]
-
GW4869: A widely used pharmacological tool, GW4869 is a non-competitive inhibitor of neutral sphingomyelinase (nSMase) , offering a valuable point of comparison to assess the specificity of this compound.[7][8]
The Sphingomyelinase Pathway and Points of Inhibition
The sphingomyelin metabolic pathway is a complex network of enzymatic reactions that maintain cellular homeostasis. Sphingomyelinases are key players in this pathway, initiating the generation of bioactive sphingolipids. The following diagram illustrates the core reaction and the points of intervention for the inhibitors discussed in this guide.
Caption: Workflow for the in vitro determination of sphingomyelinase inhibitor IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffers: Sodium acetate buffer (pH 5.0) for ASM and Tris-HCl buffer (pH 7.4) with MgCl2 for nSMase.
-
Reconstitute a fluorogenic sphingomyelin substrate (e.g., N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosyl-1-phosphocholine) in an appropriate solvent.
-
Dilute purified recombinant human ASM or nSMase to the working concentration in the respective assay buffer.
-
Prepare serial dilutions of this compound, amitriptyline, desipramine, and GW4869.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, followed by the serially diluted inhibitors.
-
Add the diluted enzyme to each well (except for no-enzyme controls).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Functional Inhibition
This assay assesses the ability of the compounds to inhibit sphingomyelinase activity within a cellular context, which is particularly important for evaluating functional inhibitors like FIASMAs.
Objective: To compare the time- and dose-dependent inhibition of cellular ASM activity by this compound and FIASMAs.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human fibroblasts or a cancer cell line known to express ASM) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, amitriptyline, and desipramine for different time points (e.g., 2, 6, 12, and 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
-
ASM Activity Measurement:
-
Determine the protein concentration of each cell lysate.
-
Perform an in vitro ASM activity assay as described in section 4.1, using the cell lysates as the enzyme source.
-
-
Data Analysis:
-
Normalize the ASM activity to the total protein concentration for each sample.
-
Compare the ASM activity in treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
-
Analyze the dose- and time-dependent effects of each compound on cellular ASM activity.
-
Discussion and Future Directions
This guide provides a framework for the comparative analysis of this compound against established sphingomyelinase inhibitors. The hypothesized direct inhibitory action of this compound on ASM, if confirmed through the outlined experimental protocols, would position it as a valuable research tool and a potential lead compound for therapeutic development.
Key Differentiators and Considerations:
-
Direct vs. Functional Inhibition: A key advantage of a direct inhibitor like this compound would be a more immediate and potentially more specific mode of action compared to FIASMAs, which rely on cellular processes for their effect.
-
Specificity: The comparison with GW4869 is crucial to establish the selectivity of this compound for ASM over nSMase. High selectivity is a desirable characteristic for a therapeutic agent to minimize off-target effects.
-
Cellular Efficacy: While in vitro assays provide valuable information on direct enzyme inhibition, cellular assays are essential to confirm that the compound can access its target within the complex cellular environment and exert its inhibitory effect.
Future research should focus on:
-
Kinetic studies: To definitively determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound.
-
In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its therapeutic potential in animal models of diseases associated with elevated ASM activity.
-
Structure-Activity Relationship (SAR) studies: To optimize the structure of this compound to enhance its potency and selectivity.
By employing the rigorous methodologies outlined in this guide, researchers can effectively characterize the efficacy of novel sphingomyelinase inhibitors and contribute to the development of new therapeutic strategies for a range of human diseases.
References
-
GW4869 | N-SMase Inhibitor. MedchemExpress.com.
-
Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. PMC - NIH.
-
Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases. PMC - PubMed Central.
-
GW4869 | N-SMase Inhibitor | Exosome Inhibitor | CAS 6823-69-4. Selleck Chemicals.
-
Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis. Trillium GmbH.
-
Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons. PMC - NIH.
-
Acid Sphingomyelinase Activity Assay Kit. Echelon Biosciences.
-
The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts. PubMed.
-
Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine. PubMed.
-
GW4869 | GW69A | N-SMase inhibitor. TargetMol.
-
Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons. Frontiers.
-
Functional inhibitors of acid sphingomyelinase (FIASMAs). PubMed.
-
Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons. PubMed.
-
Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889). Abcam.
-
Exosome inhibition improves response to first‐line therapy in small cell lung cancer. NIH.
-
A high-throughput sphingomyelinase assay using natural substrate. PMC - NIH.
-
Tricyclic antidepressants induce an increase in sphingomyelin and... ResearchGate.
-
Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine. Scite.ai.
-
The cationic small molecule GW4869 is cytotoxic to high phosphatidylserine-expressing myeloma cells | Request PDF. ResearchGate.
-
Neutral Sphingomyelinase Activity Assay Kit. Echelon Biosciences.
-
Acid Sphingomyelinase Activity Colorimetric Assay Kit (MAK188) - Technical Bulletin. Sigma-Aldrich.
-
Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PMC.
-
GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells. NIH.
-
Sphingomyelinase Assays. AAT Bioquest.
-
Amplex™ Red Sphingomyelinase Assay Kit 500 Assays | Buy Online | Invitrogen™.
-
Acid sphingomyelinase inhibition induces cerebral angiogenesis post-ischemia/reperfusion in an oxidative stress-dependent way and promotes endothelial survival by regulating mitochondrial metabolism. PMC - PubMed Central.
-
(PDF) Antidepressants act by inducing autophagy controlled by sphingomyelin–ceramide.
-
The relevance of acid sphingomyelinase as a potential target for therapeutic intervention in hepatic disorders: current scenario and anticipated trends. PMC - PubMed Central.
-
Tricyclic antidepressants induce sphingomyelinase deficiency in fibroblast and neuroblastoma cell cultures. PubMed.
-
FIASMA. Wikipedia.
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): A Novel Pharmacological Group of Drugs with Broad Clinical. Karger Publishers.
-
The Activity of the Neutral Sphingomyelinase Is Important in T Cell Recruitment and Directional Migration. PubMed Central.
-
Acid Sphingomyelinase Activity Assay Kit, AMS.K-3200-EAKIT. Amsbio.
-
Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation. MDPI.
-
Neutral sphingomyelinase-2 is a redox sensitive enzyme: role of catalytic cysteine residues in regulation of enzymatic activity through changes in oligomeric state. PMC - PubMed Central.
-
The Acid Sphingomyelinase Inhibitor Amitriptyline Ameliorates TNF-α-Induced Endothelial Dysfunction. PMC - NIH.
-
Gut Microbiome-Sphingolipid Metabolism-Brain Axis Interactions: Neuroprotective Effects of Amitriptyline as Functional Inhibitor of Acid Sphingomyelinase in a Mouse Model of Tauopathy. PubMed.
-
Desipramine | C18H22N2 | CID 2995. PubChem - NIH.
Sources
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 4. Tricyclic antidepressants induce sphingomyelinase deficiency in fibroblast and neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Independent Verification of 2-(n-Hexadecanoylamino)-4-nitrophenol's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action of 2-(n-Hexadecanoylamino)-4-nitrophenol. We will delve into its primary role as a chromogenic substrate for acid sphingomyelinase and explore a secondary, less characterized potential as a lysosomal hydrolase inhibitor. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind experimental choices, enabling a thorough and objective evaluation of this compound in comparison to other modulators of the sphingolipid pathway.
Understanding the Primary Mechanism: A Substrate for Acid Sphingomyelinase
This compound is a synthetic analog of sphingomyelin.[1] Its core utility in research lies in its ability to be cleaved by sphingomyelinase, an enzyme crucial in the sphingolipid metabolism pathway. This enzymatic cleavage releases the chromogenic molecule, this compound, which can be quantified spectrophotometrically. This characteristic makes it a valuable tool for measuring acid sphingomyelinase activity.
A key study demonstrated that acid sphingomyelinase hydrolyzes both sphingomyelin and the synthetic analog, with a hydrolysis ratio of the synthetic substrate to sphingomyelin being approximately 2.[2] In contrast, Mg-dependent neutral sphingomyelinase shows negligible activity towards this synthetic substrate, making it a selective tool for assaying the acid isoform.[2]
The Sphingomyelin Pathway and the Role of Sphingomyelinase
To appreciate the significance of this compound, it is essential to understand its place within the broader context of the sphingomyelin cycle.
Caption: Workflow for the Spectrophotometric Sphingomyelinase Assay.
Detailed Protocol:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a 96-well plate, add a known amount of protein from your sample lysate.
-
Substrate Addition: Prepare a working solution of 2-(n-Hexadecanoylamino)-4-nitrophenylphosphorylcholine in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0). Add the substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time may need to be optimized based on the enzyme activity in the sample.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH).
-
Measurement: Read the absorbance of the liberated this compound at 410 nm using a microplate reader.
-
Calculation: Create a standard curve using known concentrations of this compound. Use this curve to determine the amount of product formed in your samples and calculate the specific activity of the enzyme (e.g., in nmol/mg/h).
Comparative Analysis with Alternative Methods
To provide a comprehensive evaluation, it is essential to compare the performance of the chromogenic assay using this compound with other available methods for studying the sphingomyelin pathway.
Overview of Alternative Approaches
| Method | Principle | Advantages | Disadvantages |
| Chromogenic Assay | Enzymatic cleavage of a synthetic substrate releases a colored product. | Simple, cost-effective, suitable for high-throughput screening. | Can be less sensitive than fluorescent methods; potential for interference from colored compounds in the sample. [3][4] |
| Fluorometric Assay | Enzymatic cleavage of a synthetic substrate releases a fluorescent product. | High sensitivity, wide dynamic range. [3][5] | Requires a fluorescence plate reader; potential for quenching or autofluorescence from sample components. |
| Natural Substrate Assay | Uses radiolabeled or mass-tagged sphingomyelin as the substrate; product is separated and quantified. | Physiologically relevant, considered the "gold standard". | Often requires radioactivity or specialized equipment (LC-MS); more complex and lower throughput. [6] |
| Inhibitors of Sphingomyelin Synthase (SMS) | Compounds like D609 block the synthesis of sphingomyelin from ceramide. | Allows for the study of the consequences of reduced sphingomyelin synthesis. | May have off-target effects; D609 also inhibits PC-PLC. [7] |
| Inhibitors of Ceramide Transport (CERT) | Compounds like HPA-12 block the transport of ceramide to the Golgi, preventing sphingomyelin synthesis. | Targets a specific step in the pathway, allowing for dissection of transport-dependent processes. | Specificity should be carefully validated. |
Performance Data of Alternative Compounds
| Compound | Target | Mechanism | Reported Potency |
| D609 | PC-PLC, SMS | Competitive Inhibitor | Kᵢ = 6.4 µM for PC-PLC. [7]Effective concentrations for SMS inhibition are in the µM range. |
| HPA-12 | CERT | Inhibitor | EC₅₀ of ~4 µM in a TR-FRET assay. [8] |
Investigating the Secondary Mechanism: Lysosomal Hydrolase Inhibition
Some evidence suggests that 2'-Hydroxy-5'-nitrohexadecanamide, an alternative name for the topic compound, may act as a lysosomal hydrolase inhibitor, leading to intracellular lipid accumulation. This represents a potential off-target effect that warrants investigation, as it could influence the interpretation of results from sphingomyelinase assays.
Proposed Off-Target Signaling Pathway
Caption: Potential Off-Target Mechanism via Lysosomal Hydrolase Inhibition.
Experimental Protocol for Assessing Lysosomal Hydrolase Inhibition
A general protocol to screen for inhibitory activity against common lysosomal hydrolases, such as β-glucosidase and α-galactosidase, can be adapted.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Obtain purified lysosomal enzymes (e.g., β-glucosidase, α-galactosidase) and their corresponding p-nitrophenyl-based chromogenic substrates (e.g., p-nitrophenyl-β-D-glucopyranoside).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for a short period.
-
Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.
-
Incubation and Measurement: Incubate at the optimal temperature and pH for the specific enzyme and measure the absorbance of the released p-nitrophenol at 405 nm over time.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Expert Recommendations
This compound is a well-established and valuable tool for the selective measurement of acid sphingomyelinase activity. Its chromogenic nature allows for a straightforward and cost-effective assay. However, researchers must be cognizant of the potential for off-target effects, particularly the possibility of lysosomal hydrolase inhibition.
For a comprehensive understanding of its impact on a biological system, it is recommended to:
-
Validate its primary mechanism using the provided spectrophotometric assay protocol.
-
Compare its performance against alternative methods, such as fluorescent or natural substrate assays, to understand the limitations and advantages of each in the context of the specific research question.
-
Investigate potential off-target effects by screening against a panel of relevant lysosomal hydrolases, especially if unexpected cellular phenotypes are observed.
By employing this rigorous and comparative approach, researchers can confidently utilize this compound and accurately interpret the resulting data in the broader context of sphingolipid metabolism and cellular signaling.
References
-
BioAssay Systems. (n.d.). EnzyChrom™ Sphingomyelin Assay Kit. Retrieved from [Link]
-
Gal, A. E., & Fash, F. J. (1976). Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. Chemistry and Physics of Lipids, 16(1), 71–79. [Link]
-
Leica Biosystems. (2021, August 2). Fluorescent vs Chromogenic: Multiplex Labeling Explained. YouTube. [Link]
-
Levade, T., Gatt, S., Maret, A., & Salvayre, R. (1987). Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH. Biochimica et Biophysica Acta, 918(3), 324–329. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118778, 2-(Hexadecanoylamino)-4-nitrophenol. Retrieved from [Link]
-
St. John's Laboratory. (n.d.). Chromogenic and Fluorescent detection: differences and uses. Retrieved from [Link]
-
Wang, G., & Duan, R. D. (2009). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. The Journal of biological chemistry, 284(14), 9147–9155. [Link]
-
Zheng, W., et al. (2012). A high-throughput sphingomyelinase assay using natural substrate. Journal of biomolecular screening, 17(5), 656–664. [Link]
Sources
- 1. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. biossusa.com [biossusa.com]
- 6. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A spectrophotometric method for determination of sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-(n-Hexadecanoylamino)-4-nitrophenol
Understanding the Hazard Landscape
2-(n-Hexadecanoylamino)-4-nitrophenol is a lipid molecule containing a nitrophenol group.[1] The primary hazards associated with this class of compounds stem from the nitrophenol moiety, which is known to be toxic. Analogous nitrophenol compounds are harmful if swallowed, inhaled, or in contact with skin.[2][3] They can cause skin and eye irritation, and prolonged or repeated exposure may lead to organ damage.[4][5] Therefore, a cautious and well-informed approach is paramount.
Key Potential Hazards of this compound (based on analogous compounds):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin and Eye Irritation: Can cause significant irritation and potential damage upon contact.[4][6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.[5]
-
Methemoglobinemia: High levels of exposure to nitrophenols can interfere with the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and a bluish discoloration of the skin (cyanosis).[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE based on the hazards of analogous nitrophenol compounds.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][7] | Protects against splashes and airborne particles that can cause severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are suitable for incidental contact. For extended contact, neoprene or butyl rubber gloves are recommended.[7][8] | Prevents skin contact, which can lead to irritation and absorption of the harmful substance. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron.[8][9] | Protects the skin on the arms and body from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters (N95 or higher) should be used when handling the powder outside of a chemical fume hood.[7] | Minimizes the risk of inhaling the compound, which can be harmful. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
A. Preparation and Donning PPE:
-
Review Safety Information: Before beginning any work, thoroughly review the safety data sheets of analogous compounds like 2-Amino-4-nitrophenol and 4-Nitrophenol.
-
Prepare Your Workspace: Ensure your work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready.
-
Don PPE: Put on your personal protective equipment in the following order: lab coat, safety goggles or face shield, and finally, gloves. Ensure your gloves overlap the cuffs of your lab coat.[7]
B. Handling the Compound:
-
Work in a Ventilated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
-
Weighing and Transfer: Use a spatula or scoop for transferring the solid. Avoid creating dust. If possible, use a balance inside the fume hood.
-
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
C. Spill Management:
-
Minor Spills: In case of a small spill, decontaminate the area with an appropriate solvent and absorbent material. Place the contaminated materials in a sealed container for proper disposal.[10]
-
Major Spills: For larger spills, evacuate the area and alert your institution's environmental health and safety department.[11]
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled hazardous waste container.[12]
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.[11]
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring both your personal safety and the integrity of your scientific pursuits.
References
- Personal protective equipment for handling 2-Amino-4-nitrophenol - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- for the SAFE USE of PHENOL - Cefic. (n.d.).
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
- Personal Protective Equipment | US EPA. (2025).
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2017).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015).
- 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).
- 2-Nitrophenol - Apollo Scientific. (n.d.).
- 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide | Biochemical Assay Reagent | MedChemExpress. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.).
- Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
- 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide | CAS 60438-73-5. (n.d.).
- This compound, 60301-87-3 | BroadPharm. (n.d.).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
- p-NITROPHENOL EXTRA PURE - Loba Chemie. (n.d.).
- 4-nitrophenol - SAFETY DATA SHEET. (2021).
Sources
- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]
- 2. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
